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  • Product: Nickel oxalate dihydrate
  • CAS: 20543-06-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Nickel Oxalate Dihydrate via Precipitation Method

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) through the precipitation metho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) through the precipitation method. This widely utilized technique allows for the controlled production of nickel oxalate particles with tunable morphology and size, which are critical precursor materials in various applications, including the development of catalysts, battery materials, and magnetic nanoparticles. This document outlines detailed experimental protocols, presents key quantitative data from various synthesis approaches, and visualizes the procedural workflows and influencing factors.

Introduction to Precipitation Synthesis

The precipitation method for synthesizing nickel oxalate dihydrate is a bottom-up approach that involves the reaction of a soluble nickel salt with an oxalate-containing precipitating agent in a solution. The low solubility of nickel oxalate drives its precipitation from the solution. The physicochemical properties of the resulting nickel oxalate dihydrate powder, such as particle size, shape, and purity, are highly dependent on the reaction conditions. Key parameters that can be precisely controlled include the choice of precursors, reactant concentrations, reaction temperature, pH of the solution, and the presence of complexing agents or surfactants.

Experimental Protocols

Several variations of the precipitation method have been developed to achieve specific material characteristics. Below are detailed protocols for two common approaches: direct precipitation and a precipitation-transformation method.

Direct Precipitation Method

This method involves the direct mixing of a nickel salt solution with an oxalic acid or a soluble oxalate salt solution.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a solution of the nickel salt (e.g., 0.2 M NiCl₂·6H₂O) by dissolving the required amount in deionized water.

    • Prepare a solution of the precipitating agent (e.g., 0.2 M H₂C₂O₄·2H₂O) in a separate beaker.

  • Precipitation Reaction:

    • Slowly add the oxalic acid solution to the nickel salt solution under constant stirring at a controlled temperature (e.g., room temperature or elevated temperatures up to 90°C).[1]

    • The pH of the reaction mixture can be adjusted using a suitable acid or base to influence particle morphology. A pH of around 6 is often targeted for well-defined particles.[2]

  • Aging/Ripening:

    • After the addition is complete, continue stirring the suspension for a specific period (e.g., 1 to 4 hours) to allow the precipitate to age or ripen.[2] This step can lead to more uniform particle sizes and shapes.

  • Washing and Drying:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the collected powder sequentially with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[3]

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the nickel oxalate dihydrate powder.

Precipitation-Transformation Method using a Nickel Hydroxide (B78521) Slurry

This approach involves the initial precipitation of nickel hydroxide, which is then transformed into nickel oxalate. This method can offer better control over particle aggregation.[2][4][5]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium oxalate (Na₂C₂O₄)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Formation of Nickel Hydroxide Slurry:

    • Prepare a solution of NiCl₂·6H₂O (e.g., 100 ml of 0.2 M).

    • Add a solution of NaOH (e.g., 30 ml of 1 M) to the nickel chloride solution while stirring to precipitate nickel hydroxide (Ni(OH)₂).[2]

  • Introduction of Oxalate Ions:

    • Add a solution of Na₂C₂O₄ (e.g., 20 ml of 0.25 M) to the Ni(OH)₂ slurry.[2]

  • Transformation to Nickel Oxalate:

    • Slowly add a solution of H₂C₂O₄·2H₂O (e.g., 0.2 M) at a controlled rate (e.g., 0.1 mL/s) until the pH of the solution reaches a target value, typically around 6.0.[2] This step facilitates the transformation of Ni(OH)₂ to NiC₂O₄·2H₂O.

  • Ripening and Post-Processing:

    • Allow the solution to agitate for a period (e.g., 1 hour) at the target pH for ripening.[2]

    • Filter, wash with distilled water, and dry the resulting nickel oxalate dihydrate precipitate at room temperature for 24 hours.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the synthesis of nickel oxalate dihydrate under various experimental conditions as reported in the literature.

Parameter Condition 1 Condition 2 Resulting Particle Characteristics Reference
Synthesis Method Direct PrecipitationPrecipitation-Transformation-[2]
Nickel Precursor 0.2 M NiCl₂·6H₂O0.2 M NiCl₂·6H₂O-[2]
Precipitating Agent 0.2 M Na₂C₂O₄H₂C₂O₄·2H₂O added to Ni(OH)₂ slurry-[2]
Reaction Temperature 293 K (20°C)333 K (60°C)Smaller, cubic-shaped particles (ea. 0.4 µm) at 293 K. Larger, rectangular parallelepiped particles (ea. 0.4 x 0.8 µm) at 333 K.[2]
Final pH 6.06.0Well-dispersed particles.[2]
Ripening Time 1 hour4 hoursLittle change in size and shape after 1 hour.[2]
Parameter Condition 1 Condition 2 Resulting Particle Characteristics Reference
Synthesis Method Ammonia (B1221849) Coordination--[6]
Reaction Temperature 50°C90°CAgglomerated particles at 50°C (with 4h aging). Fibrous particles at temperatures above 70°C.[6]
pH 6.5> 7Non-fibrous morphology at pH 6.5. Fibrous morphology at higher pH due to the presence of free ammonia.[6]

| Parameter | Condition | Resulting Particle Characteristics | Reference | | :--- | :--- | :--- | | Synthesis Method | Precipitation-Transformation | - |[7] | | Complexing Agent | Ethylenediamine | Fibrous and uniformly dispersed particles. |[7] | | Ni²⁺ Concentration | 0.6 mol·L⁻¹ | - |[7] | | Initial pH | 7.5 | - |[7] | | Reaction Temperature | 65°C | Maximum aspect ratio of 55. |[7] |

Visualizations

The following diagrams illustrate the experimental workflows and the influence of key parameters on the synthesis of nickel oxalate dihydrate.

experimental_workflow_direct_precipitation cluster_prep Precursor Preparation cluster_reaction Reaction & Processing Ni_Salt Nickel Salt Solution (e.g., NiCl₂·6H₂O) Mixing Controlled Mixing & Precipitation Ni_Salt->Mixing Oxalate_Sol Oxalate Solution (e.g., H₂C₂O₄·2H₂O) Oxalate_Sol->Mixing Aging Aging / Ripening Mixing->Aging Stirring Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Final_Product NiC₂O₄·2H₂O Powder Drying->Final_Product

Caption: Workflow for Direct Precipitation Synthesis of Nickel Oxalate Dihydrate.

experimental_workflow_precipitation_transformation cluster_prep Precursor Preparation cluster_reaction Reaction & Processing NiCl2 NiCl₂ Solution Precipitate_NiOH2 Precipitate Ni(OH)₂ NiCl2->Precipitate_NiOH2 NaOH NaOH Solution NaOH->Precipitate_NiOH2 Na2C2O4 Na₂C₂O₄ Solution Add_Na2C2O4 Add Na₂C₂O₄ Na2C2O4->Add_Na2C2O4 H2C2O4 H₂C₂O₄ Solution Transform Transform to NiC₂O₄ (add H₂C₂O₄ to pH 6) H2C2O4->Transform Precipitate_NiOH2->Add_Na2C2O4 Add_Na2C2O4->Transform Ripening Ripening Transform->Ripening Post_Processing Filtration, Washing, Drying Ripening->Post_Processing Final_Product NiC₂O₄·2H₂O Powder Post_Processing->Final_Product influencing_factors cluster_params Controllable Parameters cluster_properties Resulting Particle Properties Temperature Temperature Particle_Size Particle Size Temperature->Particle_Size Higher T → Larger Size Morphology Morphology (e.g., cubic, fibrous, rectangular) Temperature->Morphology Influences shape pH pH pH->Morphology Critical for fibrous growth Purity Purity pH->Purity Affects co-precipitation Concentration Reactant Concentration Concentration->Particle_Size Affects nucleation & growth rates Complexing_Agent Complexing Agent (e.g., Ammonia, Ethylenediamine) Complexing_Agent->Morphology Induces fibrous/complex shapes Aggregation Aggregation Complexing_Agent->Aggregation Can reduce aggregation

References

Exploratory

A Technical Guide to the Hydrothermal Synthesis of Nickel Oxalate Dihydrate Nanorods

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the hydrothermal synthesis of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) nanorods, a materi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) nanorods, a material of increasing interest in various scientific fields, including catalysis and as a precursor for advanced battery materials. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis workflow and proposed formation mechanism.

Introduction

Nickel oxalate dihydrate nanorods are crystalline structures with anisotropic morphology, offering a high surface area and unique physicochemical properties. The hydrothermal synthesis method is a versatile and effective technique for producing these nanostructures with controlled morphology and size. This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The controlled conditions of hydrothermal synthesis allow for the formation of well-defined crystalline materials.

Experimental Protocols

Two primary methodologies for the synthesis of nickel oxalate dihydrate nanostructures have been reported in the literature. The following protocols are based on a synthesis of the available experimental parameters.

Protocol 1: Synthesis from Nickel Salt and Oxalic Acid

This protocol is a direct synthesis method involving the reaction of a soluble nickel salt with an oxalic acid solution under hydrothermal conditions.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of nickel chloride hexahydrate and an aqueous solution of oxalic acid dihydrate. While specific concentrations for achieving a nanorod morphology via the hydrothermal method are not consistently reported, equimolar concentrations are a logical starting point.

  • Mixing: The precursor solutions are mixed in a beaker under constant stirring.

  • Hydrothermal Reaction: The resulting mixture is transferred into a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated to a temperature in the range of 120-180°C for a duration of 6-24 hours.

  • Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.

  • Washing: The collected product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in a vacuum oven at a temperature of 60-80°C for several hours to obtain the nickel oxalate dihydrate nanorods.

Protocol 2: Synthesis from Nickel Hydroxide (B78521) Slurry

This method utilizes a pre-synthesized nickel hydroxide slurry which is then converted to nickel oxalate dihydrate. While the literature describes this at ambient or near-ambient temperatures, a hydrothermal variation could be employed to promote nanorod growth.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Preparation of Ni(OH)₂ Slurry: An aqueous solution of sodium hydroxide is added to a solution of nickel chloride hexahydrate under stirring to precipitate nickel hydroxide (Ni(OH)₂).

  • Conversion to Nickel Oxalate: An aqueous solution of oxalic acid is then added dropwise to the Ni(OH)₂ slurry. The pH of the solution is a critical parameter and should be carefully controlled; a pH of 1 has been reported to yield rectangular parallelepiped particles at room temperature.[1]

  • Hydrothermal Treatment: The resulting mixture is transferred to a Teflon-lined stainless steel autoclave and subjected to hydrothermal treatment, similar to Protocol 1 (120-180°C for 6-24 hours), to facilitate the conversion and anisotropic growth into nanorods.

  • Cooling, Collection, Washing, and Drying: The subsequent steps of cooling, collection, washing, and drying are the same as described in Protocol 1.

Data Presentation

The quantitative data for hydrothermally synthesized nickel oxalate dihydrate nanorods is not extensively available in a single source. The following tables summarize the typical ranges of experimental parameters and resulting nanorod characteristics based on available literature for nickel oxalate and related metal oxalate nanostructures.

Table 1: Experimental Parameters for Hydrothermal Synthesis

ParameterValue/RangeSource(s)
Nickel Precursor NiCl₂·6H₂O, Ni(OH)₂[1]
Oxalate Precursor H₂C₂O₄·2H₂O, Na₂C₂O₄[2]
Temperature 120 - 180 °C (inferred)-
Time 6 - 24 hours (inferred)-
pH 1 - 6 (for non-hydrothermal)[1][2]

Note: Temperature and time ranges are inferred from hydrothermal synthesis of related materials due to a lack of specific data for NiC₂O₄·2H₂O nanorods.

Table 2: Characterization Data of Synthesized Nickel Oxalate Dihydrate Nanostructures

ParameterValue/RangeCharacterization MethodSource(s)
Morphology Nanorods, Rectangular ParallelepipedSEM, TEM[1]
Diameter ~250 nm (non-hydrothermal)TEM-
Length ~2.5 µm (non-hydrothermal)TEM-
Crystal Structure Orthorhombic/MonoclinicXRD[3]
Yield Not Reported--
Purity Phase-pure reportedXRD[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the hydrothermal synthesis of nickel oxalate dihydrate nanorods based on Protocol 1.

experimental_workflow cluster_prep Precursor Preparation NiCl2 NiCl₂·6H₂O Solution Mixing Mixing & Stirring NiCl2->Mixing H2C2O4 H₂C₂O₄·2H₂O Solution H2C2O4->Mixing Autoclave Hydrothermal Reaction (Autoclave) Mixing->Autoclave Cooling Cooling to Room Temp. Autoclave->Cooling Centrifugation Centrifugation / Filtration Cooling->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Drying (Vacuum Oven) Washing->Drying Product NiC₂O₄·2H₂O Nanorods Drying->Product

Caption: Experimental workflow for hydrothermal synthesis.

Proposed Formation Mechanism

The formation of anisotropic nanorods under hydrothermal conditions is a complex process involving nucleation and subsequent crystal growth. The following diagram illustrates a proposed logical pathway.

formation_mechanism cluster_initial Initial Stage cluster_growth Growth Stage Precursors Ni²⁺ and C₂O₄²⁻ ions in solution Nucleation Homogeneous Nucleation of NiC₂O₄·2H₂O nuclei Precursors->Nucleation Anisotropic_Growth Anisotropic Crystal Growth (Preferential growth along a specific crystallographic axis) Nucleation->Anisotropic_Growth Ostwald_Ripening Ostwald Ripening (Larger particles grow at the expense of smaller ones) Anisotropic_Growth->Ostwald_Ripening Final_Product Formation of stable NiC₂O₄·2H₂O Nanorods Ostwald_Ripening->Final_Product

Caption: Proposed mechanism for nanorod formation.

Conclusion and Future Outlook

The hydrothermal method presents a promising route for the synthesis of nickel oxalate dihydrate nanorods. However, a review of the current literature indicates a need for more detailed and systematic studies to fully elucidate the optimal synthesis parameters. Future research should focus on providing comprehensive quantitative data, including reaction yields and purity, and a more in-depth investigation into the mechanism of anisotropic growth under hydrothermal conditions. Such studies will be crucial for the reproducible and scalable production of these nanomaterials for their various applications.

References

Foundational

Crystal Structure Analysis of Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O): A Technical Guide

Introduction Nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that serves as a significant precursor in the synthesis of nickel-based materials, such as nickel oxide (NiO) and finel...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that serves as a significant precursor in the synthesis of nickel-based materials, such as nickel oxide (NiO) and finely divided nickel powders for catalytic applications.[1] Its defined crystal structure and predictable thermal decomposition behavior make it a subject of interest for materials scientists and chemists. This guide provides a comprehensive overview of the crystal structure of nickel oxalate dihydrate, detailing the experimental methodologies for its characterization and presenting key structural data.

Crystal Structure and Properties

Nickel oxalate dihydrate crystallizes in the monoclinic system, belonging to the C2/c space group.[2][3] The structure consists of chains of nickel atoms bridged by oxalate anions.[4] Each nickel(II) ion is octahedrally coordinated, binding to four oxygen atoms from two bidentate oxalate ligands and two water molecules.[4] This arrangement forms a polymeric chain structure. Hydrogen bonds involving the coordinated water molecules and the oxalate oxygen atoms contribute to the stability of the three-dimensional crystal lattice.[4]

The naturally occurring mineral form of nickel oxalate dihydrate is known as Andreybulakhite.[2]

Quantitative Crystallographic Data

The crystallographic parameters for synthetic nickel oxalate dihydrate have been determined through powder X-ray diffraction studies. The data from various studies are summarized below for comparison.

ParameterValue (Puzan et al., 2018)[3]Value (Andreybulakhite Mineral)[2]
Formula C₂H₄NiO₆(Ni₀.₆₃Cu₀.₂₇Mg₀.₀₈Co₀.₀₂)Σ₁.₀₀(C₂O₄)·2H₂O
Crystal System MonoclinicMonoclinic
Space Group C2/c (No. 15)C2/c
a 11.7916(5) Å11.8392(5) Å
b 5.31798(14) Å5.3312(2) Å
c 9.7806(7) Å9.8357(7) Å
β 127.014(6)°126.723(5)°
Cell Volume (V) 489.73(4) ų497.59(3) ų
Z 44
Calculated Density Not Specified2.420 g/cm³
Temperature 295 KNot Specified

Experimental Protocols

The characterization of nickel oxalate dihydrate's crystal structure involves two primary stages: synthesis of the material and analysis via diffraction techniques.

Synthesis of Nickel Oxalate Dihydrate

A common and straightforward method for synthesizing nickel oxalate dihydrate is through precipitation from aqueous solutions.[1][5]

Protocol: Precipitation Method [2][6]

  • Precursor Preparation: Prepare separate aqueous solutions of a soluble nickel(II) salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O, or nickel nitrate) and a source of oxalate ions (e.g., oxalic acid or sodium oxalate, Na₂C₂O₄).[1][2][5]

  • Precipitation: Add the oxalate solution to the nickel salt solution at room temperature (23–25 °C) with stirring.[6] The formation of a greenish-white or light green precipitate of nickel oxalate dihydrate occurs.[1] A slightly acidic pH of 6.0–7.2 may be maintained.[6]

  • Filtration and Washing: The resulting crystalline powder is separated from the solution by filtration.[2][5]

  • Washing: The collected precipitate is washed with distilled water to remove any unreacted precursors or soluble byproducts.[2]

  • Drying: The final product is dried at a moderate temperature, for example, at room temperature or up to 80 °C in air.[2][5]

Crystal Structure Determination

Powder X-ray Diffraction (PXRD) is the standard technique employed for the structural analysis of polycrystalline materials like synthesized nickel oxalate dihydrate.

Protocol: Powder X-ray Diffraction (PXRD) Analysis [2][5]

  • Sample Preparation: A small amount of the dried nickel oxalate dihydrate powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer. A monochromatic X-ray beam, typically CuKα radiation (λ = 1.54184 Å), is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from databases like the JCPDS-ICDD to confirm the phase purity of the synthesized material.[7][8]

  • Structure Refinement: For detailed structural analysis, Rietveld refinement is performed on the powder diffraction data.[5] This method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape factors, to minimize the difference between the observed and calculated patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and structural characterization of nickel oxalate dihydrate.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis A Prepare Aqueous Solutions (e.g., NiCl₂ and Na₂C₂O₄) B Mix Solutions (Precipitation) A->B C Filter Precipitate B->C D Wash with Distilled Water C->D E Dry Powder (e.g., 80°C) D->E F Prepare Sample for XRD E->F Synthesized NiC₂O₄·2H₂O G Collect Powder X-ray Diffraction Data F->G H Rietveld Refinement G->H I Determine Crystal Structure (Lattice Parameters, Space Group) H->I

Workflow for Synthesis and Analysis of NiC₂O₄·2H₂O
Structural Coordination Diagram

This diagram illustrates the coordination environment of the nickel(II) ion within the crystal structure of nickel oxalate dihydrate.

crystal_structure cluster_oxalate1 Oxalate Ligand 1 cluster_oxalate2 Oxalate Ligand 2 Ni Ni²⁺ O1 O Ni->O1 Coordination Bond O2 O Ni->O2 O3 O Ni->O3 O4 O Ni->O4 H2O1 H₂O Ni->H2O1 H2O2 H₂O Ni->H2O2 C1 C O1->C1 C2 C C1->C2 C1->C2 C2->O2 C3 C O3->C3 C4 C C3->C4 C3->C4 C4->O4

Coordination of Ni(II) in Nickel Oxalate Dihydrate

References

Exploratory

Unveiling the Properties of Nickel(II) Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of nickel(II) oxalate (B1200264) dihydrate (NiC...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O). This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes critical processes and workflows, serving as an essential resource for professionals in research and development.

Physical and Chemical Properties

Nickel(II) oxalate dihydrate is a light green crystalline solid.[1] It is an inorganic compound composed of a divalent nickel ion (Ni²⁺) and an oxalate anion (C₂O₄²⁻), with two water molecules of hydration.[1] This compound is of significant interest in materials chemistry and catalysis, primarily as a precursor for the synthesis of nickel oxide (NiO) and pure metallic nickel.[2]

General Properties

A summary of the general physical and chemical properties of NiC₂O₄·2H₂O is presented in the table below.

PropertyValueReference
Chemical Formula NiC₂O₄·2H₂O[3]
Molecular Weight 182.76 g/mol [3]
Appearance Light green powder/crystalline solid[1][4]
Solubility in Water Highly insoluble/sparingly soluble[1][5]
Solubility in Other Solvents Insoluble in most organic solvents; Soluble in acids[1][6]
Crystal Structure

Nickel(II) oxalate dihydrate crystallizes in the monoclinic system with the space group C2/c.[7][8] The structure consists of Ni²⁺ ions coordinated by bidentate oxalate ligands and water molecules, forming polymeric chains.[1]

Crystallographic ParameterValueReference
Crystal System Monoclinic[7]
Space Group C2/c[7]
a 11.8392(5) Å[7]
b 5.3312(2) Å[7]
c 9.8357(7) Å[7]
β 126.723(5)°[7]
V 497.59(3) ų[7]
Z 4[7]
Calculated Density 2.420 g/cm³[7]
Thermal Decomposition

The thermal decomposition of NiC₂O₄·2H₂O is a well-studied process that proceeds in distinct stages. The final product depends on the atmosphere in which the decomposition is carried out. In an inert atmosphere (like nitrogen or helium), the final product is metallic nickel, whereas in air, nickel oxide (NiO) is formed.[2]

The decomposition process typically involves two main steps: dehydration followed by the decomposition of the anhydrous nickel oxalate.

AtmosphereStepTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ProductReference
Inert (N₂, He) Dehydration~180 - 250~19.7 (theoretical: 19.71)H₂ONiC₂O₄[2][9]
Decomposition~320 - 400~40.0CO, CO₂Ni[2]
Air Dehydration~120 - 270-H₂ONiC₂O₄[10][11]
Decomposition~315 - 340~34.9CO, CO₂NiO[11]

Note: The temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate.

Spectroscopic Properties

Infrared and Raman spectroscopy are valuable tools for the characterization of nickel(II) oxalate dihydrate. The key vibrational bands and their assignments are summarized below.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
3389O-H stretching vibrations of water molecules[7]
1640H-O-H bending vibrations of water molecules[7]
1357, 1315C-O stretching, C-C stretching[7]
818Ni-O stretching, C-O & C-C stretching, C-C-O & O-C-O bending[7]

Raman Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
1701C=O stretching vibrations and/or multiphonon processes[7]
1621H₂O bending vibrations[7]
1454, 924C-O and C-C stretching modes[7]
597Ni-O stretching, C-C-O and O-C-O bending vibrations[7]
550, 307, 226Predominantly Ni-O stretching and deformation modes[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key characterization techniques for NiC₂O₄·2H₂O.

Synthesis of Nickel(II) Oxalate Dihydrate (Precipitation Method)

This protocol describes a common laboratory-scale synthesis of NiC₂O₄·2H₂O.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a calculated amount of NiCl₂·6H₂O in a beaker with distilled water to create a nickel(II) chloride solution (e.g., 0.5 M).

    • In a separate beaker, dissolve a stoichiometric amount of Na₂C₂O₄ in distilled water to create a sodium oxalate solution (e.g., 0.5 M).

  • Precipitation:

    • Place the nickel(II) chloride solution on a magnetic stirrer.

    • Slowly add the sodium oxalate solution to the nickel(II) chloride solution while stirring continuously. A light green precipitate of NiC₂O₄·2H₂O will form immediately.[1]

  • Digestion (Optional but Recommended):

    • Continue stirring the mixture at room temperature for a period (e.g., 30-60 minutes) to allow the precipitate to age and improve filterability.

  • Filtration and Washing:

    • Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the precipitate several times with distilled water to remove any soluble impurities.

    • Wash the precipitate with a solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or petri dish.

    • Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.[7]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of NiC₂O₄·2H₂O.

Instrumentation:

  • Thermogravimetric analyzer

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the dried NiC₂O₄·2H₂O sample (typically 5-10 mg) into the TGA sample pan (e.g., alumina (B75360) or platinum crucible).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen, air, or helium) and set the flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile. A typical profile involves heating the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition:

    • Start the TGA run. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the temperatures of dehydration and decomposition and the corresponding mass losses.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized NiC₂O₄·2H₂O.

Instrumentation:

  • X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)

Procedure:

  • Sample Preparation:

    • Finely grind the dried NiC₂O₄·2H₂O powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the 2θ angular range (e.g., 10-80°), step size, and scan speed.

  • Data Acquisition:

    • Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different 2θ angles.

  • Data Analysis:

    • Compare the obtained XRD pattern with standard diffraction patterns from databases (e.g., JCPDS/ICDD) to confirm the identity and phase purity of NiC₂O₄·2H₂O.

    • Perform Rietveld refinement of the data to determine the lattice parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in NiC₂O₄·2H₂O.

Instrumentation:

  • Fourier-transform infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the dried NiC₂O₄·2H₂O sample (typically 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the oxalate and water molecules.

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the thermal decomposition of NiC₂O₄·2H₂O in both inert and air atmospheres.

G Thermal Decomposition of NiC₂O₄·2H₂O A NiC₂O₄·2H₂O (Light Green Solid) B NiC₂O₄ (Anhydrous) A->B Heat (~180-270°C) G1 + 2H₂O (g) C1 Ni (Metallic Nickel) B->C1 Heat (~320-400°C) Inert Atmosphere (N₂, He) C2 NiO (Nickel Oxide) B->C2 Heat (~315-340°C) Air G2 + CO (g) + CO₂ (g)

Caption: Thermal decomposition pathway of NiC₂O₄·2H₂O.

Experimental Workflow for Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of NiC₂O₄·2H₂O.

G Experimental Workflow for NiC₂O₄·2H₂O cluster_synthesis Synthesis cluster_characterization Characterization S1 Precursor Solutions (e.g., NiCl₂, Na₂C₂O₄) S2 Precipitation S1->S2 S3 Filtration & Washing S2->S3 S4 Drying S3->S4 C1 XRD (Crystal Structure, Purity) S4->C1 C2 TGA (Thermal Decomposition) S4->C2 C3 FTIR (Functional Groups) S4->C3

Caption: Synthesis and characterization workflow.

References

Foundational

The Thermal Decomposition of Nickel Oxalate Dihydrate to Nickel Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is a multi-step process that ultimately yields nickel oxide (NiO), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is a multi-step process that ultimately yields nickel oxide (NiO), a material of significant interest in catalysis, battery technology, and ceramics. Understanding the precise mechanism of this transformation, including the intermediate species, reaction temperatures, and gaseous byproducts, is critical for controlling the physicochemical properties of the final NiO product. This guide provides an in-depth analysis of the thermal decomposition pathway, supported by a summary of quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols for the key analytical techniques used to study this process are also presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the decomposition mechanism and its analysis.

Introduction

Nickel oxalate dihydrate is a common precursor for the synthesis of nickel and nickel oxide nanoparticles and structured materials. The thermal decomposition route is particularly attractive due to its simplicity and the ability to influence the characteristics of the final product, such as particle size, surface area, and morphology, by controlling the decomposition conditions. This document outlines the sequential stages of the thermal decomposition of NiC₂O₄·2H₂O in an air atmosphere, focusing on the dehydration of the hydrated salt, the subsequent decomposition of the anhydrous nickel oxalate, and the characterization of the resulting products.

The Thermal Decomposition Mechanism

The thermal decomposition of nickel oxalate dihydrate to nickel oxide in an air atmosphere is generally accepted to occur in two primary, well-defined stages. However, the process can be more complex, with the potential for incomplete dehydration and the formation of intermediate species.

Stage 1: Dehydration

The first stage involves the endothermic removal of the two molecules of water of crystallization. This dehydration step typically occurs in the temperature range of 120°C to 270°C. The theoretical weight loss for this stage is approximately 19.73%. However, some studies suggest that the dehydration may not be complete, with some residual water being retained in the pores of the anhydrous nickel oxalate. This occluded water may play a role in subsequent reaction steps. The reaction for this stage is:

NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous Nickel Oxalate

Following dehydration, the anhydrous nickel oxalate decomposes to form nickel oxide. This stage is more complex and is generally observed between 320°C and 400°C. In an air atmosphere, this decomposition is an exothermic process. The gaseous products of this stage are primarily carbon monoxide (CO) and carbon dioxide (CO₂).

The overall reaction for the decomposition of the anhydrous oxalate in air is:

NiC₂O₄(s) + ½O₂(g) → NiO(s) + 2CO₂(g)

It is also proposed that the decomposition of the oxalate ion initially produces CO and CO₂, with the CO being subsequently oxidized to CO₂ in the presence of air.

NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g)

CO(g) + ½O₂(g) → CO₂(g)

Some research indicates the possibility of forming a non-stoichiometric nickel oxide (NiO₁₊ₓ) or even basic nickel carbonate as an intermediate, particularly if residual water is present.[1][2] The formation of basic nickel carbonate can be attributed to the reaction of residual water with the decomposition products.[1]

The following diagram illustrates the primary thermal decomposition pathway of nickel oxalate dihydrate in an air atmosphere.

Decomposition_Pathway NiC2O4_2H2O Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) NiC2O4 Anhydrous Nickel Oxalate (NiC₂O₄) NiC2O4_2H2O->NiC2O4 Dehydration (120-270°C) H2O Water (2H₂O) NiC2O4_2H2O->H2O NiO Nickel Oxide (NiO) NiC2O4->NiO Decomposition (320-400°C) CO_CO2 Carbon Monoxide & Carbon Dioxide (CO + CO₂) NiC2O4->CO_CO2

Caption: Thermal decomposition pathway of NiC₂O₄·2H₂O to NiO.

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of nickel oxalate dihydrate.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of NiC₂O₄·2H₂O in Air

Decomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Observed Weight Loss (%)Evolved Species
Dehydration120 - 27019.7319.7 - 19.93[2]H₂O
Decomposition320 - 40039.8536.23 - 40.0[2][3]CO, CO₂

Table 2: Kinetic Parameters for the Decomposition of NiC₂O₄·2H₂O in Air

Decomposition StageActivation Energy (Ea) (kJ/mol)
Dehydration171.1 ± 4.2[3]
Decomposition174.4 ± 8.1[3]

Experimental Protocols

The study of the thermal decomposition of nickel oxalate dihydrate relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

4.1. Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

  • Objective: To determine the temperature ranges of decomposition and the associated mass changes, as well as the nature of the thermal events (endothermic or exothermic).

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Preparation: A small amount of nickel oxalate dihydrate (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Dry air, with a typical flow rate of 20-50 mL/min.

    • Temperature Program: Heating from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

    • Data Acquisition: The mass of the sample and the heat flow are continuously recorded as a function of temperature.

4.2. X-ray Diffraction (XRD)

  • Objective: To identify the crystalline phases of the starting material, intermediates, and the final product.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: The solid sample is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted on a sample holder. For in-situ studies, a high-temperature stage is used.

  • Experimental Conditions:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Scan Parameters: The diffraction pattern is typically recorded over a 2θ range of 10-80°, with a step size of 0.02° and a scan speed of 1-2°/min.

    • Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from the JCPDS-ICDD database for phase identification.

4.3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the functional groups present in the solid samples at different stages of decomposition and to analyze the evolved gaseous products.

  • Instrumentation: An FTIR spectrometer, often coupled with the TGA instrument for evolved gas analysis (TGA-FTIR).

  • Sample Preparation (for solid analysis): The KBr pellet method is commonly employed. A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Experimental Conditions:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Data Acquisition: The infrared spectrum is recorded, showing the absorption bands corresponding to the vibrational modes of the functional groups present.

4.4. Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

  • Objective: To identify the composition of the gaseous products evolved during the thermal decomposition.

  • Instrumentation: A mass spectrometer coupled to the outlet of the TGA furnace.

  • Experimental Conditions:

    • Ionization: Electron impact ionization is typically used.

    • Mass Range: A suitable mass-to-charge (m/z) ratio range is scanned to detect the expected gaseous species (e.g., m/z 18 for H₂O, 28 for CO, and 44 for CO₂).

    • Data Acquisition: The ion intensity for specific m/z values is monitored as a function of temperature.

The following diagram illustrates a typical experimental workflow for the analysis of the thermal decomposition of nickel oxalate dihydrate.

Experimental_Workflow cluster_start Sample Preparation cluster_analysis Thermal Analysis & Characterization cluster_data Data Analysis & Interpretation NiC2O4_2H2O Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) TGA_DSC TGA-DSC NiC2O4_2H2O->TGA_DSC XRD XRD NiC2O4_2H2O->XRD FTIR FTIR NiC2O4_2H2O->FTIR EGA_MS EGA-MS TGA_DSC->EGA_MS Evolved Gases Decomposition_Data Decomposition Temperatures & Weight Loss TGA_DSC->Decomposition_Data Phase_ID Crystalline Phase Identification XRD->Phase_ID Functional_Groups Functional Group Analysis FTIR->Functional_Groups Evolved_Gases Evolved Gas Composition EGA_MS->Evolved_Gases

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of nickel oxalate dihydrate to nickel oxide is a well-defined, two-step process involving dehydration and subsequent decomposition of the anhydrous oxalate. The precise control of experimental parameters such as heating rate and atmosphere is crucial for obtaining NiO with desired properties. The combination of thermal analysis techniques like TGA-DSC with structural and chemical characterization methods such as XRD, FTIR, and EGA-MS provides a comprehensive understanding of the decomposition mechanism, intermediate species, and final product characteristics. This knowledge is essential for the targeted synthesis of nickel oxide materials for various advanced applications.

References

Exploratory

Solubility Profile of Nickel Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in various solvents....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields, offering detailed data, experimental protocols, and insights into the dissolution behavior of this compound.

Introduction

Nickel oxalate dihydrate is a light green crystalline solid that is sparingly soluble in water and generally insoluble in most organic solvents.[1] Its solubility is significantly influenced by the chemical nature of the solvent, particularly in acidic and ammoniacal solutions where it undergoes chemical reactions leading to dissolution. Understanding the solubility characteristics of nickel oxalate dihydrate is crucial for its application in various fields, including catalyst synthesis, materials science, and hydrometallurgy.

Quantitative Solubility Data

The solubility of nickel oxalate dihydrate in different solvent systems is summarized in the tables below. This data has been compiled from various scientific sources to provide a comparative overview.

Table 1: Solubility of Nickel Oxalate Dihydrate in Water

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Solubility Product (Ksp)pKsp
250.001186.46 x 10⁻⁵4.17 x 10⁻¹⁰9.38

Note: The solubility in water is very low. The pKsp value of 9.4 is commonly cited, leading to a calculated Ksp of approximately 3.98 x 10⁻¹⁰.[2] A reported solubility is 0.0118 g/L.[3]

Table 2: Qualitative and Semi-Quantitative Solubility in Various Solvents

SolventSolubility DescriptionRemarks
Organic SolventsInsolubleGenerally insoluble in common organic solvents.[1]
Acids (general)SolubleDissolves with decomposition of the oxalate ion.[2][4]
Sulfuric AcidSolubleThe dissolution rate is influenced by acid concentration and temperature.
Hydrochloric AcidSolubleDissolution occurs with the formation of nickel chloride complexes.
Nitric AcidSolubleActs as an oxidizing acid, facilitating dissolution.
Ammonia (B1221849) SolutionsSolubleDissolves due to the formation of soluble nickel-ammine complexes.[2]

Further research is required to populate this table with specific quantitative data for various concentrations and temperatures of acidic and ammoniacal solutions.

Dissolution Mechanisms and Pathways

The dissolution of nickel oxalate dihydrate in acidic and ammoniacal solutions involves distinct chemical transformations.

Dissolution in Acidic Solutions

In acidic media, the oxalate anion (C₂O₄²⁻) is protonated, leading to the decomposition of the nickel oxalate salt and the formation of soluble nickel ions (Ni²⁺) and oxalic acid (H₂C₂O₄) or its protonated forms.

Dissolution_in_Acid NiC2O4·2H2O(s) NiC2O4·2H2O(s) Ni^2+(aq) Ni^2+(aq) NiC2O4·2H2O(s)->Ni^2+(aq) Dissolution H2O(l) H2O(l) NiC2O4·2H2O(s)->H2O(l) H+(aq) H+(aq) H2C2O4(aq) H2C2O4(aq) H+(aq)->H2C2O4(aq) Protonation

Caption: Dissolution pathway of nickel oxalate dihydrate in acidic solutions.

Dissolution in Ammonia Solutions

In aqueous ammonia, nickel oxalate dihydrate dissolves through the formation of soluble hexaamminenickel(II) complexes, [Ni(NH₃)₆]²⁺. The ammonia molecules act as ligands, coordinating with the nickel(II) ions and shifting the solubility equilibrium.

Dissolution_in_Ammonia NiC2O4·2H2O(s) NiC2O4·2H2O(s) [Ni(NH3)6]^2+(aq) [Ni(NH3)6]^2+(aq) NiC2O4·2H2O(s)->[Ni(NH3)6]^2+(aq) Complexation C2O4^2-(aq) C2O4^2-(aq) NiC2O4·2H2O(s)->C2O4^2-(aq) Dissolution H2O(l) H2O(l) NiC2O4·2H2O(s)->H2O(l) NH3(aq) NH3(aq) NH3(aq)->[Ni(NH3)6]^2+(aq)

Caption: Dissolution pathway of nickel oxalate dihydrate in ammonia solutions.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like nickel oxalate dihydrate requires precise experimental techniques. Below are generalized protocols that can be adapted for this purpose.

General Shake-Flask Method

This gravimetric method is a standard approach for determining the solubility of a compound in a specific solvent at a given temperature.

Shake_Flask_Method cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess NiC2O4·2H2O to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to settle C->D E Withdraw a known volume of supernatant D->E F Filter the solution E->F G Evaporate solvent F->G H Weigh the residue G->H I Calculate solubility H->I

References

Foundational

Molecular formula and molar mass of nickel oxalate dihydrate

For Researchers, Scientists, and Drug Development Professionals This document provides core information regarding the chemical properties of nickel oxalate (B1200264) dihydrate, a compound relevant in various research an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the chemical properties of nickel oxalate (B1200264) dihydrate, a compound relevant in various research and development applications.

Chemical Identity and Properties

Nickel oxalate dihydrate is a hydrated salt of nickel and oxalic acid. It typically appears as a green crystalline powder.[1][2] This compound serves as a precursor in the synthesis of nickel-based catalysts and other advanced materials.[1]

Molecular Formula and Molar Mass

The fundamental chemical properties of nickel oxalate dihydrate are summarized below. The molecular formula defines the elemental composition of the molecule, while the molar mass provides the mass of one mole of the substance. This data is crucial for stoichiometric calculations in experimental work.

PropertyValue
Molecular Formula NiC₂O₄·2H₂O[1][3][4]
or
C₂H₄NiO₆[2][5][6]
Molar Mass 182.74 g/mol [1][2][3][5][6]

Structural Composition

The molecular structure of nickel oxalate dihydrate consists of a central nickel(II) ion ionically bonded to an oxalate anion, with two water molecules incorporated into the crystal lattice. The diagram below illustrates the constituent parts of the compound.

NiC2O4·2H2O Nickel Oxalate Dihydrate Ni^2+ Nickel(II) Ion NiC2O4·2H2O->Ni^2+ C2O4^2- Oxalate Anion NiC2O4·2H2O->C2O4^2- H2O Water (x2) NiC2O4·2H2O->H2O

Caption: Components of Nickel Oxalate Dihydrate.

References

Exploratory

Spectroscopic Characterization of Nickel Oxalate Dihydrate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the vibrational properties and analytical methodologies for this compound.

Introduction

Nickel oxalate dihydrate is an inorganic compound that serves as a key precursor in the synthesis of nickel-based materials, such as nickel oxide (NiO) nanoparticles and catalysts.[1] Its thermal decomposition behavior is of significant interest, and a thorough understanding of its structural and vibrational properties is crucial for controlling the characteristics of the final products.[1] FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and crystal structure of materials. This guide outlines the experimental protocols and presents a summary of the spectroscopic data for NiC₂O₄·2H₂O.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of nickel oxalate dihydrate are provided below.

2.1 Synthesis of Nickel Oxalate Dihydrate

A common method for synthesizing nickel oxalate dihydrate is through a precipitation reaction.[1][2]

  • Precursor Preparation: Prepare an aqueous solution of a soluble nickel(II) salt, such as nickel chloride hexahydrate (NiCl₂·6H₂O) or nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).[2][3] Prepare a separate aqueous solution of an oxalate source, such as oxalic acid (H₂C₂O₄·2H₂O) or sodium oxalate (Na₂C₂O₄).[2][4]

  • Precipitation: Slowly add the oxalate solution to the nickel salt solution with constant stirring. A light green precipitate of nickel oxalate dihydrate will form.[1]

  • Isolation and Purification: The precipitate is collected by filtration, washed several times with deionized water to remove any unreacted precursors and byproducts, and then washed with ethanol.[3]

  • Drying: The final product is dried at a moderate temperature (e.g., 80°C) or in a vacuum desiccator to obtain a fine, green powder.[4]

2.2 FTIR Spectroscopy

  • Sample Preparation: The KBr pellet technique is typically employed.[5][6] A small amount of the dried nickel oxalate dihydrate powder (approx. 1-2 mg) is intimately mixed with about 200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Pellet Formation: The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FTIR spectrum is recorded using a Fourier-Transform Infrared spectrometer. The typical spectral range for analysis is 4000–400 cm⁻¹.[5][6] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.3 Raman Spectroscopy

  • Sample Preparation: A small amount of the nickel oxalate dihydrate powder is placed on a clean microscope slide.

  • Data Acquisition: The Raman spectrum is obtained using a Raman microscope. A common excitation source is a 785 nm laser.[7] The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a wavenumber range of 200–1800 cm⁻¹.

Spectroscopic Data and Interpretation

The vibrational spectra of nickel oxalate dihydrate are characterized by contributions from the oxalate anion (C₂O₄²⁻), the coordinated water molecules (H₂O), and the nickel-oxygen (Ni-O) bonds.

3.1 FTIR Spectral Data

The infrared spectrum provides key information on the functional groups present in the molecule. The principal absorption bands and their assignments are summarized in the table below.

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)ν(O-H) stretching vibrations of water molecules[5][8]
~1620δ(H₂O) bending vibrations of water molecules[2]
~1610νₐₛ(C=O) asymmetric stretching of the oxalate ion[9]
~1358 - 1360νₛ(C-O) symmetric stretching[6][9]
~1312 - 1316νₛ(C-O) symmetric stretching[6][9]
~825δ(O-C=O) bending and ν(C-C) stretching[6]
~597ν(Ni-O) stretching and oxalate ring deformations[2]
~478 - 500ν(Ni-O) stretching[6][8]

3.2 Raman Spectral Data

Raman spectroscopy is particularly sensitive to the vibrations of the oxalate backbone and the metal-ligand bonds. Key Raman active modes are listed below.

Wavenumber (cm⁻¹)AssignmentReference
~1701ν(C=O) stretching vibrations[2]
~1621δ(H₂O) bending vibrations[2]
~1477νₛ(C-O) symmetric stretching (typically the most intense band)[2][7]
~924ν(C-C) stretching mode[2]
~597ν(Ni-O) stretching, δ(C-C-O) and δ(O-C-O) bending vibrations[2]
~550Predominantly ν(Ni-O) stretching and deformation modes[2]
~307Predominantly ν(Ni-O) stretching and deformation modes[2]
~226Predominantly ν(Ni-O) stretching and deformation modes[2]

Experimental Workflow Visualization

The logical flow for the characterization of nickel oxalate dihydrate, from synthesis to final data analysis, is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_interpretation Data Interpretation Ni_Salt Soluble Ni(II) Salt (e.g., NiCl₂·6H₂O) Precipitation Aqueous Precipitation Ni_Salt->Precipitation Oxalate_Source Oxalate Source (e.g., H₂C₂O₄·2H₂O) Oxalate_Source->Precipitation Wash_Dry Filter, Wash & Dry Precipitation->Wash_Dry Sample NiC₂O₄·2H₂O Powder Wash_Dry->Sample KBr_Mix Mix with KBr Sample->KBr_Mix For FTIR Slide_Prep Place on Slide Sample->Slide_Prep For Raman Pellet Press into Pellet KBr_Mix->Pellet FTIR_Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) Pellet->FTIR_Acquire Data_Analysis Peak Assignment & Structural Correlation FTIR_Acquire->Data_Analysis Raman_Acquire Acquire Raman Spectrum (e.g., 785 nm laser) Slide_Prep->Raman_Acquire Raman_Acquire->Data_Analysis

Experimental workflow for the synthesis and spectroscopic characterization of NiC₂O₄·2H₂O.

Conclusion

FTIR and Raman spectroscopy serve as indispensable tools for the characterization of nickel oxalate dihydrate. The distinct vibrational signatures of the water molecules, oxalate anion, and Ni-O coordination bonds provide a comprehensive structural profile of the compound. The data and protocols presented in this guide offer a foundational reference for researchers working with this material, enabling quality control and a deeper understanding of its properties for applications in materials synthesis and development.

References

Foundational

An In-depth Technical Guide on the Electronic Structure and Bonding in Anhydrous Nickel Oxalate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed examination of the electronic structure and chemical bonding in anhydrous nickel oxalate (B1200264) (NiC₂O₄). The i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic structure and chemical bonding in anhydrous nickel oxalate (B1200264) (NiC₂O₄). The information presented herein is synthesized from experimental and theoretical studies, offering a comprehensive resource for professionals in materials science, chemistry, and drug development who may utilize oxalate-based compounds or are interested in the fundamental properties of transition metal complexes.

Crystal Structure and Coordination Environment

Anhydrous nickel oxalate crystallizes in a monoclinic system with the space group P2₁/c.[1][2] The crystal structure is characterized by a polymeric network where each nickel(II) ion is coordinated to six oxygen atoms from three bidentate chelating oxalate groups. This arrangement results in a distorted octahedral geometry around the nickel center.[1] The structure can be described as being built from cationic layers of corner-shared NiO₆ octahedra, which are linked together by the oxalate anions.[1] Each oxalate anion, in turn, is surrounded by four NiO₆ octahedra.[1]

The coordination of the Ni²⁺ ion involves two oxygen atoms from one oxalate group and four oxygen atoms from two other oxalate groups, forming a highly elongated octahedron.[1] This layered structure is similar to that of other anhydrous transition metal oxalates, such as those of zinc and cobalt.[1]

Quantitative Crystallographic and Bond Data

The structural parameters of anhydrous nickel oxalate have been determined through X-ray diffraction (XRD) and refined using the Rietveld method.[1][2] Key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for Anhydrous Nickel Oxalate [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
a (Å)5.33
b (Å)5.39
c (Å)5.92
β (°)116.3
Cell Volume (ų)152.3

Table 2: Selected Interatomic Distances in Anhydrous Nickel Oxalate [1]

BondBond Length (Å)
Ni-O2.301
Ni-O2.321
Ni-O2.604

Table 3: Atomic Fractional Coordinates for Anhydrous Nickel Oxalate [3]

Atomxyz
Ni0.00000.00000.0000
O10.2850.2010.865
O20.7010.2890.852
C0.4570.3540.748

Electronic Structure and Chemical Bonding

Theoretical analyses based on Density Functional Theory (DFT) have been employed to investigate the electronic structure and bonding properties of anhydrous nickel oxalate.[1] These calculations, often performed using packages like WIEN2k, utilize methods such as the full potential linearized augmented plane wave (FP-LAPW) method.[1]

The bonding analysis reveals that the carbon-carbon bond within the oxalate ligand is the weakest bond in the crystal structure.[1][2] This finding is crucial for understanding the thermal decomposition mechanism of the compound, which is predicted to initiate with the cleavage of this C-C bond, followed by the breaking of the nickel-oxygen bonds.[1][2] The final products of this decomposition are typically metallic nickel and carbon dioxide.[1][2]

Since nickel is a transition metal with a partially filled 3d shell, spin polarization is considered in the electronic structure calculations to accurately model its magnetic properties.[1] The Ni²⁺ ion in the high-spin octahedral configuration contributes to the material's magnetic behavior.[4]

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a thorough understanding of anhydrous nickel oxalate.

A common method for preparing the anhydrous form involves the dehydration of nickel oxalate dihydrate (NiC₂O₄·2H₂O).

  • Synthesis of Nickel Oxalate Dihydrate : Nickel oxalate dihydrate is typically prepared by a precipitation reaction. An aqueous solution of a soluble nickel salt, such as nickel nitrate(V) or nickel chloride, is mixed with a solution of oxalic acid or an alkali metal oxalate at a controlled temperature (e.g., 60°C).[1][2][5]

  • Dehydration : The resulting crystalline powder (the dihydrate) is filtered, washed, and then dried.[1][2][5] The anhydrous form is obtained by heating the dihydrate. For instance, heating to 80°C in air can be used to remove the water molecules.[1][2] The dehydration process is a distinct step that occurs before the decomposition of the oxalate anion itself.[6]

  • Instrumentation : A powder X-ray diffractometer, such as a Philips X'Pert Pro MD, is used for structural analysis.[1][2] For studying thermal behavior, the diffractometer can be equipped with a high-temperature cell.[1][2]

  • Data Collection : XRD patterns are collected over a specific 2θ range.

  • Data Analysis : The collected diffraction data are analyzed using software like Philips X'Pert HighScore Plus.[1][2] The crystal structure is determined and refined using the Rietveld method, which involves a full-pattern fit of the experimental data to a theoretical model.[1][2]

  • Software Package : The ab initio calculations are performed using a DFT package like WIEN2k.[1]

  • Method : The full potential linearized augmented plane wave (FP-LAPW) method is a common choice.[1]

  • Exchange-Correlation Potential : The generalized gradient approximation (GGA) is often used for the exchange-correlation potential.[1]

  • Parameters : Key parameters that need to be defined include the muffin-tin radii (RMT) for each atom type (e.g., Ni, O, C) and the cut-off parameter Rk_max which determines the size of the basis set.[1]

  • Convergence Criteria : Self-consistent field (SCF) calculations are iterated until the change in energy between cycles is below a specified threshold (e.g., 10⁻⁵ Ry).[1]

  • Analysis : The results from the DFT calculations provide the electron density distribution. This can be further analyzed using tools like Bader's quantum theory of atoms in molecules (QTAIM) to characterize the chemical bonds and their properties.[1]

Visualizations

The following diagrams illustrate the workflow for characterizing anhydrous nickel oxalate and its coordination environment.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_results Outputs synthesis Synthesis of NiC2O4·2H2O dehydration Dehydration to Anhydrous NiC2O4 synthesis->dehydration xrd X-ray Diffraction (XRD) Measurement dehydration->xrd rietveld Rietveld Refinement xrd->rietveld crystal_structure Crystal Structure (Space Group, Cell Params) rietveld->crystal_structure dft DFT Calculations (FP-LAPW) scf SCF Cycle (Energy Convergence) dft->scf density Electron Density Calculation scf->density bonding_analysis Topological Bonding Analysis (QTAIM) density->bonding_analysis e_structure Electronic Structure (DOS, Band Structure) density->e_structure bond_props Bond Properties (Bond Order, Strength) bonding_analysis->bond_props crystal_structure->dft Input Geometry

Caption: Combined workflow for the characterization of anhydrous nickel oxalate.

G cluster_ox1 Oxalate 1 cluster_ox2 Oxalate 2 cluster_ox3 Oxalate 3 Ni Ni O1 O Ni->O1 2.301 Å O2 O Ni->O2 2.321 Å O3 O Ni->O3 O4 O Ni->O4 O5 O Ni->O5 2.604 Å O6 O Ni->O6 C1 C O1->C1 C2 C O2->C2 C1->C2 C3 C O3->C3 C4 C O4->C4 C3->C4 C5 C O5->C5 C6 C O6->C6 C5->C6

Caption: Coordination environment of Ni(II) in anhydrous nickel oxalate.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nickel Oxalate Dihydrate as a Precursor for NiO Nanoparticles

Audience: Researchers, scientists, and drug development professionals. Introduction Nickel oxide (NiO) nanoparticles have garnered significant attention due to their wide range of applications in catalysis, battery elect...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel oxide (NiO) nanoparticles have garnered significant attention due to their wide range of applications in catalysis, battery electrodes, gas sensors, and biomedical fields.[1][2] The synthesis of NiO nanoparticles via the thermal decomposition of a nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) precursor is a straightforward and effective method for producing nanoparticles with controlled size and properties.[3] This document provides detailed protocols for the synthesis of NiO nanoparticles using this precursor method, along with key characterization data and potential applications.

Data Presentation

The properties of the resulting NiO nanoparticles are highly dependent on the synthesis and calcination conditions. The following tables summarize the quantitative data extracted from various studies.

Table 1: Influence of Calcination Temperature on NiO Nanoparticle Crystallite Size.

Calcination Temperature (°C)Calcination Time (h)Average Crystallite Size (nm)Reference
3002Not specified, but crystalline[3]
40018[3]
400225[3]
450Not specifiedNot specified, successful decomposition[4]
600Not specified46 (from a different precursor)[5]

Note: Crystallite size tends to increase with higher calcination temperatures.[3]

Table 2: Thermal Decomposition Stages of Nickel Oxalate Dihydrate.

Temperature Range (°C)ProcessWeight Loss (%)DTA PeakReference
200 - 250Dehydration (NiC₂O₄·2H₂O → NiC₂O₄ + 2H₂O)~19.7Endothermic (~225 °C)[6]
315 - 340Decomposition (NiC₂O₄ → NiO + CO + CO₂)~34.9Exothermic (~330 °C)[6]

Experimental Protocols

This section details the methodologies for the synthesis of NiO nanoparticles, divided into two main stages: the preparation of the nickel oxalate dihydrate precursor and its subsequent thermal decomposition.

Protocol 1: Synthesis of Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) Precursor

This protocol outlines the precipitation of nickel oxalate dihydrate from nickel salts and oxalic acid.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) sulfate (B86663) heptahydrate (NiSO₄·7H₂O)[3][7]

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)[3]

  • Ethanol or distilled water[3][7]

  • Acetone (B3395972) (for washing)[7]

  • Beakers

  • Magnetic stirrer

  • Sintered glass funnel or filtration setup

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare an aqueous or ethanolic solution of the nickel salt (e.g., dissolve an equimolar amount of Ni(NO₃)₂·6H₂O in ethanol).[3]

    • Prepare an equimolar solution of oxalic acid dihydrate in the same solvent.[3][7]

  • Precipitation:

    • Slowly add the oxalic acid solution to the nickel salt solution while stirring continuously.[8] A light green precipitate of nickel oxalate dihydrate will form.

    • Continue stirring the mixture for a defined period (e.g., 30 minutes) to ensure complete precipitation.[8]

  • Filtration and Washing:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the precipitate several times with distilled water to remove any unreacted ions.[7]

    • Finally, wash the precipitate with acetone to facilitate drying.[7]

  • Drying:

    • Dry the collected nickel oxalate dihydrate precursor in an oven at a low temperature (e.g., 80°C) for 24 hours to remove residual water and solvent.[3]

Protocol 2: Thermal Decomposition of Nickel Oxalate Dihydrate to NiO Nanoparticles

This protocol describes the conversion of the precursor to NiO nanoparticles via calcination.

Materials:

  • Dried nickel oxalate dihydrate powder

  • Crucible

  • Muffle furnace

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried nickel oxalate dihydrate powder into a crucible.

  • Calcination:

    • Place the crucible in a muffle furnace.

    • Heat the sample in air to the desired calcination temperature (e.g., 400°C).[3] The heating rate can influence the final particle characteristics.

    • Maintain the temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition.[3]

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature.

    • Collect the resulting fine, dark-colored NiO nanoparticle powder.

Alternative Protocol: Self-Propagating Low-Temperature Combustion

For a more rapid synthesis, a combustion method can be employed.

Materials:

  • Dried nickel oxalate dihydrate powder

  • Polyethylene glycol (PEG, MW 6000) as fuel[2][7]

  • Pestle and mortar

  • Crucible

  • High-temperature heating source

Procedure:

  • Mixing:

    • Thoroughly grind the nickel oxalate powder with PEG in a specific weight ratio (e.g., 1:5).[7]

  • Combustion:

    • Place the mixture in a crucible and heat it in air.[7] The mixture will undergo a self-propagating combustion reaction.

  • Collection:

    • After the combustion is complete and the crucible has cooled, collect the resulting NiO nanoparticles.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of NiO nanoparticles.

experimental_workflow cluster_precursor Precursor Synthesis cluster_nanoparticle Nanoparticle Formation cluster_characterization Characterization Ni_Salt Nickel Salt Solution (e.g., Ni(NO₃)₂·6H₂O) Precipitation Precipitation Ni_Salt->Precipitation Oxalic_Acid Oxalic Acid Solution (H₂C₂O₄·2H₂O) Oxalic_Acid->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (80°C, 24h) Filtration->Drying Precursor NiC₂O₄·2H₂O Precursor Drying->Precursor Calcination Thermal Decomposition (e.g., 400°C, 2h) Precursor->Calcination NiO_NP NiO Nanoparticles Calcination->NiO_NP XRD XRD NiO_NP->XRD TEM TEM/SEM NiO_NP->TEM FTIR FTIR NiO_NP->FTIR

Caption: Experimental workflow for NiO nanoparticle synthesis.

logical_relationship precursor_synthesis Precursor Synthesis (Nickel Oxalate Dihydrate) thermal_decomposition Thermal Decomposition precursor_synthesis->thermal_decomposition is a prerequisite for nio_nanoparticles NiO Nanoparticles thermal_decomposition->nio_nanoparticles yields applications Applications (Catalysis, Sensors, Biomedical) nio_nanoparticles->applications enables

Caption: Logical relationship of the synthesis process.

Applications of NiO Nanoparticles

NiO nanoparticles synthesized from nickel oxalate dihydrate precursors exhibit properties that make them suitable for a variety of applications:

  • Catalysis: Due to their high surface area, NiO nanoparticles are effective catalysts in various chemical reactions.[2]

  • Electrochemistry: They are used as electrode materials in batteries and supercapacitors.[2][9]

  • Sensors: NiO is a p-type semiconductor, making it a promising material for gas sensors.[2]

  • Biomedical Applications: Green-synthesized NiO nanoparticles have shown potential in antibacterial, antioxidant, and anticancer applications.[1][10]

  • Electrochromic Devices: Their ability to change color upon the application of a voltage makes them useful in smart windows and other electrochromic devices.[2]

The synthesis method described provides a reliable and cost-effective route to produce NiO nanoparticles for these and other emerging applications. Further research can focus on doping and surface modifications to tailor the nanoparticle properties for specific needs.

References

Application

Application Notes & Protocols: Synthesis of Nickel Catalysts from Nickel Oxalate Dihydrate Decomposition

Introduction The synthesis of high-purity, finely divided nickel and nickel oxide catalysts is crucial for various applications, including hydrogenation, electrocatalysis, and battery materials.[1][2] A common and effect...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of high-purity, finely divided nickel and nickel oxide catalysts is crucial for various applications, including hydrogenation, electrocatalysis, and battery materials.[1][2] A common and effective method for producing these catalysts involves the controlled thermal decomposition of a nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) precursor. This precursor-based approach allows for good control over the morphology and particle size of the final catalytic material.[1] The decomposition process can be tailored by adjusting the atmosphere (e.g., inert gas or air) to yield either metallic nickel (Ni) or nickel oxide (NiO) nanoparticles.[1][3] These application notes provide detailed protocols for the synthesis of the nickel oxalate precursor and its subsequent conversion into active nickel catalysts.

Part 1: Synthesis of Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) Precursor

The initial step involves the precipitation of nickel oxalate dihydrate from a solution containing a soluble nickel salt and oxalic acid. The resulting precipitate's morphology can be influenced by factors such as pH and temperature.[1]

Experimental Protocol 1.1: Precipitation of NiC₂O₄·2H₂O

This protocol describes a general wet-chemical precipitation method.

Materials:

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of the Nickel(II) salt. For example, dissolve Ni(NO₃)₂·6H₂O in deionized water or ethanol.[5]

    • Prepare an aqueous solution of oxalic acid dihydrate. Heating the water can help dissolve the oxalic acid more quickly.[4]

  • Precipitation:

    • While stirring the nickel salt solution vigorously, slowly add the oxalic acid solution.[4]

    • A fine, light green precipitate of nickel oxalate dihydrate will form immediately.

    • Continue stirring the mixture for a set period (e.g., 1 hour) to ensure the reaction is complete and to allow for particle ripening.[1]

  • Isolation and Washing:

    • Filter the precipitate using a Buchner funnel or by centrifugation.

    • Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts.

    • Perform a final wash with ethanol or acetone to facilitate drying.[6]

  • Drying:

    • Dry the washed precipitate in an oven at a relatively low temperature (e.g., 80-110 °C) for several hours (e.g., 24 hours) to remove residual water and solvent without initiating decomposition.[5][7]

  • Collection:

    • The final product is a fine, light green powder of nickel oxalate dihydrate (NiC₂O₄·2H₂O), ready for thermal decomposition.

G cluster_0 Precursor Synthesis Workflow A Prepare Aqueous Nickel Salt Solution (e.g., Ni(NO₃)₂) C Mix & Precipitate (with stirring) A->C B Prepare Aqueous Oxalic Acid Solution (H₂C₂O₄) B->C D Filter & Wash Precipitate (with DI Water & Ethanol) C->D Green Slurry E Dry Precipitate (e.g., 80-110 °C) D->E F Collect Final Product: NiC₂O₄·2H₂O Powder E->F Fine Green Powder

Caption: Workflow for the synthesis of nickel oxalate dihydrate precursor.

Part 2: Thermal Decomposition of NiC₂O₄·2H₂O to Nickel Catalysts

The thermal decomposition of the nickel oxalate precursor is performed in a tube furnace. The composition of the final catalyst is determined by the atmosphere used during heating. Decomposition in an inert atmosphere yields metallic nickel, while decomposition in air produces nickel oxide.

The decomposition occurs in two main stages:

  • Dehydration: Removal of the two water molecules of crystallization.[3][8]

  • Decomposition: Breakdown of the anhydrous nickel oxalate into the final product.[3][8]

Experimental Protocol 2.1: Synthesis of Metallic Nickel (Ni) Catalyst

Procedure:

  • Place a known amount of the dried NiC₂O₄·2H₂O powder in a ceramic boat and position it in the center of a tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen, argon, or helium) for at least 30 minutes to remove all oxygen.[1][9]

  • While maintaining a steady flow of the inert gas, heat the furnace to the target decomposition temperature (e.g., 400-500 °C).[1][8] A typical heating rate is 5-10 °C/min.

  • Hold the temperature for a specified duration (e.g., 1-3 hours) to ensure complete decomposition.

  • Turn off the furnace and allow it to cool to room temperature under the inert gas flow to prevent re-oxidation of the highly reactive nickel powder.

  • The resulting product is a fine, dark grey or black powder of metallic nickel, which can be pyrophoric (ignite spontaneously in air).[2][4] Handle with extreme care under an inert atmosphere.

Experimental Protocol 2.2: Synthesis of Nickel Oxide (NiO) Catalyst

Procedure:

  • Place a known amount of the dried NiC₂O₄·2H₂O powder in a ceramic boat and position it in the center of a tube furnace or a muffle furnace.

  • Heat the furnace in an air atmosphere to the target decomposition temperature (e.g., 350-450 °C).[3][5] A typical heating rate is 10 °C/min.[6]

  • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and oxidation.[3]

  • Turn off the furnace and allow it to cool to room temperature.

  • The resulting product is a fine, grey-green or black powder of nickel oxide (NiO).[5]

G cluster_1 Thermal Decomposition Workflow start Place NiC₂O₄·2H₂O in Furnace atm_choice Select Atmosphere start->atm_choice heat_inert Heat to 400-500 °C (e.g., N₂, Ar) atm_choice->heat_inert Inert heat_air Heat to 350-450 °C (Air) atm_choice->heat_air  Air   hold_inert Hold for 1-3 hours heat_inert->hold_inert hold_air Hold for 2-4 hours heat_air->hold_air cool_inert Cool Under Inert Gas Flow hold_inert->cool_inert cool_air Cool in Air hold_air->cool_air end_ni Collect Product: Metallic Ni Catalyst cool_inert->end_ni end_nio Collect Product: NiO Catalyst cool_air->end_nio G Precursor NiC₂O₄·2H₂O Precursor Decomp Thermal Decomposition Precursor->Decomp Ni_Cat Metallic Ni Catalyst Decomp->Ni_Cat Inert Atm. NiO_Cat NiO Catalyst Decomp->NiO_Cat Air Atm. App1 Hydrogenation Reactions Ni_Cat->App1 App2 Electrocatalysis (e.g., OER) NiO_Cat->App2

References

Method

Application Notes and Protocols for the Preparation of Nickel Foam from Nickel Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of nickel foam using nickel oxalate (B1200264) dihydrate as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel foam using nickel oxalate (B1200264) dihydrate as a precursor. The method involves the precipitation of nickel oxalate dihydrate followed by a controlled thermal decomposition process. The resulting nickel foam possesses a high surface area and a porous, three-dimensional network structure, making it a promising material for various applications, including catalysis, battery electrodes, and sensor development.

Overview and Principles

The preparation of nickel foam from nickel oxalate dihydrate is a two-step process. The first step involves the synthesis of the nickel oxalate dihydrate (NiC₂O₄·2H₂O) precursor through a precipitation reaction. The second, critical step is the thermal decomposition of this precursor under a controlled atmosphere. The decomposition process initially involves dehydration, followed by the breakdown of the anhydrous nickel oxalate into either metallic nickel or nickel oxide, depending on the furnace atmosphere. To obtain metallic nickel foam, an inert or reducing atmosphere is necessary to prevent oxidation. The morphology and properties of the final nickel foam are influenced by factors such as the characteristics of the precursor, heating rate, final temperature, and the composition of the furnace atmosphere.

Experimental Protocols

Synthesis of Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) Precursor

This protocol details the synthesis of nickel oxalate dihydrate powder via a precipitation reaction.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a specific molar concentration of the nickel salt (e.g., 0.1 M NiCl₂·6H₂O) in deionized water in a beaker.

    • In a separate beaker, prepare an equimolar solution of oxalic acid dihydrate (e.g., 0.1 M H₂C₂O₄·2H₂O) in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.

  • Precipitation:

    • Place the nickel salt solution on a magnetic stirrer.

    • Slowly add the oxalic acid solution to the nickel salt solution while stirring continuously. A light green precipitate of nickel oxalate dihydrate will form immediately.

  • Aging the Precipitate:

    • Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the complete precipitation and growth of uniform particles.

  • Washing and Filtration:

    • Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

  • Follow with a final wash with ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered nickel oxalate dihydrate powder to a watch glass or drying dish.

    • Dry the powder in a drying oven at a temperature below the onset of dehydration (e.g., 60-80 °C) for several hours until a constant weight is achieved.

  • Characterization (Optional but Recommended):

    • The resulting nickel oxalate dihydrate powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Thermogravimetric Analysis (TGA) to understand its thermal decomposition behavior.

Preparation of Nickel Foam via Thermal Decomposition

This protocol describes the conversion of the synthesized nickel oxalate dihydrate powder into porous nickel foam.

Materials:

  • Dried nickel oxalate dihydrate powder

  • Inert gas (e.g., Argon, Nitrogen) or a reducing gas mixture (e.g., Ar/H₂ or N₂/H₂)

Equipment:

  • Tube furnace with programmable temperature control and gas flow capabilities

  • Ceramic or quartz boat

  • Gas flow meters

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried nickel oxalate dihydrate powder into a ceramic or quartz boat. Gently tap the boat to create a loosely packed bed of powder.

  • Furnace Setup:

    • Place the boat containing the precursor powder in the center of the tube furnace.

    • Seal the furnace tube and purge the system with an inert or reducing gas for at least 30 minutes to remove any residual air and oxygen.

  • Thermal Decomposition:

    • Maintain a constant flow of the inert or reducing gas throughout the heating and cooling process.

    • Program the furnace to heat the sample according to a specific temperature profile. A typical profile involves:

      • A heating ramp to the dehydration temperature (around 200-250 °C) to remove the water of hydration.[1]

      • A hold at the dehydration temperature for a specific duration (e.g., 1 hour).

      • A second heating ramp to the final decomposition temperature (e.g., 400-600 °C). The thermal decomposition of anhydrous nickel oxalate to nickel oxide occurs in the range of 320-400°C in air.[1] To obtain metallic nickel, the decomposition should be carried out in an inert or reducing atmosphere.

      • A hold at the final decomposition temperature for a sufficient time (e.g., 2-4 hours) to ensure complete decomposition and allow for the sintering of nickel particles to form a foam structure.

  • Cooling:

    • After the hold at the final temperature, cool the furnace down to room temperature under the continuous flow of the inert or reducing gas to prevent re-oxidation of the nickel foam.

  • Sample Retrieval:

    • Once the furnace has cooled to room temperature, the gas flow can be stopped, and the resulting nickel foam can be carefully removed from the boat.

Data Presentation

The following table summarizes typical quantitative data related to the thermal decomposition of nickel oxalate dihydrate and the properties of the resulting nickel foam. Please note that specific values can vary depending on the precise experimental conditions.

ParameterTypical Value/RangeReference
Nickel Oxalate Dihydrate Decomposition
Dehydration Temperature Range120 - 270 °C[1]
Theoretical Weight Loss (Dehydration)~19.73 %[1]
Anhydrous Decomposition Temperature (in air)320 - 400 °C[1]
Theoretical Weight Loss (Decomposition to NiO)~39.85 %[1]
Nickel Foam Properties
PorosityHigh (Specific values depend on synthesis conditions)[2]
Surface AreaHigh (Specific values depend on synthesis conditions)[2][3]
Pore SizeCan range from nanometers to micrometers[2]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation of nickel foam from nickel oxalate dihydrate.

experimental_workflow cluster_synthesis Step 1: Synthesis of Nickel Oxalate Dihydrate cluster_decomposition Step 2: Thermal Decomposition to Nickel Foam Ni_Salt Nickel Salt Solution (e.g., NiCl2) Precipitation Precipitation Ni_Salt->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Washing_Filtration Washing & Filtration Precipitation->Washing_Filtration Drying Drying (60-80 °C) Washing_Filtration->Drying Ni_Oxalate Nickel Oxalate Dihydrate (NiC2O4·2H2O Powder) Drying->Ni_Oxalate Furnace Tube Furnace (Inert/Reducing Atmosphere) Ni_Oxalate->Furnace Heating Controlled Heating (Dehydration & Decomposition) Furnace->Heating Cooling Cooling to Room Temp Heating->Cooling Ni_Foam Porous Nickel Foam Cooling->Ni_Foam

Caption: Experimental workflow for the synthesis of nickel foam.

thermal_decomposition_pathway NiC2O4_2H2O NiC2O4·2H2O (Nickel Oxalate Dihydrate) NiC2O4 NiC2O4 (Anhydrous Nickel Oxalate) NiC2O4_2H2O->NiC2O4 ~200-250 °C H2O 2H2O(g) Ni Ni (Nickel Foam) NiC2O4->Ni >350 °C (Inert/Reducing Atm.) NiO NiO (Nickel Oxide) NiC2O4->NiO ~320-400 °C (Air/Oxidizing Atm.) CO_CO2 2CO(g) or CO(g) + CO2(g) O2 O2

Caption: Thermal decomposition pathways of nickel oxalate dihydrate.

References

Application

Application Notes and Protocols: Nickel Oxalate Dihydrate in the Synthesis of Lithium-Ion Battery Anodes

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of high-performance anode materials for lithium-ion batteries (LIBs) utilizing nickel o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance anode materials for lithium-ion batteries (LIBs) utilizing nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) as a key precursor. The methodologies cover the direct use of nickel oxalate dihydrate composites and its conversion to nickel oxide (NiO), both promising avenues for next-generation energy storage.

Introduction

Nickel oxalate dihydrate is a versatile precursor for creating advanced anode materials for lithium-ion batteries. Its utility stems from its controllable morphology and its ability to be thermally decomposed into nanostructured nickel oxide (NiO), a material with a high theoretical specific capacity (718 mAh g⁻¹). This document outlines two primary applications of nickel oxalate dihydrate in this context: as a component in a reduced graphene oxide (rGO) composite anode and as a precursor for the synthesis of NiO anodes.

I. Nickel Oxalate Dihydrate/Reduced Graphene Oxide (NiC₂O₄·2H₂O/rGO) Composite Anode

In this application, nickel oxalate dihydrate nanorods are synthesized and then integrated with reduced graphene oxide sheets. The rGO provides a conductive network, enhancing the electrochemical performance of the nickel oxalate. The lithium storage mechanism involves a reversible conversion reaction.[1][2]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiC₂O₄·2H₂O Nanorods

This protocol details the facile hydrothermal synthesis of phase-pure NiC₂O₄·2H₂O nanorods.

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Prepare separate aqueous solutions of nickel sulfate hexahydrate and oxalic acid dihydrate.

  • Mix the solutions in a beaker under magnetic stirring.

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180°C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) overnight.

Protocol 2: Preparation of NiC₂O₄·2H₂O/rGO Composite

This protocol describes the self-assembly method to attach the synthesized nanorods to rGO sheets.

Materials:

  • Synthesized NiC₂O₄·2H₂O nanorods

  • Reduced graphene oxide (rGO)

  • Poly(diallyldimethylammonium chloride) (PDDA) solution

  • Deionized (DI) water

Equipment:

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Disperse the as-prepared NiC₂O₄·2H₂O nanorods in deionized water using ultrasonication.

  • Separately, disperse rGO in deionized water.

  • Add the NiC₂O₄·2H₂O nanorod suspension to the rGO dispersion.

  • Introduce the PDDA solution to the mixture. The electrostatic attraction between the positively charged PDDA, the negatively charged rGO, and the nanorods facilitates the self-assembly.

  • Stir the mixture for a set duration to ensure complete attachment.

  • Collect the composite material by centrifugation.

  • Wash the composite with deionized water to remove excess PDDA.

  • Dry the final NiC₂O₄·2H₂O/rGO composite in a vacuum oven.

Electrochemical Performance Data

The following table summarizes the electrochemical performance of NiC₂O₄·2H₂O/rGO composite anodes from the literature.

ParameterValueConditionsReference
Initial Charge Capacity 933 mAh g⁻¹-[1][2]
First Cycle Efficiency 87.5%-[1][2]
Cycle Retention ~85% after 100 cycles-[1][2]
Rate Capability 586 mAh g⁻¹at 10 C-rate (10 A g⁻¹)[1][2]

II. Nickel Oxide (NiO) Anode from Nickel Oxalate Dihydrate Precursor

A common and effective application of nickel oxalate dihydrate is as a precursor for the synthesis of nanostructured NiO. The thermal decomposition of nickel oxalate yields porous NiO with various morphologies, which can offer high specific capacity and good cycling stability as a lithium-ion battery anode.

Experimental Protocols

Protocol 3: Synthesis of Nickel Oxalate Precursor via Precipitation

This protocol describes a large-scale precipitation method to synthesize the nickel oxalate precursor.

Materials:

Equipment:

  • Large container/beaker

  • Magnetic stirrer with adjustable speed

  • Filtration apparatus

  • Vacuum drying setup

Procedure:

  • Prepare a two-molar solution of nickel sulfate (or nickel nitrate) in deionized water.

  • Prepare a two-molar solution of oxalic acid in deionized water.

  • In a large container, add the nickel sulfate solution.

  • While stirring at a high speed (e.g., 1200 rpm), slowly add the oxalic acid solution to the nickel sulfate solution.

  • Continue stirring for an additional 30 minutes after the complete addition of the oxalic acid solution. A light green precipitate of nickel oxalate will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any excess ions.

  • Perform a final wash with acetone to remove residual water.

  • Dry the nickel oxalate precipitate under vacuum.

Protocol 4: Thermal Decomposition of Nickel Oxalate to NiO

This protocol details the conversion of the nickel oxalate precursor to NiO nanoparticles via thermal decomposition.

Materials:

  • Dried nickel oxalate powder

Equipment:

  • Tube furnace with atmospheric control

  • Crucible

Procedure:

  • Place the dried nickel oxalate powder in a crucible.

  • Insert the crucible into a tube furnace.

  • Heat the furnace to a specific calcination temperature (e.g., 300-500°C) in an air or inert atmosphere. The heating rate and duration at the target temperature will influence the final particle size and morphology.

  • Hold at the calcination temperature for a set time (e.g., 2-4 hours) to ensure complete decomposition of the oxalate into NiO.

  • Allow the furnace to cool down to room temperature.

  • The resulting powder is nanocrystalline NiO.

Electrochemical Performance Data

The following table summarizes the electrochemical performance of NiO anodes synthesized from nickel oxalate precursors.

ParameterValueConditionsReference
Theoretical Specific Capacity 718 mAh g⁻¹-
Reversible Capacity ~1065 mAh g⁻¹After 50 cycles at 200 mA g⁻¹ (for NiO-GNS composite)
Cycling Stability Good, but can be affected by volume expansion-
Rate Capability Varies with morphology and carbon coating-

Visualizations

Experimental Workflows

G cluster_hydrothermal Protocol 1 & 2: NiC₂O₄·2H₂O/rGO Synthesis p1_1 Prepare NiSO₄ and Oxalic Acid Solutions p1_2 Mix Solutions p1_1->p1_2 p1_3 Hydrothermal Reaction in Autoclave p1_2->p1_3 p1_4 Cool, Centrifuge, and Wash p1_3->p1_4 p1_5 Dry to Obtain NiC₂O₄·2H₂O Nanorods p1_4->p1_5 p2_1 Disperse Nanorods and rGO p1_5->p2_1 p2_2 Add PDDA for Self-Assembly p2_1->p2_2 p2_3 Centrifuge and Wash p2_2->p2_3 p2_4 Dry to Obtain NiC₂O₄·2H₂O/rGO Composite p2_3->p2_4 G cluster_decomposition Protocol 3 & 4: NiO from Nickel Oxalate Synthesis p3_1 Prepare Nickel Salt and Oxalic Acid Solutions p3_2 Precipitation with Stirring p3_1->p3_2 p3_3 Filter, Wash, and Dry Precursor p3_2->p3_3 p3_4 Obtain Nickel Oxalate Dihydrate Powder p3_3->p3_4 p4_1 Place Precursor in Furnace p3_4->p4_1 p4_2 Thermal Decomposition (Calcination) p4_1->p4_2 p4_3 Cool to Room Temperature p4_2->p4_3 p4_4 Obtain Nanocrystalline NiO Powder p4_3->p4_4 G cluster_main Application Pathways of Nickel Oxalate Dihydrate cluster_composite Direct Use cluster_nio Precursor for NiO Precursor Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) Composite NiC₂O₄·2H₂O/rGO Composite Anode Precursor->Composite Decomposition Thermal Decomposition Precursor->Decomposition NiO Nanostructured NiO Anode Decomposition->NiO

References

Method

Application Notes and Protocols: Electrochemical Performance of Materials Derived from Nickel Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and electrochemical characterization of materials derived from nickel oxalate (B12...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and electrochemical characterization of materials derived from nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O). The protocols detailed below are intended to serve as a guide for researchers in the fields of materials science, energy storage, and catalysis. The information is compiled from various scientific publications and is presented to facilitate the replication and further development of these promising materials.

Applications in Supercapacitors

Materials derived from nickel oxalate dihydrate, particularly porous nickel oxide (NiO), have demonstrated significant potential as electrode materials for pseudocapacitors. This is attributed to their high theoretical specific capacitance, good redox activity, and favorable porous structure which facilitates ion diffusion.

Quantitative Performance Data

The electrochemical performance of nickel oxalate-derived materials for supercapacitor applications is summarized in the table below. These values highlight the impact of synthesis and processing conditions on the final device performance.

MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)
NiO nanostructuresAnnealing of NiC₂O₄·2H₂OKOH888326.1302.5
NiO nanosheetsHydrothermal & AnnealingKOH4321--
NiC₂O₄@CarbonFacile SynthesisKOH4282--
NiOSpray PyrolysisKOH31.83---
Experimental Protocols

1.1. Synthesis of Porous Nickel Oxide (NiO) from Nickel Oxalate Dihydrate

This protocol describes the synthesis of porous NiO nanostructures via thermal decomposition of nickel oxalate dihydrate.

  • Materials: Nickel oxalate dihydrate (NiC₂O₄·2H₂O) powder.

  • Equipment: Tube furnace, ceramic boat, crucible.

  • Procedure:

    • Place a known amount of NiC₂O₄·2H₂O powder in a ceramic boat.

    • Insert the ceramic boat into the center of a tube furnace.

    • Heat the furnace to the desired annealing temperature (e.g., 350°C, 450°C, or 550°C) in an air atmosphere.[1]

    • Maintain the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate precursor.

    • Allow the furnace to cool down naturally to room temperature.

    • The resulting greyish-black powder is porous NiO.

1.2. Preparation of Working Electrode for Supercapacitor Testing

  • Materials: As-synthesized NiO powder, carbon black (conductive agent), polyvinylidene fluoride (B91410) (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, nickel foam or stainless steel sheet (current collector).

  • Equipment: Mortar and pestle, doctor blade, vacuum oven.

  • Procedure:

    • Prepare a slurry by mixing the active material (NiO), carbon black, and PVDF in a weight ratio of 80:10:10 in a mortar.

    • Add a few drops of NMP to the mixture and grind with a pestle to form a homogeneous slurry.

    • Coat the slurry onto a pre-cleaned nickel foam or stainless steel sheet (1x1 cm) using a doctor blade.

    • Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

    • Press the electrode under a pressure of ~10 MPa.

1.3. Electrochemical Characterization of Supercapacitor Electrodes

Electrochemical measurements are typically performed in a three-electrode configuration.

  • Components:

    • Working Electrode: The prepared NiO electrode.

    • Counter Electrode: Platinum foil or mesh.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Electrolyte: Aqueous solution of KOH (e.g., 1M, 2M, or 6M).

  • Instrumentation: Potentiostat/Galvanostat.

  • Protocols:

    • Cyclic Voltammetry (CV):

      • Assemble the three-electrode cell with the prepared electrodes and electrolyte.

      • Set the potential window (e.g., 0 to 0.5 V vs. SCE).

      • Perform CV scans at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s).

    • Galvanostatic Charge-Discharge (GCD):

      • Use the same three-electrode setup.

      • Set the desired current densities (e.g., 1, 2, 5, 10 A/g).

      • Charge and discharge the electrode within the specified potential window.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply an AC voltage with a small amplitude (e.g., 5 mV).

      • Sweep the frequency over a defined range (e.g., 100 kHz to 0.01 Hz).

Experimental Workflow

G cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing NiOxalate NiC₂O₄·2H₂O Annealing Thermal Annealing NiOxalate->Annealing NiO Porous NiO Annealing->NiO Slurry Slurry Formation (NiO, Carbon Black, PVDF) NiO->Slurry Coating Doctor Blade Coating Slurry->Coating Drying Vacuum Drying Coating->Drying WorkingElectrode Working Electrode Drying->WorkingElectrode CV Cyclic Voltammetry WorkingElectrode->CV GCD Galvanostatic Charge-Discharge WorkingElectrode->GCD EIS Electrochemical Impedance Spectroscopy WorkingElectrode->EIS

Supercapacitor experimental workflow.

Applications in Lithium-Ion Batteries

Nickel oxalate dihydrate and its composites, particularly with carbonaceous materials like reduced graphene oxide (rGO), have been investigated as high-capacity anode materials for rechargeable lithium-ion batteries. The conversion reaction mechanism allows for high theoretical capacities.

Quantitative Performance Data
MaterialSynthesis MethodFirst Cycle Charge Capacity (mAh/g)C-rateCapacity Retention
NiC₂O₄·2H₂O/rGOHydrothermal & Self-assembly9330.5 C~85% after 100 cycles
NiC₂O₄·2H₂O/rGOHydrothermal & Self-assembly58610 C-
Experimental Protocols

2.1. Synthesis of Nickel Oxalate Dihydrate/Reduced Graphene Oxide (NiC₂O₄·2H₂O/rGO) Composite

This protocol outlines a hydrothermal method for synthesizing NiC₂O₄·2H₂O nanorods attached to rGO sheets.

  • Materials: Graphene oxide (GO), nickel chloride hexahydrate (NiCl₂·6H₂O), oxalic acid (H₂C₂O₄), hydrazine (B178648) hydrate (B1144303), poly(diallyldimethylammonium chloride) (PDDA) solution.

  • Equipment: Beaker, magnetic stirrer, hydrothermal reactor (autoclave), centrifuge, vacuum oven.

  • Procedure:

    • Exfoliate GO in deionized water using ultrasonication.

    • Synthesize NiC₂O₄·2H₂O nanorods via a hydrothermal reaction of NiCl₂·6H₂O and H₂C₂O₄.

    • Reduce the GO solution with hydrazine hydrate to obtain a stable rGO dispersion.

    • Functionalize the rGO sheets by adding PDDA solution to create a positively charged surface.

    • Mix the NiC₂O₄·2H₂O nanorod suspension with the functionalized rGO solution. The negatively charged oxalate nanorods will self-assemble onto the positively charged rGO sheets.

    • Wash the resulting composite with deionized water via centrifugation to remove excess PDDA.

    • Dry the final NiC₂O₄·2H₂O/rGO composite in a vacuum oven at 80°C overnight.

2.2. Preparation of Anode for Lithium-Ion Battery

  • Materials: NiC₂O₄·2H₂O/rGO composite (active material), carbon black, PVDF binder, NMP solvent, copper foil (current collector).

  • Procedure:

    • Follow the slurry preparation and coating procedure as described in section 1.2, but use copper foil as the current collector. The typical weight ratio of active material:carbon black:PVDF is 70:15:15.

2.3. Electrochemical Characterization of Lithium-Ion Battery Anode

  • Cell Assembly: Assemble a CR2032 coin cell in an argon-filled glovebox.

    • Anode: The prepared NiC₂O₄·2H₂O/rGO electrode.

    • Cathode: Lithium metal foil.

    • Separator: Microporous polypropylene (B1209903) film.

    • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume).

  • Instrumentation: Battery cycler.

  • Protocols:

    • Galvanostatic Cycling:

      • Cycle the coin cell at a specific C-rate (e.g., 0.1C) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺.

      • Perform rate capability tests by cycling at various C-rates (e.g., 0.1C, 0.5C, 1C, 5C, 10C).

Lithium-Ion Battery Anode Workflow

G cluster_synthesis Composite Synthesis cluster_anode Anode Preparation cluster_cell Cell Assembly & Testing GO Graphene Oxide rGO Reduced Graphene Oxide GO->rGO Composite NiC₂O₄·2H₂O/rGO Composite rGO->Composite NiOxalate NiC₂O₄·2H₂O Nanorods NiOxalate->Composite Slurry Slurry Formation Composite->Slurry Coating Coating on Cu Foil Slurry->Coating Anode Anode Electrode Coating->Anode CoinCell CR2032 Coin Cell Assembly Anode->CoinCell GCD Galvanostatic Cycling CoinCell->GCD

Li-ion battery anode workflow.

Applications in Electrocatalysis

Nickel-based materials, including those derived from nickel oxalate, are efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. Bimetallic oxalates, such as nickel-iron oxalate, have shown particularly promising OER performance.

Quantitative Performance Data
ElectrocatalystSynthesis MethodElectrolyteOverpotential @ 10 mA/cm² (mV)
Nickel-Cobalt (B8461503) Oxalate (Ni₂.₅Co₅C₂O₄)Wet-chemical1 M KOH330
Nickel-Iron Oxalate NanowiresChemical Immersion1 M KOH210 (at 50 mA/cm²)
Experimental Protocols

3.1. Synthesis of Nickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)

This protocol describes a wet-chemical synthesis of nickel-cobalt oxalate.[2]

  • Materials: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), oxalic acid.

  • Equipment: Beaker, magnetic stirrer.

  • Procedure:

    • Prepare aqueous solutions of the metal nitrate salts and oxalic acid.

    • Optimize the Ni/Co ratio, oxalic acid amount, reaction temperature, and time for the desired composition.

    • Mix the solutions under stirring to precipitate the nickel-cobalt oxalate.

    • Wash the precipitate with deionized water and ethanol.

    • Dry the product in an oven.

3.2. Preparation of Electrocatalyst Ink and Working Electrode

  • Materials: As-synthesized electrocatalyst powder, carbon black, Nafion solution (5 wt%), ethanol, deionized water.

  • Equipment: Ultrasonic bath, micropipette, glassy carbon electrode or nickel foam.

  • Procedure:

    • Prepare the catalyst ink by dispersing the electrocatalyst and carbon black in a water/ethanol mixture with Nafion solution.

    • Sonciate the mixture to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto the surface of a glassy carbon electrode or nickel foam to achieve a desired loading.

    • Dry the electrode at room temperature.

3.3. Electrochemical OER Performance Evaluation

  • Setup: A standard three-electrode electrochemical cell.

    • Working Electrode: The prepared electrocatalyst-coated electrode.

    • Counter Electrode: Platinum wire or graphite (B72142) rod.

    • Reference Electrode: Ag/AgCl or Hg/HgO.

    • Electrolyte: 1 M KOH solution.

  • Instrumentation: Potentiostat.

  • Protocols:

    • Linear Sweep Voltammetry (LSV):

      • Purge the electrolyte with O₂ or N₂ for at least 30 minutes before the measurement.

      • Record the LSV curve at a slow scan rate (e.g., 1-5 mV/s) to obtain the OER polarization curve.

      • Correct the potential for iR drop.

    • Tafel Analysis:

      • Plot the overpotential (η) versus log(current density, J).

      • The linear portion of the plot gives the Tafel slope, which provides insights into the OER mechanism.

    • Chronopotentiometry or Chronoamperometry:

      • Apply a constant current or potential to evaluate the long-term stability of the electrocatalyst.

OER Electrocatalysis Workflow

G cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing OER Testing Precursors Metal Salts (Ni, Co/Fe) + Oxalic Acid Precipitation Co-precipitation Precursors->Precipitation Catalyst Bimetallic Oxalate Precipitation->Catalyst Ink Catalyst Ink Formation Catalyst->Ink Deposition Drop-casting Ink->Deposition WorkingElectrode Working Electrode Deposition->WorkingElectrode LSV Linear Sweep Voltammetry WorkingElectrode->LSV Stability Long-term Stability Test WorkingElectrode->Stability Tafel Tafel Analysis LSV->Tafel

OER electrocatalysis workflow.

References

Application

Using nickel oxalate dihydrate for fabricating gas sensors

An application of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in the fabrication of gas sensors primarily involves its use as a precursor material to produce nickel oxide (NiO), a p-type semiconductor with signific...

Author: BenchChem Technical Support Team. Date: December 2025

An application of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in the fabrication of gas sensors primarily involves its use as a precursor material to produce nickel oxide (NiO), a p-type semiconductor with significant potential in gas sensing applications.[1][2][3] The thermal decomposition of nickel oxalate dihydrate provides a reliable method for synthesizing NiO nanoparticles with controlled morphology and high surface area, which are critical properties for enhancing sensor performance.[1][3]

The resulting NiO material is particularly noted for its chemical stability, humidity tolerance, and sensitivity towards a variety of gases, including volatile organic compounds (VOCs), hydrogen sulfide (B99878) (H₂S), nitrogen dioxide (NO₂), and others.[4][5][6][7] The sensing mechanism of NiO, as a p-type semiconductor, relies on the change in its electrical resistance upon interaction with target gas molecules at elevated operating temperatures.[8] This interaction modulates the concentration of charge carriers (holes), leading to a measurable sensor response.

Principle of Operation

The fabrication process begins with the synthesis of the nickel oxalate dihydrate precursor, typically through a precipitation reaction.[2][9] This precursor is then converted into the active sensing material, nickel oxide (NiO), via thermal decomposition (calcination). The reaction is as follows:

NiC₂O₄·2H₂O(s) → NiO(s) + CO(g) + CO₂(g) + 2H₂O(g)

The resulting NiO powder is used to create a paste, which is then deposited onto a substrate with electrodes to form the sensing element.[10][11]

The gas sensing mechanism for a p-type NiO sensor involves the adsorption of oxygen from the air onto the sensor's surface at a specific operating temperature. This adsorbed oxygen traps electrons from the NiO, creating holes and forming a conductive hole-accumulation layer, which decreases the sensor's baseline resistance. When a reducing gas (like H₂S or ethanol) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the NiO.[8] This recombination of electrons and holes reduces the charge carrier concentration, thereby increasing the sensor's resistance. The magnitude of this resistance change serves as the sensor signal.

Experimental Protocols

Protocol 1: Synthesis of Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) Precursor

This protocol details the synthesis of nickel oxalate dihydrate via a precipitation reaction.[1][2]

Materials:

  • Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Acetone (B3395972)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solution Preparation: Prepare a 2 M solution of nickel sulfate and a 2 M solution of oxalic acid in deionized water separately.[2]

  • Precipitation: Slowly add the oxalic acid solution to the nickel sulfate solution while vigorously stirring with a magnetic stirrer (e.g., at 1200-1500 rpm).[2] A light green precipitate of nickel oxalate will form immediately.

  • Aging: Continue stirring the mixture for approximately 30-60 minutes to ensure the reaction is complete and to allow the precipitate to age.[2]

  • Filtration and Washing: Separate the precipitate from the solution using vacuum filtration. Wash the collected precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with acetone to help remove residual water.[1][2]

  • Drying: Dry the final product under vacuum to obtain a fine, light green powder of nickel oxalate dihydrate.[2]

Protocol 2: Synthesis of Nickel Oxide (NiO) via Thermal Decomposition

This protocol describes the conversion of the nickel oxalate precursor into NiO nanoparticles.

Materials:

  • Synthesized nickel oxalate dihydrate powder

  • Crucible

  • Tube furnace or muffle furnace

Procedure:

  • Preparation: Place the dried nickel oxalate dihydrate powder into a crucible.

  • Calcination: Place the crucible in a furnace. Heat the powder in an air atmosphere at a temperature of 500 °C for 2 hours.[5] This process thermally decomposes the oxalate precursor into nickel oxide.

  • Cooling: After the calcination period, allow the furnace to cool down to room temperature naturally.

  • Collection: The resulting black or grey powder is nanostructured nickel oxide (NiO).

Protocol 3: Fabrication of Thick-Film Gas Sensor

This protocol outlines the steps to fabricate a gas sensor using the synthesized NiO powder.[5][11]

Materials:

  • Synthesized NiO nanopowder

  • Organic binder (e.g., terpineol) and solvent (e.g., ethanol)

  • Alumina (B75360) (Al₂O₃) substrate with pre-printed interdigitated electrodes (e.g., Au or Pt) and an integrated heater on the backside.

  • Agate mortar and pestle

  • Screen printer or drop-coater

  • Drying oven and annealing furnace

Procedure:

  • Paste Formulation: Create a homogenous paste by mixing the NiO nanopowder with an organic binder and a solvent in an agate mortar.

  • Film Deposition: Apply the prepared paste onto the alumina substrate, ensuring it uniformly covers the interdigitated electrodes. This can be achieved using screen-printing or drop-coating techniques.[11]

  • Drying: Dry the coated substrate in an oven at a low temperature (e.g., 100-150 °C) for 1-2 hours to evaporate the solvent.[10]

  • Annealing: Place the sensor in a furnace and anneal it at a higher temperature (e.g., 450 °C) for 2 hours in air.[5] This step burns out the organic binder and sinters the NiO particles, ensuring strong adhesion to the substrate and good electrical contact.

  • Final Assembly: After cooling, mount the sensor onto a suitable base and connect the electrode and heater pads to external pins for measurement.

Protocol 4: Gas Sensing Performance Measurement

This protocol describes a standard procedure for evaluating the fabricated NiO gas sensor.[11]

Equipment:

  • Sealed gas test chamber

  • Mass flow controllers

  • Digital multimeter or source meter

  • DC power supply (for the heater)

  • Target gas cylinders and carrier gas (synthetic air)

Procedure:

  • Setup: Place the fabricated sensor inside the sealed test chamber. Connect the sensor's electrodes to the source meter and the integrated heater to the DC power supply.

  • Stabilization: Heat the sensor to the desired operating temperature (e.g., 150-350 °C) and allow its baseline resistance in clean, dry air to stabilize.[4][12]

  • Gas Exposure: Introduce a specific concentration of the target gas into the chamber using mass flow controllers.

  • Data Recording: Continuously record the sensor's resistance change over time until the response signal reaches a steady state. The time taken to reach 90% of the final response is defined as the response time.

  • Purging and Recovery: Purge the chamber with clean air to remove the target gas. Continue to record the resistance as it returns to its original baseline. The time taken for the signal to return to 10% of the baseline is the recovery time.

  • Repeatability: Repeat the exposure and purging cycles to test the sensor's repeatability.

Data Presentation

The performance of gas sensors derived from nickel oxide often varies based on the synthesis method, particle size, operating temperature, and target gas. The following table summarizes performance data for NiO-based gas sensors from various studies.

Target GasConcentration (ppm)Operating Temp. (°C)Response (Rg/Ra)Response Time (s)Recovery Time (s)Reference
Ethanol53501.5< 80< 120[4]
Isobutylene10350~1.3< 80< 120[4]
H₂S100150~110--[5]
Ethanol100150~25--[5]
NO₂10250678~8~12[7]
H₂250+175High--[12]
NH₃-150-175High Selectivity--[12]
CO50250High Response--[13]

Note: Response is typically defined as R_g/R_a for reducing gases and R_a/R_g for oxidizing gases, where R_a is the resistance in air and R_g is the resistance in the target gas.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from precursor synthesis to sensor fabrication.

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: NiO Synthesis cluster_2 Protocol 3: Sensor Fabrication p1_1 Prepare NiSO₄ and Oxalic Acid Solutions p1_2 Precipitation via Mixing p1_1->p1_2 p1_3 Filter, Wash, and Dry p1_2->p1_3 p1_4 Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) Powder p1_3->p1_4 p2_1 Thermal Decomposition (Calcination at 500°C) p1_4->p2_1 Input Precursor p2_2 Nickel Oxide (NiO) Nanopowder p2_1->p2_2 p3_1 Prepare NiO Paste p2_2->p3_1 Input Active Material p3_2 Deposit on Substrate p3_1->p3_2 p3_3 Dry and Anneal p3_2->p3_3 p3_4 Final Sensor Device p3_3->p3_4

Caption: Workflow for gas sensor fabrication using nickel oxalate.

Gas Sensing Mechanism

This diagram illustrates the sensing mechanism of a p-type NiO sensor when exposed to a reducing gas.

G cluster_0 Step 1: In Air (Baseline) cluster_1 Step 2: Exposure to Reducing Gas (RG) cluster_2 Step 3: Sensor Response A1 O₂ (from air) adsorbs on NiO surface A2 O₂ + e⁻ → O₂⁻(ads) A1->A2 A3 Hole concentration (h⁺) increases in NiO A2->A3 A4 Low Baseline Resistance A3->A4 B1 Reducing Gas (RG) introduced B2 RG + O₂⁻(ads) → RGO + e⁻ B1->B2 B3 Electrons are released back to NiO B2->B3 B4 e⁻ and h⁺ recombine B3->B4 C1 Hole concentration (h⁺) decreases C2 High Resistance State C1->C2 C3 Measurable Signal (ΔR) C2->C3

References

Method

Application of Nickel Oxalate Dihydrate in Supercapacitor Electrodes: A Detailed Guide

Introduction Nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) has emerged as a promising electrode material for supercapacitors due to its high theoretical specific capacitance, unique nanostructures, and cost-effective...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) has emerged as a promising electrode material for supercapacitors due to its high theoretical specific capacitance, unique nanostructures, and cost-effectiveness. As a member of the transition metal oxalate family, it offers significant potential for energy storage applications. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in utilizing nickel oxalate dihydrate for advanced energy storage solutions. Transition metal oxalates are being extensively investigated for their electrochemical properties in devices like lithium-ion batteries and supercapacitors, often showing performance comparable to or better than their corresponding oxides.[1]

Electrochemical Performance of Nickel Oxalate Dihydrate

Nickel oxalate dihydrate exhibits pseudocapacitive behavior, storing charge through rapid and reversible Faradaic reactions at the electrode-electrolyte interface. This mechanism allows for higher energy storage capacity compared to electric double-layer capacitors (EDLCs). The performance of nickel oxalate-based electrodes is highly dependent on their morphology and synthesis method. For instance, two-dimensional porous nickel oxalate thin sheets have demonstrated a high specific capacitance due to their large surface area and abundant active sites for ion adsorption.[2]

The following table summarizes the key electrochemical performance parameters of various nickel oxalate dihydrate-based supercapacitor electrodes reported in the literature.

Electrode MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)Reference
2D Porous Nickel Oxalate (Ni-OA) Thin SheetsHydrothermal6 M KOH2835192.5% after 10,000 cycles[2]
Nickel Oxalate@Carbon (NiOX)Facile SynthesisKOH428 C/g (equivalent to ~1070 F/g)2Not Specified[3][4]
Nickel Oxalate Nanostructures on Nickel FoamAnodization6 M KOH813.51.24Not Specified[5]
Nickel Oxalate NanowiresChemical ReactionNot SpecifiedSuperior to Nickel OxideNot SpecifiedNot Specified[2][6][7]
NiS₂ derived from Nickel Oxalate DihydrateThermal ConversionNot Specified20770.65Not Specified[8]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of nickel oxalate dihydrate, fabrication of the supercapacitor electrode, and subsequent electrochemical characterization.

Protocol 1: Synthesis of Nickel Oxalate Dihydrate Nanostructures

This protocol describes a common hydrothermal method for synthesizing nickel oxalate dihydrate nanostructures.[2]

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Dissolve a specific molar ratio of Nickel(II) nitrate hexahydrate and oxalic acid in separate beakers containing DI water.

  • Slowly add the oxalic acid solution to the nickel nitrate solution under constant magnetic stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 6-12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the collected product several times with DI water and ethanol to remove any unreacted precursors.

  • Dry the final nickel oxalate dihydrate powder in an oven at a low temperature (e.g., 60-80 °C) overnight.

Protocol 2: Fabrication of a Nickel Oxalate Dihydrate Working Electrode

This protocol details the steps to prepare a working electrode for a three-electrode electrochemical cell.

Materials:

  • Synthesized Nickel Oxalate Dihydrate powder

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or carbon cloth (current collector)

Equipment:

  • Mortar and pestle

  • Doctor blade or spatula

  • Vacuum oven

  • Hydraulic press

Procedure:

  • Prepare the electrode slurry by mixing the active material (nickel oxalate dihydrate), carbon black, and PVDF binder in a weight ratio of 80:10:10 in an agate mortar.

  • Add a few drops of NMP solvent to the mixture and grind until a homogeneous slurry is formed.

  • Coat the slurry onto a piece of pre-cleaned nickel foam or carbon cloth.

  • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

Protocol 3: Electrochemical Measurements

This protocol outlines the standard electrochemical tests to evaluate the performance of the fabricated electrode.

Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell setup:

    • Nickel oxalate dihydrate electrode as the working electrode

    • Platinum wire or foil as the counter electrode

    • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode

  • Aqueous electrolyte (e.g., 6 M KOH)

Procedures:

  • Cyclic Voltammetry (CV):

    • Assemble the three-electrode cell with the prepared electrodes and electrolyte.

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window. This will reveal the capacitive behavior and redox peaks.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD tests at different current densities (e.g., 1, 2, 5, 10 A/g).

    • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential with a small AC perturbation (e.g., 5 mV).

    • The resulting Nyquist plot provides information about the internal resistance, charge transfer resistance, and ion diffusion kinetics.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and evaluation of nickel oxalate dihydrate-based supercapacitor electrodes.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Mixing (Ni(NO₃)₂ + H₂C₂O₄) s2 Hydrothermal Reaction s1->s2 s3 Washing & Centrifugation s2->s3 s4 Drying s3->s4 f1 Slurry Preparation (Active Material + Binder + Conductive Agent) s4->f1 f2 Coating on Current Collector f1->f2 f3 Drying & Pressing f2->f3 t1 Cell Assembly (3-electrode setup) f3->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Galvanostatic Charge-Discharge (GCD) t1->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4

Experimental workflow for nickel oxalate dihydrate supercapacitor electrodes.
Charge Storage Mechanism

The charge storage in nickel oxalate dihydrate electrodes in an alkaline electrolyte primarily involves the reversible redox reaction of Ni²⁺/Ni³⁺. The oxalate ions (C₂O₄²⁻) in the structure facilitate the electrochemical reactions.

charge_storage_mechanism cluster_electrode Nickel Oxalate Electrode (NiC₂O₄) cluster_electrolyte Alkaline Electrolyte (e.g., KOH) NiC2O4 NiC₂O₄ NiOOH NiOOH NiC2O4->NiOOH + OH⁻ e_out e⁻ (to external circuit) NiC2O4->e_out NiOOH->NiC2O4 - OH⁻ OH_ion OH⁻ H2O H₂O K_ion K⁺ K_ion->NiOOH Ion balancing charge Charging discharge Discharging e_in e⁻ (from external circuit) e_in->NiOOH

Charge storage mechanism of a nickel oxalate dihydrate electrode.

Nickel oxalate dihydrate stands out as a high-performance material for supercapacitor applications. The protocols and data presented here offer a comprehensive resource for researchers to explore and optimize its use in energy storage devices. Further research into composite materials, such as combining nickel oxalate with conductive polymers or carbon nanomaterials, could lead to even greater enhancements in electrochemical performance. The facile synthesis and promising capacitive properties make nickel oxalate dihydrate a compelling candidate for the next generation of supercapacitors.

References

Application

Protocol for Thermal Decomposition of Nickel Oxalate Dihydrate in an Inert Atmosphere

Introduction This application note provides a detailed protocol for the thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in an inert atmosphere to produce nickel-based nanoparticles. The process...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in an inert atmosphere to produce nickel-based nanoparticles. The process involves two primary stages: dehydration to form anhydrous nickel oxalate, followed by the decomposition of the oxalate to yield metallic nickel. This method is a common and effective way to synthesize nickel nanoparticles with controlled properties. The final product is often a mixture of metallic nickel, nickel oxide, and amorphous carbon.[1][2] This protocol is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis of metallic nanoparticles.

Principle

The thermal decomposition of nickel oxalate dihydrate in an inert atmosphere proceeds through a two-step reaction:

  • Dehydration: NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

  • Decomposition: NiC₂O₄(s) → Ni(s) + 2CO₂(g)

The dehydration step typically occurs at a lower temperature range, followed by the decomposition of the anhydrous nickel oxalate at higher temperatures. The inert atmosphere is crucial to prevent the oxidation of the resulting nickel nanoparticles.

Materials and Equipment

  • Precursor: Nickel oxalate dihydrate (NiC₂O₄·2H₂O) powder

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar)

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)

    • Tube furnace with temperature controller

    • Gas flow controllers

  • Sample Holders: Alumina or platinum crucibles for TGA/DSC; Quartz boat for tube furnace

  • Characterization Equipment (optional but recommended):

    • X-ray Diffractometer (XRD)

    • Scanning Electron Microscope (SEM)

    • Transmission Electron Microscope (TEM)

    • X-ray Photoelectron Spectrometer (XPS)

Experimental Protocol

This protocol outlines the thermal decomposition of nickel oxalate dihydrate using a thermogravimetric analyzer. The parameters can be adapted for a tube furnace for larger-scale synthesis.

4.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of nickel oxalate dihydrate powder into a clean, tared TGA crucible.

  • Record the initial mass of the sample.

4.2. TGA-DSC/DTA Analysis

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the TGA furnace with the inert gas (e.g., nitrogen) at a flow rate of 40-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

  • Program the instrument with the following temperature profile:

    • Isothermal: Hold at 30 °C for 10 minutes to stabilize.

    • Heating Ramp: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

    • Isothermal: Hold at 600 °C for 30 minutes to ensure complete decomposition.

    • Cooling: Allow the sample to cool down to room temperature under the inert atmosphere.

  • Continuously record the sample mass (TGA) and heat flow (DSC/DTA) as a function of temperature.

4.3. Data Analysis

  • From the TGA curve, determine the onset and completion temperatures for both the dehydration and decomposition steps.

  • Calculate the percentage mass loss for each step and compare it with the theoretical values.

  • From the DSC/DTA curve, identify the endothermic and exothermic peaks corresponding to the decomposition events.

Data Presentation

The thermal decomposition of nickel oxalate dihydrate exhibits distinct stages that can be quantified by thermogravimetric analysis.

StageTemperature Range (°C)Mass Loss (Experimental %)Mass Loss (Theoretical %)Associated Process
Dehydration~110 - 300~19.719.7Removal of two water molecules
Decomposition~300 - 400~39.339.3Decomposition of anhydrous nickel oxalate to metallic nickel and carbon dioxide

Note: The temperature ranges can vary slightly depending on the heating rate and atmospheric conditions.

Characterization of the Final Product

The final product of the thermal decomposition at temperatures above 400 °C is typically metallic nickel particles.[1][2] These particles may be partially covered with a thin layer of nickel oxide (NiO) and may also contain some graphitic or amorphous carbon.[1][2]

6.1. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the final product. The diffraction pattern should show peaks corresponding to metallic nickel. The presence of nickel oxide can also be detected.

6.2. Electron Microscopy (SEM and TEM)

SEM and TEM are employed to analyze the morphology, particle size, and microstructure of the synthesized nickel nanoparticles.

6.3. X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to determine the surface composition and chemical states of the elements in the final product.[1][2] This is particularly useful for identifying the presence of metallic nickel, nickel oxide, and different forms of carbon on the surface of the nanoparticles.[1][2]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_decomp Thermal Decomposition cluster_analysis Analysis & Characterization start Start: Nickel Oxalate Dihydrate weigh Weigh Sample (5-10 mg) start->weigh load Load into TGA/DSC weigh->load purge Purge with Inert Gas (N2/Ar) load->purge heat Heat to 600°C @ 10°C/min purge->heat cool Cool to Room Temperature heat->cool data TGA/DSC Data Analysis cool->data xrd XRD cool->xrd sem_tem SEM/TEM cool->sem_tem xps XPS cool->xps

Caption: Experimental workflow for the thermal decomposition of nickel oxalate dihydrate.

Safety Precautions

  • Handle nickel oxalate dihydrate powder with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Ensure proper ventilation during the thermal decomposition process as gaseous products (water vapor, carbon dioxide) are released.

  • The final product, nickel nanoparticles, may be pyrophoric. Handle with care in an inert atmosphere if necessary.

  • Consult the Safety Data Sheet (SDS) for nickel oxalate dihydrate before handling.

References

Method

The Pivotal Role of Nickel Oxalate Dihydrate in Heterogeneous Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) serves as a critical and versatile precursor in the synthesis of highly active nickel-based heterogeneous...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) serves as a critical and versatile precursor in the synthesis of highly active nickel-based heterogeneous catalysts. Its controlled thermal decomposition yields finely dispersed nickel nanoparticles (Ni-NPs) or nickel oxide (NiO) nanostructures, which are pivotal in a wide array of catalytic transformations. This document provides detailed application notes and experimental protocols for the preparation and use of these catalysts in key chemical reactions, with a focus on methodologies relevant to research, scientific exploration, and the synthesis of fine chemicals pertinent to drug development.

Application Notes

The primary role of nickel oxalate dihydrate in heterogeneous catalysis is as a solid-state precursor that, upon controlled thermal treatment, decomposes into catalytically active nickel species. The morphology, particle size, and crystalline phase of the resulting nickel or nickel oxide catalyst are highly dependent on the decomposition conditions, such as temperature, heating rate, and atmosphere. This allows for the tuning of catalyst properties to suit specific applications.

Key Catalytic Applications:

  • Hydrogenation Reactions: Nickel catalysts derived from nickel oxalate dihydrate are highly effective for the hydrogenation of a variety of functional groups. This includes the reduction of nitroarenes to anilines, the hydrogenation of unsaturated hydrocarbons, and the reduction of carbonyl compounds. The high activity of these catalysts is attributed to the formation of finely divided, high-surface-area nickel nanoparticles.

  • Methane (B114726) Reforming: In the production of synthesis gas (syngas, a mixture of H₂ and CO), nickel-based catalysts are crucial for both steam reforming and dry reforming of methane. Catalysts prepared from nickel oxalate, often supported on materials like alumina (B75360) (Al₂O₃), exhibit good activity and stability in these high-temperature processes.

  • Oxidation Reactions: Nickel oxide (NiO), produced by the thermal decomposition of nickel oxalate dihydrate in an oxidizing atmosphere, is an effective catalyst for various oxidation reactions. This includes the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) and the selective oxidation of alcohols to aldehydes or ketones, which are important transformations in organic synthesis.

  • Oxygen Evolution Reaction (OER): In the field of electrocatalysis, nickel-based materials, including those derived from nickel oxalate, are investigated as cost-effective and efficient catalysts for the oxygen evolution reaction, a key process in water splitting for hydrogen production.

The pyrophoric nature of the finely divided nickel powder produced from the decomposition of nickel oxalate under inert atmospheres necessitates careful handling.[1] However, this high reactivity is also what makes it an excellent hydrogenation catalyst.

Catalyst Preparation and Characterization

The foundation of utilizing nickel oxalate dihydrate in catalysis lies in its synthesis and subsequent thermal decomposition.

Synthesis of Nickel Oxalate Dihydrate

A common method for synthesizing nickel oxalate dihydrate involves the precipitation from a solution of a nickel salt with oxalic acid or a soluble oxalate salt. The morphology of the resulting nickel oxalate particles can be controlled by adjusting parameters such as pH, temperature, and reactant concentrations.[2]

Thermal Decomposition to Active Catalysts

The thermal decomposition of nickel oxalate dihydrate proceeds in two main stages: dehydration to anhydrous nickel oxalate, followed by the decomposition of the anhydrous salt to either metallic nickel or nickel oxide, depending on the atmosphere.[3]

  • Decomposition in an Inert Atmosphere (e.g., Helium, Nitrogen): This process yields finely divided, often pyrophoric, metallic nickel nanoparticles. The decomposition is typically carried out at temperatures around 350-400°C.

  • Decomposition in an Oxidizing Atmosphere (e.g., Air): This results in the formation of nickel oxide (NiO) nanoparticles. The complete conversion to NiO generally occurs at temperatures above 350°C.[3]

The workflow for preparing nickel catalysts from nickel oxalate dihydrate is illustrated below.

CatalystPreparation cluster_synthesis Synthesis of NiC₂O₄·2H₂O cluster_decomposition Thermal Decomposition cluster_application Catalytic Applications NiSalt Nickel Salt Solution (e.g., NiCl₂, Ni(NO₃)₂) Precipitation Precipitation NiSalt->Precipitation OxalicAcid Oxalic Acid Solution OxalicAcid->Precipitation NiOxalate NiC₂O₄·2H₂O (Precursor) Precipitation->NiOxalate Decomposition Thermal Treatment NiOxalate->Decomposition InertAtm Inert Atmosphere (e.g., N₂, He) Decomposition->InertAtm yields OxidizingAtm Oxidizing Atmosphere (e.g., Air) Decomposition->OxidizingAtm yields Ni_NP Nickel Nanoparticles (Ni-NPs) InertAtm->Ni_NP NiO_NP Nickel Oxide Nanoparticles (NiO) OxidizingAtm->NiO_NP Hydrogenation Hydrogenation Ni_NP->Hydrogenation Reforming Methane Reforming Ni_NP->Reforming Oxidation Oxidation Reactions NiO_NP->Oxidation OER Oxygen Evolution Reaction NiO_NP->OER

Caption: Workflow for the preparation of nickel-based catalysts from nickel oxalate dihydrate and their primary applications.

Experimental Protocols

Protocol 1: Preparation of Pyrophoric Nickel Hydrogenation Catalyst

This protocol details the synthesis of nickel oxalate dihydrate and its subsequent thermal decomposition to produce highly reactive, pyrophoric nickel nanoparticles suitable for hydrogenation reactions.[1]

Materials:

  • Basic nickel carbonate (e.g., 45 g)

  • Hydrochloric acid (HCl, 25%)

  • Oxalic acid dihydrate (e.g., 48.6 g)

  • Deionized water

Procedure:

  • Preparation of Nickel Chloride Solution:

    • In a beaker, carefully add hydrochloric acid to basic nickel carbonate until the carbonate is fully dissolved, resulting in a nickel chloride solution. This reaction will produce CO₂ gas, so ensure good ventilation.

  • Preparation of Oxalic Acid Solution:

    • Dissolve oxalic acid dihydrate in warm deionized water.

  • Precipitation of Nickel Oxalate Dihydrate:

    • Heat and stir the nickel chloride solution.

    • Slowly add the hot oxalic acid solution to the nickel chloride solution. A precipitate of nickel oxalate dihydrate will form.

    • Continue heating and stirring for several hours to ensure complete precipitation.

    • Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with deionized water and then with acetone.

    • Dry the light green nickel oxalate dihydrate powder in a low-temperature oven or under vacuum.

  • Thermal Decomposition to Pyrophoric Nickel:

    • Place the dried nickel oxalate dihydrate in a test tube or a suitable reaction vessel.

    • Heat the vessel under a gentle stream of inert gas (e.g., nitrogen or argon) or in a vacuum.

    • The light green powder will decompose, releasing water and carbon dioxide, and will turn into a black, finely divided nickel powder.

    • Caution: The resulting nickel powder is pyrophoric and will ignite spontaneously upon contact with air. It should be handled under an inert atmosphere.

Protocol 2: Synthesis of Ni/Al₂O₃ Catalyst for Methane Dry Reforming

This protocol describes the preparation of a supported nickel-on-alumina catalyst using nickel oxalate as the precursor, suitable for methane dry reforming.

Materials:

  • Nickel oxalate dihydrate

  • γ-Alumina (γ-Al₂O₃) support

  • Deionized water

Procedure:

  • Impregnation:

    • Prepare a slurry of nickel oxalate dihydrate in deionized water.

    • Add the γ-Al₂O₃ support to the slurry with constant stirring.

    • Gently heat the mixture to evaporate the water, ensuring the nickel oxalate is evenly deposited on the alumina support.

  • Drying:

    • Dry the impregnated support in an oven at 110-120°C overnight.

  • Calcination and Reduction:

    • Place the dried material in a tube furnace.

    • Heat the sample under a flow of air to a temperature of 400-500°C and hold for 2-4 hours to decompose the nickel oxalate to nickel oxide.

    • Cool the sample and then switch the gas flow to a mixture of H₂ and N₂ (e.g., 5-10% H₂).

    • Heat the sample to 500-700°C and hold for 2-4 hours to reduce the nickel oxide to metallic nickel.

    • Cool the catalyst to room temperature under a flow of inert gas.

The logical relationship for the synthesis of the supported Ni/Al₂O₃ catalyst is depicted below.

SupportedCatalystSynthesis NiOxalate NiC₂O₄·2H₂O Impregnation Impregnation NiOxalate->Impregnation Alumina γ-Al₂O₃ Support Alumina->Impregnation Drying Drying (110-120°C) Impregnation->Drying Calcination Calcination (Air, 400-500°C) Drying->Calcination Reduction Reduction (H₂/N₂, 500-700°C) Calcination->Reduction FinalCatalyst Ni/Al₂O₃ Catalyst Reduction->FinalCatalyst

Caption: Logical workflow for the synthesis of a supported Ni/Al₂O₃ catalyst from nickel oxalate dihydrate.

Quantitative Data

The performance of catalysts derived from nickel oxalate dihydrate is summarized in the following tables for key applications.

Table 1: Performance of Nickel-Based Catalysts in Methane Dry Reforming

CatalystPrecursorSupportReaction Temp. (°C)CH₄ Conversion (%)CO₂ Conversion (%)H₂/CO RatioReference
15% Ni/Al₂O₃Not SpecifiedAl₂O₃70036-5980-84~1.0[Methane dry reforming using Ni/Al2O3 catalysts: Evaluation of the effects of temperature, space velocity and reaction time - UFPR – Setor Palotina]
30% Ni/Al₂O₃Not SpecifiedAl₂O₃700~7069-71~1.0[Methane dry reforming using Ni/Al2O3 catalysts: Evaluation of the effects of temperature, space velocity and reaction time - UFPR – Setor Palotina]

Table 2: Performance of Nickel-Based Catalysts in CO Oxidation

CatalystPrecursorSupportReaction Temp. (°C)CO Conversion (%)Reference
NiONi(NO₃)₂·6H₂OCo₃O₄~125>75 (after 50h)[Evaluation of CO oxidation over Co3O4-supported NiO catalysts
NiOBasic Nickel CarbonateNoneNot SpecifiedNot Specified[Selective Oxidation of Benzyl Alcohol to Benzaldehyde by using Nickel Oxide Nanoparticles]

Table 3: Performance of Nickel-Based Catalysts in Hydrogenation Reactions

CatalystPrecursorSubstrateProductConversion (%)Selectivity (%)Reference
Ni NPsNi(acac)₂NitroarenesAnilinesup to 99100[Selective Hydrogenation of Aromatic Nitro Compounds Using Unsupported Nickel Catalysts]
Ni NPsNiCl₂Carbonyl compoundsAlcohols~88 (reusable)Not Specified[Nickel nanoparticles in hydrogen-transfer reductions]

Note: While the tables provide representative data for nickel-based catalysts, not all cited studies explicitly used nickel oxalate dihydrate as the precursor. However, the preparation methods are analogous, and similar performance is expected from catalysts derived from nickel oxalate under optimized conditions.

Conclusion

Nickel oxalate dihydrate stands out as a highly valuable and versatile precursor for the synthesis of active nickel-based heterogeneous catalysts. Its controlled thermal decomposition provides a straightforward route to high-surface-area nickel nanoparticles and nickel oxide nanostructures. These catalysts demonstrate excellent performance in a range of important industrial and laboratory-scale reactions, including hydrogenation, methane reforming, and oxidation processes. The ability to tune the properties of the final catalyst by adjusting the decomposition parameters of nickel oxalate dihydrate makes it a cornerstone material for research and development in heterogeneous catalysis. For professionals in drug development, the application of these catalysts in the selective hydrogenation of functionalized nitroarenes and other fine chemical syntheses offers a cost-effective and efficient alternative to precious metal catalysts. Further research into the application of these catalysts in complex organic transformations is a promising avenue for future discoveries.

References

Technical Notes & Optimization

Troubleshooting

Controlling the particle size of nickel oxalate dihydrate during precipitation.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the particle size of nickel oxalate (B1200264) di...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the particle size of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) during precipitation experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of nickel oxalate dihydrate, providing direct solutions and explanations.

Question: My nickel oxalate particles are too large. How can I reduce their size?

Answer: To achieve smaller particle sizes, you should focus on conditions that favor nucleation over crystal growth. Key parameters to adjust include:

  • Decrease Reaction Temperature: Lower temperatures reduce the rate of particle growth, which is a primary factor in obtaining smaller particles. It is recommended to conduct the precipitation at lower temperatures, for instance, at 298 K (25 °C), to produce smaller particles.[1][2][3]

  • Increase Reactant Addition Rate: Adding the precipitating agent (e.g., oxalic acid solution) more rapidly can increase the local supersaturation, promoting the formation of more nuclei and resulting in smaller final particles. However, be cautious as a very rapid addition might lead to aggregation.[2]

  • Use of Solvents/Additives: The choice of solvent can influence particle size. Using an ethanol-containing solvent has been shown to decrease the average particle size compared to other alcohols.[1] Additionally, surfactants can be introduced to inhibit particle growth and prevent agglomeration.[1][4]

Question: I am observing significant particle aggregation. What can I do to prevent this?

Answer: Particle aggregation is a common issue, especially when synthesizing smaller particles in aqueous solutions.[1][2] The following strategies can help produce well-dispersed particles:

  • Control of pH: Proper pH control is crucial. A method involving the transformation of a nickel hydroxide (B78521) (Ni(OH)₂) slurry at a controlled pH has been shown to produce finely dispersed, non-aggregated particles.[2][3][5]

  • Use of Surfactants: Introducing surfactants or polymers like PVP (polyvinyl pyrrolidone) can prevent particles from agglomerating by creating a protective layer on their surface.[1][4]

  • Starting Material: Using a nickel hydroxide slurry as the starting material instead of a clear nickel salt solution can help in obtaining non-aggregated precursors.[2][5]

Question: The particle morphology (shape) is not what I expected. How can I control it?

Answer: The morphology of nickel oxalate particles can be controlled by adjusting several experimental conditions:

  • pH Adjustment: The pH of the reaction medium has a significant impact on particle shape. For example, increasing the pH can cause the morphology to change from granular to needle-like.[1][6]

  • Reactant Concentration: The concentration of the nickel and oxalate precursors can influence the growth mechanism, leading to changes from spherical to cubic morphologies.[1]

  • Use of Complexing Agents: The presence of ammonia, which forms nickel ammoniate ions, can be used to control the coordination number and produce morphologies ranging from rectangular parallelepiped to rod-like and needle-like shapes.[1][2]

Question: My precipitation yield is low. How can I improve it?

Answer: Low yield is often related to the solubility of nickel oxalate under the chosen experimental conditions. To improve the recovery of nickel oxalate:

  • Optimize pH: The pH of the solution is a critical factor for precipitation efficiency. Studies have shown that a pH range of 2.0 to 2.5 can result in a nickel recovery of 95–98%.[7] Another study noted that increasing the pH from 1 to 5 improved the extraction efficiency.[8]

  • Sufficient Reaction Time: Allowing for an adequate reaction or "ripening" time after precipitation can ensure the process reaches completion. An aging time of at least one hour is often recommended.[5]

  • Temperature: Higher temperatures generally increase the rate of precipitation, which can help reach equilibrium faster and ensure a more complete reaction.[7]

Data Presentation

The following tables summarize quantitative data on the effects of key experimental parameters on nickel oxalate precipitation.

Table 1: Effect of Temperature on Particle Size of Nickel Oxalate Dihydrate (Data synthesized from precipitation using a Ni(OH)₂ slurry and an oxalic acid solution at pH 1)

Temperature (K)Temperature (°C)Average Particle Size (Long Axis)Citation
29825~440 nm[1][2][3]
31340Not specified, but larger than 298K[2]
33360~770 nm[2]

Table 2: Effect of pH on Nickel Recovery (Data from precipitation of a nickel-containing solution with oxalic acid)

pHNickel Recovery (%)Experimental ConditionsCitation
1.062.0%0.1 M Ni²⁺ solution, 10% excess oxalic acid, 20°C.[8]
1.5~76%Nickel extract solution, 0.5 M oxalic acid, 50-90°C.[7]
2.095-98%Nickel extract solution, 0.5 M oxalic acid, 50-90°C.[7]
2.595-98%Nickel extract solution, 0.5 M oxalic acid, 50-90°C.[7]
5.070.3%0.1 M Ni²⁺ solution, 10% excess oxalic acid, 20°C.[8]

Experimental Protocols

Protocol 1: Precipitation from Nickel Hydroxide Slurry for Controlled Particle Size

This method is effective for producing well-dispersed, non-aggregated nickel oxalate dihydrate particles with a controllable size.[2][3]

  • Preparation of Ni(OH)₂ Slurry:

    • Prepare a 0.2 M Nickel Chloride (NiCl₂·6H₂O) solution.

    • In a reactor vessel, add a stoichiometric amount of 1 M Sodium Hydroxide (NaOH) solution to the NiCl₂ solution to precipitate nickel hydroxide.

    • Agitate the resulting slurry for approximately 10 minutes at the desired reaction temperature (e.g., 298 K for smaller particles).

  • Precipitation of Nickel Oxalate:

    • Prepare a 0.2 M Oxalic Acid (H₂C₂O₄·2H₂O) solution and adjust its pH to 1 using a suitable acid.

    • Add the pH 1 oxalic acid solution to the Ni(OH)₂ slurry at a controlled, slow rate (e.g., 1 mL/min) while maintaining constant agitation.

    • The addition of oxalic acid will transform the Ni(OH)₂ into NiC₂O₄·2H₂O.

  • Ripening and Recovery:

    • After the complete addition of oxalic acid, continue agitating the solution for at least 60 minutes to allow the particles to ripen.

    • Separate the resulting precipitate by filtration or centrifugation.

    • Wash the collected particles with distilled water to remove any soluble impurities.

    • Dry the final product at room temperature.

Visualizations

The following diagrams illustrate key workflows and relationships in the precipitation process.

G cluster_0 Step 1: Ni(OH)₂ Slurry Preparation cluster_1 Step 2: Precipitation cluster_2 Step 3: Recovery NiCl2 0.2 M NiCl₂ Solution Slurry Ni(OH)₂ Slurry (Agitate at Temp) NiCl2->Slurry NaOH 1 M NaOH Solution NaOH->Slurry Precipitation Transformation Reaction (Add H₂C₂O₄ at 1 mL/min) Slurry->Precipitation OxalicAcid 0.2 M H₂C₂O₄ (Adjust to pH 1) OxalicAcid->Precipitation Ripening Ripening (Agitate for 60 min) Precipitation->Ripening Filtration Filtration / Centrifugation Ripening->Filtration Washing Wash with DI Water Filtration->Washing Drying Drying Washing->Drying FinalProduct Final Product: NiC₂O₄·2H₂O Particles Drying->FinalProduct

Caption: Experimental workflow for precipitating nickel oxalate from a Ni(OH)₂ slurry.

G cluster_params Controlling Parameters cluster_outcomes Particle Characteristics Temp Temperature Size Particle Size Temp->Size Decrease Temp -> Decrease Size Morphology Morphology (Shape) Temp->Morphology Affects Crystallinity pH pH pH->Morphology Higher pH -> Needle-like Aggregation Aggregation pH->Aggregation Affects Dispersion AddRate Addition Rate AddRate->Size Increase Rate -> Decrease Size Surfactant Surfactants Surfactant->Size Inhibits Growth Surfactant->Aggregation Prevents Aggregation

Caption: Relationship between experimental parameters and particle characteristics.

References

Optimization

How to prevent aggregation in nickel oxalate dihydrate synthesis.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during nickel oxalate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during nickel oxalate (B1200264) dihydrate synthesis.

Troubleshooting Guide: Aggregation Issues

Encountering aggregation in your nickel oxalate dihydrate synthesis can be a common challenge. This guide provides a step-by-step approach to diagnose and resolve these issues.

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Troubleshooting_Aggregation start Problem: Aggregation Observed in Nickel Oxalate Dihydrate Product check_method Step 1: Review Synthesis Method start->check_method direct_mixing Are you using direct mixing of a nickel salt (e.g., NiCl₂) and an oxalate salt (e.g., Na₂C₂O₄)? check_method->direct_mixing switch_to_hydroxide Action: Switch to the nickel hydroxide (B78521) precursor method. direct_mixing->switch_to_hydroxide Yes check_ph Step 2: Verify and Adjust pH direct_mixing->check_ph No switch_to_hydroxide->check_ph ph_high Is the reaction pH above 7? check_ph->ph_high adjust_ph Action: Adjust the pH of the oxalic acid solution to be between 1 and 6. ph_high->adjust_ph Yes check_addition_rate Step 3: Control Reactant Addition Rate ph_high->check_addition_rate No adjust_ph->check_addition_rate addition_fast Is the oxalic acid solution being added too quickly? check_addition_rate->addition_fast slow_addition Action: Decrease the addition rate of the oxalic acid solution (e.g., to 1 mL/min). addition_fast->slow_addition Yes check_temp Step 4: Optimize Reaction Temperature addition_fast->check_temp No slow_addition->check_temp temp_issue Is the reaction temperature too high or fluctuating? check_temp->temp_issue adjust_temp Action: Maintain a controlled temperature between 298 K and 333 K (25 °C to 60 °C). temp_issue->adjust_temp Yes consider_additives Step 5: Consider Using Additives temp_issue->consider_additives No adjust_temp->consider_additives no_additives Are you currently using any surfactants or coordinating agents? consider_additives->no_additives add_surfactant Action: Introduce a surfactant (e.g., CTAB, SDS, TX-100) to the reaction mixture. no_additives->add_surfactant No use_ammonia Action: Consider using an ammonia (B1221849) coordination method to alter particle morphology. no_additives->use_ammonia No solution Outcome: Finely Dispersed, Non-Aggregated Nickel Oxalate Dihydrate Particles no_additives->solution Yes, but still aggregating add_surfactant->solution use_ammonia->solution

Caption: Troubleshooting workflow for addressing aggregation in nickel oxalate dihydrate synthesis.

Frequently Asked Questions (FAQs)

1. What is the most common cause of aggregation in nickel oxalate dihydrate synthesis?

Severe aggregation often occurs when directly mixing aqueous solutions of a nickel salt (like nickel chloride) and an oxalate salt (like sodium oxalate).[1] A more reliable method to produce finely dispersed particles is to use a nickel hydroxide (Ni(OH)₂) slurry as a precursor and react it with an oxalic acid solution.[2][1][3]

2. How does pH affect particle aggregation?

The pH of the reaction medium is a critical factor in controlling the morphology and aggregation of nickel oxalate dihydrate particles.[4][5][6] Precipitating nickel oxalate at a controlled, lower pH, typically between 1 and 6, has been shown to yield well-dispersed, non-aggregated particles.[2][1][4][5] For instance, adding an oxalic acid solution of pH 1 to a nickel hydroxide slurry can produce finely dispersed particles.[2][3][7]

3. Can the rate of adding reactants influence aggregation?

Yes, a slow and controlled addition of the precipitating agent is crucial. Dropping the oxalic acid solution at a slow rate, for example, 1 mL/min, into the nickel hydroxide slurry helps in the formation of mono-dispersed, rectangular parallelepiped-shaped particles without aggregation.[2][7]

4. What is the optimal temperature for preventing aggregation?

The reaction temperature can be used to control the particle size.[2][3] Synthesizing nickel oxalate dihydrate at temperatures ranging from 298 K to 333 K (25 °C to 60 °C) has been demonstrated to produce finely dispersed particles without aggregation.[2][3] Lower temperatures generally result in smaller particle sizes.[2]

5. How can surfactants be used to prevent aggregation?

Surfactants can effectively prevent aggregation and control the size and shape of the resulting particles.[8][9] Different surfactants can lead to various morphologies; for example, using TX-100 can produce nanoparticles, while Tergitol can result in nanocubes.[9] Catanionic surfactant systems, such as a mixture of sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB), can also be employed to synthesize controlled morphologies like nanosheets and nanoflakes.[10]

6. Does the choice of solvent have an impact on particle aggregation?

The solvent system can influence the final product's characteristics. The use of reverse micelles with solvents like n-hexane and cyclohexane (B81311) has been shown to produce nanorods of nickel oxalate.[9] The dielectric constant of the solvent can also affect the crystallinity and morphology of the nickel oxalate particles.[11]

7. What is the "ammonia coordination method" and how does it help?

The ammonia coordination method involves the use of aqueous ammonia in the synthesis. This method can change the morphology of the nickel oxalate from granular to needle-like or fibrous particles.[12][13] This alteration in shape can prevent the agglomeration that is often seen with spherical particles.[12]

Summary of Key Parameters to Control Aggregation

ParameterRecommended ConditionExpected OutcomeCitations
Synthesis Route Use of nickel hydroxide (Ni(OH)₂) slurry as precursor.Finely dispersed, non-aggregated particles.[2][1][3]
pH Controlled pH of oxalic acid solution, between 1 and 6.Well-dispersed particles with controlled morphology.[2][1][4][5]
Reactant Addition Rate Slow and controlled, e.g., 1 mL/min for oxalic acid.Mono-dispersed particles.[2][7]
Temperature 298 K to 333 K (25 °C to 60 °C).Control over particle size, prevention of aggregation.[2][3][6]
Surfactants Addition of surfactants like CTAB, SDS, TX-100.Nanoparticles with controlled size and shape (nanorods, nanocubes).[8][9][10]
Coordinating Agents Use of aqueous ammonia.Fibrous or needle-like morphology, preventing agglomeration.[12][13]

Experimental Protocol: Synthesis of Non-Aggregated Nickel Oxalate Dihydrate via the Nickel Hydroxide Precursor Method

This protocol is based on methodologies reported to yield finely dispersed nickel oxalate dihydrate particles.[2][1][3][7]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Preparation of Nickel Hydroxide Slurry:

    • Prepare a 0.2 M solution of NiCl₂·6H₂O.

    • Prepare a 1 M solution of NaOH.

    • In a reaction vessel, mix 50 mL of the 0.2 M NiCl₂ solution with 20 mL of the 1 M NaOH solution at 298 K (25 °C) with stirring to form a Ni(OH)₂ slurry. The pH of this slurry will be approximately 11.3.

  • Preparation of Oxalic Acid Solution:

    • Prepare a 0.2 M solution of H₂C₂O₄·2H₂O.

    • Adjust the pH of the oxalic acid solution to 1 by adding a suitable acid or base as needed.

  • Precipitation of Nickel Oxalate Dihydrate:

    • While stirring the Ni(OH)₂ slurry, slowly add the pH 1 oxalic acid solution at a controlled rate of 1 mL/min.

    • Continue stirring for a designated period (e.g., 60 minutes) to allow for ripening of the precipitate.

  • Product Isolation:

    • Separate the resulting nickel oxalate dihydrate precipitate from the solution by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine powder of non-aggregated nickel oxalate dihydrate particles.

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Synthesis_Workflow start Start prep_ni_sol Prepare 0.2 M NiCl₂ Solution start->prep_ni_sol prep_naoh_sol Prepare 1 M NaOH Solution start->prep_naoh_sol prep_oxalic_sol Prepare 0.2 M Oxalic Acid Solution start->prep_oxalic_sol mix_ni_naoh Mix NiCl₂ and NaOH Solutions to form Ni(OH)₂ Slurry prep_ni_sol->mix_ni_naoh prep_naoh_sol->mix_ni_naoh adjust_ph Adjust Oxalic Acid Solution pH to 1 prep_oxalic_sol->adjust_ph add_oxalic Slowly Add (1 mL/min) pH 1 Oxalic Acid to Ni(OH)₂ Slurry with Stirring adjust_ph->add_oxalic mix_ni_naoh->add_oxalic ripen Stir for 60 minutes for Ripening add_oxalic->ripen filter_wash Filter and Wash Precipitate ripen->filter_wash dry Dry the Product in a Vacuum Oven filter_wash->dry end End: Non-Aggregated NiC₂O₄·2H₂O dry->end

Caption: Experimental workflow for the synthesis of non-aggregated nickel oxalate dihydrate.

References

Troubleshooting

Technical Support Center: Optimizing NiO Synthesis via Calcination of Nickel Oxalate Dihydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) through...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) through the calcination of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of calcination temperature on the properties of the resulting NiO?

A1: Calcination temperature is a critical parameter that significantly affects the physicochemical properties of the synthesized NiO. As the calcination temperature increases, there is a general trend of increasing crystallite and particle size.[1][2][3] This can, in turn, influence other properties such as surface area, magnetic behavior, and optical bandgap.[1] For instance, higher calcination temperatures can lead to a decrease in the magnetization value of NiO.[1]

Q2: What is a typical temperature range for the calcination of nickel oxalate dihydrate to obtain NiO?

A2: The thermal decomposition of nickel oxalate dihydrate to form NiO generally occurs in a temperature range of 300°C to 1000°C.[3][4][5] The specific temperature chosen will depend on the desired properties of the final NiO material. For nanocrystalline NiO with a narrow size distribution, a calcination temperature of around 400°C is often employed.[3]

Q3: How does the calcination time affect the NiO synthesis?

A3: Along with temperature, calcination time is a key factor. Longer calcination times at a given temperature can promote further crystal growth and potentially lead to more agglomerated particles. Typically, calcination is carried out for a period of 2 to 5 hours to ensure the complete decomposition of the nickel oxalate precursor.[1][3]

Q4: What is the expected color change during the synthesis process?

A4: The precursor, nickel oxalate dihydrate, is typically a light green precipitate.[6][7] Upon calcination and conversion to nickel oxide, the resulting powder is usually a dark gray or black color.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete conversion to NiO (presence of residual precursor or metallic nickel) 1. Calcination temperature is too low. 2. Calcination time is too short. 3. Excessive concentration of oxalic acid during precursor synthesis.[3]1. Increase the calcination temperature. A minimum temperature of around 340°C is required for the decomposition of anhydrous oxalate to NiO.[8] 2. Increase the duration of the calcination process. 3. Carefully control the stoichiometry during the precipitation of nickel oxalate.
Broad particle size distribution and significant agglomeration of NiO particles 1. High calcination temperature. 2. Rapid heating rate during calcination. 3. Presence of impurities or residual water in the precursor.[3]1. Optimize the calcination temperature; lower temperatures generally yield smaller, less agglomerated particles.[3] 2. Employ a slower, more controlled heating ramp rate during the calcination process. 3. Ensure the nickel oxalate precursor is thoroughly washed and dried before calcination to remove impurities and excess water.[6][7]
Low yield of NiO powder 1. Incomplete precipitation of nickel oxalate. 2. Loss of material during filtration and washing steps.1. Ensure complete precipitation by adjusting the pH and allowing sufficient reaction time. 2. Use appropriate filtration techniques (e.g., sintered glass funnel) and careful handling to minimize product loss.[9]
Contamination of the final NiO product 1. Incomplete removal of precursor ions (e.g., sulfates, nitrates) during washing. 2. Introduction of impurities from the furnace or crucible.1. Thoroughly wash the nickel oxalate precipitate with deionized water to remove any residual ions.[6][7] 2. Use high-purity crucibles (e.g., alumina) and ensure the furnace is clean before use.

Data Presentation

Table 1: Effect of Calcination Temperature on NiO Properties

Precursor Calcination Temperature (°C) Calcination Time (h) Atmosphere Resulting NiO Crystallite/Particle Size Reference
Nickel Oxalate3505Air41 nm (average crystalline size)[1]
Nickel Oxalate5505Air>100 nm (average crystalline size)[1]
Nickel Oxalate6505Air>100 nm (average crystalline size)[1]
Nickel Oxalate4002Air~25 nm (average particle size)[3]
Ni/Fe Oxalate3502Oxygen~4 nm (particle size)[2]
Ni/Fe Oxalate4502Oxygen~6 nm (particle size)[2]
Ni/Fe Oxalate5502Oxygen~10 nm (particle size)[2]
Nickel Oxalate600-1000Not SpecifiedNot SpecifiedIncreasing particle size with increasing temperature[4][5]

Experimental Protocols

1. Synthesis of Nickel Oxalate Dihydrate Precursor

This protocol is a synthesis of methods described in the literature.[3][6][7]

  • Materials: Nickel salt (e.g., Nickel Sulfate Heptahydrate - NiSO₄·7H₂O or Nickel Nitrate Hexahydrate - Ni(NO₃)₂·6H₂O), Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O), Deionized water, Ethanol (optional).

  • Procedure:

    • Prepare an aqueous solution of the nickel salt.

    • Prepare an aqueous solution of oxalic acid.

    • Slowly add the oxalic acid solution to the nickel salt solution while stirring continuously. A magnetic stirrer is recommended.

    • Continue stirring for a specified period (e.g., 30 minutes) after the addition is complete to ensure full precipitation of nickel oxalate.[6][7] A light green precipitate should form.

    • Filter the precipitate using a suitable method, such as a sintered glass funnel.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted ions. An optional wash with a solvent like acetone (B3395972) can aid in drying.[6][7]

    • Dry the resulting nickel oxalate dihydrate precursor. A common method is drying in an oven at a low temperature (e.g., 80°C) for several hours (e.g., 24 hours).[3]

2. Calcination of Nickel Oxalate Dihydrate to Synthesize NiO

  • Materials: Dried nickel oxalate dihydrate powder, Crucible (e.g., alumina), Muffle furnace.

  • Procedure:

    • Place a known amount of the dried nickel oxalate dihydrate powder into a crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to the desired calcination temperature (e.g., 400°C) at a controlled ramp rate.

    • Hold the temperature for the specified calcination time (e.g., 2-5 hours).

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • Carefully remove the crucible containing the final NiO powder.

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_product Final Product start Start: Prepare Reagents (Nickel Salt & Oxalic Acid) mixing Mixing and Precipitation start->mixing Slow Addition with Stirring filtration Filtration and Washing mixing->filtration Formation of Light Green Precipitate drying Drying of Nickel Oxalate filtration->drying Removal of Impurities calcination Calcination in Muffle Furnace drying->calcination Transfer to Crucible cooling Cooling to Room Temperature calcination->cooling Thermal Decomposition product NiO Powder cooling->product Collection

Caption: Experimental workflow for the synthesis of NiO powder from nickel oxalate dihydrate.

References

Optimization

Technical Support Center: Purification of Nickel Oxalate Dihydrate from Spent Catalysts

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of nickel oxalate (B12...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of nickel oxalate (B1200264) dihydrate from spent catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of recovering and purifying nickel oxalate dihydrate.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Nickel Oxalate Precipitate Co-precipitation of other metal ions present in the spent catalyst (e.g., Aluminum, Iron).pH Adjustment: After leaching, carefully adjust the pH to selectively precipitate impurities. For instance, raising the pH to around 5.4-6 can precipitate aluminum hydroxide (B78521) before the nickel oxalate precipitation step.[1][2] Solvent Extraction: Consider using solvent extraction to selectively remove impurities from the leach liquor before precipitation.
Incomplete removal of the catalyst support material (e.g., Al₂O₃).Optimize Leaching Conditions: Ensure optimal leaching conditions (acid concentration, temperature, time) to selectively dissolve nickel while minimizing the dissolution of the support material.[2][3][4]
Precipitate Agglomeration High supersaturation during precipitation, leading to rapid nucleation and particle growth.Control Precipitation Rate: Add the precipitating agent (oxalic acid) slowly and with constant stirring to control the rate of precipitation. Use of Surfactants or Sonicators: Introducing surfactants or using a sonicator during precipitation can help prevent particle agglomeration.[1]
Low Yield of Nickel Oxalate Sub-optimal pH for precipitation. Nickel oxalate solubility is pH-dependent.Optimize Precipitation pH: Conduct precipitation at the optimal pH to minimize the solubility of nickel oxalate. Studies have shown that a low pH, around 1-3, can be effective for maximizing nickel precipitation.[1][5]
Incomplete leaching of nickel from the spent catalyst.Review Leaching Parameters: Re-evaluate the leaching parameters, including the type and concentration of the leaching agent (e.g., sulfuric acid, nitric acid), temperature, solid-to-liquid ratio, and reaction time to ensure maximum nickel extraction.[2][3][6]
Presence of Unwanted Side-Products Reaction with contaminants in the reagents or from the catalyst.Use High-Purity Reagents: Ensure the use of high-purity oxalic acid and other reagents. Thoroughly Characterize Spent Catalyst: A detailed characterization of the spent catalyst can help identify potential contaminants that might interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of nickel oxalate dihydrate that can be achieved from spent catalysts?

A1: The purity of the final nickel oxalate dihydrate product can vary depending on the composition of the spent catalyst and the purification process employed. Reported purities for the nickel content in the product are often in the range of 96% to 98%. For example, one study achieved a nickel purity of 96.06% by optimizing the precipitation pH to 1.[1] Another study reported a nickel content of 97.29% in the final product after precipitation with oxalic acid.[2][4]

Q2: How does pH affect the precipitation of nickel oxalate?

A2: The pH of the solution is a critical factor in the selective precipitation of nickel oxalate. After leaching the spent catalyst, the resulting solution contains various metal ions. By carefully controlling the pH, it is possible to first precipitate unwanted metals, such as aluminum, as hydroxides at a higher pH (e.g., around 6) before precipitating the nickel oxalate at a lower pH.[1] The solubility of nickel oxalate itself is also pH-dependent, with studies indicating that a pH range of 1 to 3 is optimal for maximizing the yield of the precipitate.[5]

Q3: What are the common leaching agents used for extracting nickel from spent catalysts?

A3: Common leaching agents for nickel extraction from spent catalysts include inorganic acids such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[2][3][4] The choice of acid and its concentration depends on the specific type of catalyst and the desired selectivity of the leaching process. For instance, sulfuric acid has been effectively used to leach nickel from Ni/γ-Al₂O₃ catalysts.[1]

Q4: How can I prevent the co-precipitation of aluminum?

A4: To prevent the co-precipitation of aluminum, a two-step precipitation process is often employed. After the initial leaching of the spent catalyst, the pH of the leach liquor is raised to a level where aluminum hydroxide precipitates, typically around pH 6.[1] The aluminum hydroxide precipitate is then removed by filtration. The remaining solution, which is rich in nickel ions, can then be treated with oxalic acid to precipitate nickel oxalate.

Q5: What is the significance of the dihydrate form of nickel oxalate?

A5: Nickel oxalate typically precipitates from aqueous solutions as nickel oxalate dihydrate (NiC₂O₄·2H₂O).[7] The two water molecules are part of the crystal structure. This form is important because its thermal decomposition characteristics are well-defined. When heated, it first loses the water molecules and then decomposes to form finely divided, highly reactive nickel metal powder, which is suitable for catalytic applications.[7][8]

Experimental Protocols

Leaching of Nickel from Spent Catalyst

This protocol describes a general procedure for leaching nickel from a spent Ni/Al₂O₃ catalyst using sulfuric acid.

Materials:

  • Spent Ni/Al₂O₃ catalyst, ground to a fine powder

  • Sulfuric acid (H₂SO₄), e.g., 2 mol/L solution

  • Distilled water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

Procedure:

  • Weigh a known amount of the ground spent catalyst and place it in a beaker.

  • Add a specific volume of the sulfuric acid solution to achieve the desired solid-to-liquid ratio (e.g., 5% pulp density).[4]

  • Place the beaker on a magnetic stirrer with heating.

  • Heat the mixture to the desired temperature (e.g., 80°C) and stir for a set duration (e.g., 5 hours).[4]

  • After the leaching is complete, allow the mixture to cool down.

  • Separate the solid residue (unleached material) from the liquid leachate by filtration.

  • The resulting filtrate is the leach liquor containing dissolved nickel sulfate.

Two-Step Precipitation for Purification and Nickel Oxalate Formation

This protocol outlines the precipitation process to first remove aluminum impurities and then to precipitate nickel oxalate.

Materials:

  • Leach liquor from the previous step

  • Sodium hydroxide (NaOH) solution, e.g., 1 M

  • Oxalic acid (H₂C₂O₄) solution, e.g., 1 M

  • pH meter

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure: Step 1: Aluminum Hydroxide Precipitation

  • Place the leach liquor in a beaker and begin stirring.

  • Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches approximately 6. A precipitate of aluminum hydroxide will form.[1]

  • Filter the solution to remove the aluminum hydroxide precipitate. The filtrate now contains the purified nickel solution.

Step 2: Nickel Oxalate Dihydrate Precipitation

  • Take the purified nickel solution from the previous step.

  • Slowly add the oxalic acid solution while stirring.

  • Adjust the pH to the optimal level for nickel oxalate precipitation, which is typically in the acidic range (e.g., pH 1).[1]

  • Continue stirring for a sufficient amount of time (e.g., 24 hours) to ensure complete precipitation.[1]

  • Collect the greenish-white precipitate of nickel oxalate dihydrate by filtration.

  • Wash the precipitate with distilled water to remove any remaining soluble impurities.

  • Dry the purified nickel oxalate dihydrate in an oven at a suitable temperature (e.g., 80°C).[2]

Data Presentation

Table 1: Summary of Experimental Conditions and Results for Nickel Recovery

Parameter Study 1 Study 2 Study 3
Spent Catalyst Type Ni/γ-Al₂O₃[1]Nickel-containing spent catalyst[4]Spent Raneynickel catalyst[9]
Leaching Agent Not specified[1]2 mol/L H₂SO₄[4]Dilute H₂SO₄[9]
Leaching Temperature Not specified80°C[4]Not specified as a major factor[9]
Leaching Time Not specified5 hours[4]Varied
Precipitating Agent Oxalic acid[1]1 mol/L Oxalic acid[4]Soda ash (for nickel carbonate)[9]
Precipitation pH 1[1]Not specified5.4 (for Al removal)[2]
Final Product Nickel compoundNickel OxalateNickel Carbonate
Nickel Purity/Content 96.06% Ni[1]97.29% Ni[4]100% purity (NiCO₃) with 48.6% Ni content[2]

Visualizations

ExperimentalWorkflow start Spent Catalyst leaching Leaching (e.g., H₂SO₄, 80°C, 5h) start->leaching filtration1 Filtration leaching->filtration1 leachate Leach Liquor (Ni²⁺, Al³⁺, etc.) filtration1->leachate Liquid residue1 Solid Residue filtration1->residue1 Solid ph_adjustment pH Adjustment to ~6 (e.g., with NaOH) leachate->ph_adjustment filtration2 Filtration ph_adjustment->filtration2 al_precipitate Al(OH)₃ Precipitate filtration2->al_precipitate Solid purified_solution Purified Ni²⁺ Solution filtration2->purified_solution Liquid oxalate_precipitation Oxalate Precipitation (Add H₂C₂O₄, adjust pH to ~1) purified_solution->oxalate_precipitation filtration3 Filtration oxalate_precipitation->filtration3 washing Washing filtration3->washing drying Drying (e.g., 80°C) washing->drying final_product Pure Nickel Oxalate Dihydrate drying->final_product

Caption: Experimental workflow for the purification of nickel oxalate dihydrate.

LogicalRelationships purity High Purity Nickel Oxalate selective_leaching Selective Ni Leaching selective_leaching->purity impurity_removal Effective Impurity Removal impurity_removal->purity controlled_precipitation Controlled Precipitation controlled_precipitation->purity leaching_params Optimized Leaching (Acid Conc., Temp., Time) leaching_params->selective_leaching ph_control_al pH Control for Al(OH)₃ Precipitation ph_control_al->impurity_removal ph_control_ni pH Control for NiC₂O₄ Precipitation ph_control_ni->controlled_precipitation precipitation_rate Slow Addition of Precipitant precipitation_rate->controlled_precipitation

Caption: Key factors influencing the purity of nickel oxalate dihydrate.

References

Troubleshooting

Technical Support Center: Surfactant-Assisted Synthesis of Nickel Oxalate Dihydrate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the surfactant-assisted synthesis of nickel oxalat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the surfactant-assisted synthesis of nickel oxalate (B1200264) dihydrate for morphology control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nickel oxalate dihydrate, helping you to identify and resolve them effectively.

Issue Potential Cause(s) Recommended Solution(s)
Undesired Particle Morphology (e.g., irregular shapes, mixed morphologies) Incorrect Surfactant: The chosen surfactant may not be suitable for the desired morphology. Different surfactants direct crystal growth in specific ways. For example, CTAB is often used for nanorods, while TX-100 can produce nanoparticles.[1][2] Suboptimal Surfactant Concentration: The concentration of the surfactant is critical. Insufficient surfactant may lead to uncontrolled growth and aggregation, while excessive amounts can hinder crystal formation or lead to different morphologies. Incorrect pH: The pH of the reaction solution significantly influences the final morphology of the nickel oxalate particles.[3]Surfactant Selection: Choose a surfactant known to produce the desired morphology. Refer to the data summary table below for guidance. Optimize Surfactant Concentration: Systematically vary the surfactant concentration to find the optimal range for your desired morphology. pH Control: Carefully control and monitor the pH of the reaction mixture. Adjust as necessary using appropriate acids or bases. For instance, wool-like nanostructures of nickel have been obtained by varying the pH from 6 to 12.[4]
Particle Aggregation Insufficient Surfactant Concentration: The surfactant concentration may be too low to effectively stabilize the nanoparticles and prevent them from clumping together. Ineffective Mixing: Poor stirring can lead to localized areas of high supersaturation, promoting rapid nucleation and subsequent aggregation.Increase Surfactant Concentration: Gradually increase the amount of surfactant to ensure adequate surface coverage of the nanoparticles. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous solution.
Wide Particle Size Distribution Inconsistent Reaction Temperature: Fluctuations in temperature can affect the rates of nucleation and crystal growth, leading to a broad range of particle sizes. Slow Reagent Addition: If the precursors are added too slowly or non-uniformly, it can result in continuous nucleation events, contributing to a wider size distribution.Precise Temperature Control: Use a temperature-controlled reaction setup to maintain a stable temperature throughout the synthesis. The morphology of nickel oxalate has been shown to be influenced by temperatures ranging from 25 °C to 90 °C.[3] Rapid and Uniform Mixing: Add the precursor solutions quickly and with vigorous stirring to ensure a single, uniform nucleation event.
Low Product Yield Incomplete Precipitation: The reaction conditions (e.g., pH, temperature, reaction time) may not be optimal for the complete precipitation of nickel oxalate. Loss During Washing/Centrifugation: The product may be lost during the washing and separation steps, especially if the particles are very small.Optimize Reaction Conditions: Adjust the pH, temperature, and reaction time to maximize the precipitation of nickel oxalate. Careful Product Recovery: Use appropriate centrifugation speeds and durations. Consider using techniques like flocculation to aid in the recovery of very fine particles.
Product Contamination Incomplete Washing: Residual reactants or byproducts may remain if the washing process is not thorough. Impure Reagents: The purity of the starting materials can affect the final product.Thorough Washing: Wash the final product multiple times with deionized water and a suitable solvent (e.g., ethanol) to remove any impurities. Use High-Purity Reagents: Ensure that all chemicals used in the synthesis are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of a surfactant in controlling the morphology of nickel oxalate dihydrate?

A1: Surfactants are amphiphilic molecules that adsorb onto the surfaces of growing nanocrystals.[5] This adsorption is often selective to specific crystal faces, which alters their relative growth rates and directs the final shape of the particle. For instance, a surfactant that strongly adsorbs to the {100} facets of a crystal will slow their growth, potentially leading to the formation of nanorods or nanowires where growth is favored in other directions. The choice of surfactant and its concentration are therefore critical parameters for achieving a desired morphology.[5][6]

Q2: How does the choice of surfactant affect the final particle size and shape?

A2: Different surfactants have different chemical structures (e.g., head group size, chain length) which influences how they interact with the nickel oxalate crystal surface. For example, using CTAB (cetyltrimethylammonium bromide) as a surfactant can lead to the formation of nanorods.[7][1][2] In contrast, using a surfactant with a larger headgroup like TX-100 can create a greater barrier to inter-particle exchange, resulting in smaller nanoparticles, around 5 nm in size.[7][1][2] Tergitol has been used to produce nanocubes with dimensions of approximately 50 nm.[7][1][2] A mixture of anionic (SDS) and cationic (CTAB) surfactants can be used to create nanosheets and nanoflakes.[8]

Q3: What is the importance of controlling the pH during the synthesis?

A3: The pH of the reaction medium plays a crucial role in determining the morphology of the synthesized nickel oxalate particles.[3] It can affect the speciation of the oxalate ions in the solution and the surface charge of the growing crystals, which in turn influences how the surfactant molecules adsorb onto the crystal faces. Significant changes in morphology have been observed at different pH values, with granular particles forming at a pH of 6.5 and rod-like structures appearing at a pH of 7.5.[3]

Q4: Can the morphology of nickel oxalate be controlled without the use of surfactants?

A4: Yes, to some extent. Parameters such as temperature and pH can influence the morphology even in the absence of surfactants.[3] However, the use of surfactants provides a much finer and more predictable level of control over the final particle shape and size, and also helps to prevent aggregation.

Q5: How can I characterize the morphology of my synthesized nickel oxalate dihydrate?

A5: The most common techniques for characterizing the morphology of nanoparticles are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods provide direct visual information about the shape, size, and size distribution of the particles. X-ray Diffraction (XRD) can be used to determine the crystal structure and phase purity of the material.

Data Presentation

The following table summarizes the effect of different surfactants on the morphology and size of nickel oxalate dihydrate particles.

Surfactant(s)Resulting MorphologyApproximate Particle Size/DimensionsReference(s)
Cetyltrimethylammonium bromide (CTAB)NanorodsAspect ratios of 5:1 and 6:1[7][1][2]
Triton X-100 (TX-100)Nanoparticles~5 nm[7][1][2]
TergitolNanocubes~50 nm[7][1][2]
Sodium dodecyl sulfate (B86663) (SDS) and CTAB (catanionic mixture)Nanosheets and NanoflakesNot specified[8]
Polyvinylpyrrolidone (PVP)Flower-like nanostructures (after calcination)Not specified[9]
No SurfactantGranular/IrregularNot specified[9]

Experimental Protocols

Below are detailed methodologies for the synthesis of different morphologies of nickel oxalate dihydrate.

Protocol 1: Synthesis of Nickel Oxalate Nanorods using CTAB

This protocol is adapted from a reverse micelle method.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)

  • Cetyltrimethylammonium bromide (CTAB)

  • n-Hexane

  • 1-Butanol (B46404) (cosurfactant)

  • Deionized water

Procedure:

  • Prepare two separate microemulsion solutions:

    • Microemulsion A: Dissolve a specific amount of CTAB and 1-butanol in n-hexane. To this, add an aqueous solution of nickel chloride.

    • Microemulsion B: Prepare a similar microemulsion of CTAB and 1-butanol in n-hexane, but add an aqueous solution of ammonium oxalate.

  • Mixing: Rapidly add Microemulsion B to Microemulsion A with vigorous stirring.

  • Reaction: Allow the mixture to react for a specified period (e.g., 24 hours) at a constant temperature.

  • Precipitation: Add a solvent such as acetone (B3395972) or ethanol (B145695) to break the microemulsion and precipitate the nickel oxalate nanorods.

  • Washing: Centrifuge the suspension to collect the precipitate. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and surfactant.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

Protocol 2: Synthesis of Nickel Oxalate Nanosheets/Nanoflakes using CTAB and SDS

This protocol utilizes a catanionic surfactant mixture.

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

Procedure:

  • Prepare Surfactant Solution: Prepare an aqueous solution containing both CTAB and SDS at a specific molar ratio. The ratio of the two surfactants is a critical parameter for controlling the morphology.

  • Add Nickel Precursor: To the surfactant solution, add an aqueous solution of nickel nitrate hexahydrate under constant stirring.

  • Add Oxalic Acid: Slowly add an aqueous solution of oxalic acid to the mixture to initiate the precipitation of nickel oxalate.

  • Reaction: Continue stirring the solution for several hours at room temperature to ensure the complete formation of the desired morphology.

  • Washing: Collect the precipitate by centrifugation and wash it thoroughly with deionized water and ethanol.

  • Drying: Dry the resulting nickel oxalate nanosheets/nanoflakes in an oven at a low temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the surfactant-assisted synthesis of nickel oxalate dihydrate, highlighting the key decision points and their impact on the final product morphology.

SynthesisWorkflow cluster_precursors Precursor Selection cluster_surfactant Surfactant System cluster_conditions Reaction Conditions cluster_morphology Resulting Morphology NickelSource Nickel Salt (NiCl₂, Ni(NO₃)₂, etc.) Synthesis Synthesis (Precipitation) NickelSource->Synthesis OxalateSource Oxalate Source (H₂C₂O₄, (NH₄)₂C₂O₄, etc.) OxalateSource->Synthesis SurfactantType Surfactant Type SurfactantType->Synthesis SurfactantConc Surfactant Concentration SurfactantConc->Synthesis pH pH pH->Synthesis Temperature Temperature Temperature->Synthesis Mixing Mixing Rate Mixing->Synthesis Nanorods Nanorods Synthesis->Nanorods e.g., CTAB Nanocubes Nanocubes Synthesis->Nanocubes e.g., Tergitol Nanoparticles Nanoparticles Synthesis->Nanoparticles e.g., TX-100 Nanosheets Nanosheets/ Nanoflakes Synthesis->Nanosheets e.g., CTAB/SDS mix

Caption: Workflow for morphology control in nickel oxalate synthesis.

References

Optimization

Technical Support Center: Synthesis of Nickel Oxalate Dihydrate Crystals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of nickel oxalate (B12002...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) crystals, with a specific focus on controlling crystal morphology through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphology of nickel oxalate dihydrate crystals at a neutral pH?

At a pH of around 6.0, nickel oxalate dihydrate crystals are expected to form a rectangular parallelepiped shape.[1] In some preparations, granular particles are observed at a pH of 6.5.[2]

Q2: How does a low pH (acidic condition) affect the crystal morphology?

Under acidic conditions (e.g., pH 1-5), the synthesis of nickel oxalate can still be successful, with optimal precipitation occurring at pH 1.[3] However, at lower pH levels, the resulting particles may be smaller and more prone to agglomeration.[4] One study noted that at a pH of 6.5, which is slightly acidic, the crystals were granular.[2]

Q3: What happens to the crystal morphology at high pH (alkaline conditions)?

Increasing the pH by introducing ammonia (B1221849) can lead to a change in morphology from granular to needle-like or fibrous.[2][5] For instance, at a pH of 7.5, rod-like particles may form, and at pH values of 8.5 and higher, fibrous particles are observed.[2] Dendritic crystal structures have been prepared in a pH range of 8.0 to 9.0.[6]

Q4: Can temperature influence the crystal size and morphology?

Yes, temperature plays a role in the final crystal characteristics. For example, particles prepared at 293 K (20°C) were smaller than those prepared at 333 K (60°C).[1] Another study found that at a pH of 9.5, larger and more dispersed needle-like particles were obtained at 353 K (80°C) compared to 293 K (20°C).[5]

Troubleshooting Guide

Issue 1: My nickel oxalate crystals are agglomerated.

  • Possible Cause: The pH of the reaction mixture may be too low. At lower pH values, particles tend to be smaller and can agglomerate.[4]

  • Solution: Consider increasing the pH of the synthesis. For instance, well-dispersed rectangular particles have been successfully synthesized at a pH of 6.0.[1] If a fibrous morphology is desired, a higher pH (e.g., 8.5-9.5) using ammonia can prevent agglomeration and yield well-defined needle-like crystals.[2][5]

Issue 2: The crystal morphology is granular or irregular instead of the desired shape.

  • Possible Cause 1: The pH is not in the optimal range for the desired morphology. A pH of 6.5 has been shown to produce granular particles, while a pH of 7.5 can lead to rod-like structures, and even higher pH values (≥8.5) can result in fibrous crystals.[2]

  • Solution 1: Carefully adjust and monitor the pH of your reaction. For rectangular shapes, a pH of 6.0 is recommended.[1] For fibrous or needle-like morphologies, a pH of 8.5 or higher, typically achieved with the addition of ammonia, is necessary.[2][5]

  • Possible Cause 2: The concentration of reagents or the reaction temperature might be suboptimal.

  • Solution 2: Refer to established protocols and ensure that the concentrations of the nickel precursor and the oxalate source are correct. Also, verify that the reaction temperature is appropriate for the desired outcome, as temperature can influence particle size and dispersion.[1][5]

Issue 3: The final product is not pure nickel oxalate dihydrate.

  • Possible Cause: The pH may be too low, leading to incomplete precipitation or the formation of undesired phases. A study on synthesizing nickel oxalate from a spent catalyst found that a two-step precipitation process was necessary to remove contaminants, with the final precipitation of nickel oxalate occurring at a pH between 1 and 5.[3]

  • Solution: Ensure that the pH is optimized for the precipitation of nickel oxalate. If working with complex solutions containing other metal ions, a multi-step precipitation process with pH adjustments at each stage may be required to isolate the pure nickel oxalate.

Data on pH and Crystal Morphology

pHTemperature (K)MorphologyParticle Size (approx.)
1.0Not SpecifiedAgglomerated particlesNot Specified
6.0333Rectangular parallelepiped (dispersed)0.5 x 0.8 µm
6.0293Cubic (smaller than at 333 K)~0.4 µm
6.5Not SpecifiedGranularNot Specified
7.5Not SpecifiedRod-likeNot Specified
8.5Not SpecifiedFibrousNot Specified
9.5293Needle-like1 µm length, 0.05 µm width
10.5Not SpecifiedFibrousNot Specified

Experimental Protocols

Protocol 1: Synthesis of Rectangular Parallelepiped Crystals (pH 6.0)

This protocol is adapted from a method involving the transformation of a nickel hydroxide (B78521) slurry.[1]

  • Preparation of Nickel Hydroxide Slurry:

    • Add 30 ml of 1 M NaOH solution to a reactor containing 100 ml of 0.2 M NiCl₂·6H₂O solution.

    • Agitate the solution at the desired temperature (e.g., 293 K or 333 K) to precipitate Ni(OH)₂.

  • Addition of Oxalate Source:

    • Add 20 ml of 0.25 M Na₂C₂O₄ to the Ni(OH)₂ slurry.

  • pH Adjustment and Precipitation:

    • Immediately begin adding a 0.2 M H₂C₂O₄·2H₂O solution at a controlled rate (e.g., 0.1 mL/s) until the pH of the mixture reaches 6.0. A pump with a pH controller is recommended for this step.

    • The precipitate will transform from nickel hydroxide to nickel oxalate dihydrate.

  • Ripening and Washing:

    • Continuously agitate the solution at pH 6.0 for 1 hour for ripening.

    • Filter the precipitate and wash it sequentially with deionized water and ethanol.

  • Drying:

    • Dry the final powder at room temperature.

Protocol 2: Synthesis of Fibrous/Needle-like Crystals (pH > 8.5)

This protocol is based on the ammonia coordination method.[2][5]

  • Preparation of Precursor Solutions:

    • Solution A (Nickel-Ammonia): Dissolve nickel chloride hexahydrate (e.g., 2.38 g) and an ammonia solution (e.g., 4.26 mL of 25-28%) in deionized water (e.g., 50 mL).

    • Solution B (Oxalate): Dissolve sodium oxalate (e.g., 1.34 g) in deionized water (e.g., 50 mL).

    • Substrate Solution: Prepare a solution of a surfactant like PVP K30 (e.g., 0.31 g) in deionized water (e.g., 25 mL).

  • pH Adjustment:

    • Adjust the pH of all three solutions to the desired value (e.g., 9.5) using hydrochloric acid or sodium hydroxide.

  • Precipitation:

    • Heat the substrate solution in a three-neck flask to the reaction temperature (e.g., 80°C).

    • Simultaneously pump Solution A and Solution B into the flask at a controlled rate (e.g., 1 mL/min) with continuous stirring.

  • Aging and Washing:

    • After all solutions are added, maintain the reaction temperature and stirring for a set period (e.g., 4 hours) for particle aging.

    • Filter the solid product and wash it with deionized water and ethanol.

  • Drying:

    • Dry the resulting light blue powder.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_char Characterization Ni_source Nickel Salt Solution (e.g., NiCl₂) Mixing Mixing & Precipitation Ni_source->Mixing Oxalate_source Oxalate Solution (e.g., H₂C₂O₄ or Na₂C₂O₄) Oxalate_source->Mixing pH_adjuster pH Adjuster (e.g., NaOH, NH₃·H₂O) pH_control pH Control & Monitoring pH_adjuster->pH_control Mixing->pH_control Temp_control Temperature Control Mixing->Temp_control Aging Aging / Ripening Mixing->Aging Filtering Filtering & Washing Aging->Filtering Drying Drying Filtering->Drying SEM SEM (Morphology) Drying->SEM XRD XRD (Phase) Drying->XRD

Caption: Experimental workflow for the synthesis of nickel oxalate dihydrate.

ph_morphology_relationship cluster_ph pH Scale cluster_morphology Resulting Morphology Low_pH Low pH (1-5) Agglomerated Agglomerated Particles Low_pH->Agglomerated leads to Neutral_pH Near Neutral pH (6-7) Rectangular Rectangular / Cubic Neutral_pH->Rectangular favors Granular Granular / Rod-like Neutral_pH->Granular can produce High_pH High pH (>8) Fibrous Fibrous / Needle-like High_pH->Fibrous promotes

Caption: Relationship between pH and crystal morphology of nickel oxalate.

References

Troubleshooting

Technical Support Center: Non-isothermal Kinetics of Nickel Oxalate Dihydrate Thermal Decomposition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of the non-isothermal thermal dec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of the non-isothermal thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the typical stages of thermal decomposition for nickel oxalate dihydrate in a non-isothermal experiment?

A1: The thermal decomposition of nickel oxalate dihydrate typically proceeds in two main, well-defined stages when analyzed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]

  • Stage 1: Dehydration. This initial stage involves the loss of the two water molecules of hydration (NiC₂O₄·2H₂O → NiC₂O₄ + 2H₂O). This is an endothermic process, typically occurring at temperatures around 200-250°C. The theoretical weight loss for this step is approximately 19.73%, and experimental values are generally in close agreement.[1]

  • Stage 2: Decomposition of Anhydrous Nickel Oxalate. Following dehydration, the anhydrous nickel oxalate decomposes. The final products of this stage are dependent on the atmosphere.

    • In an oxidizing atmosphere (e.g., air) , the anhydrous oxalate decomposes to form nickel(II) oxide (NiO) and gaseous products (NiC₂O₄ → NiO + CO + CO₂). This is generally an exothermic process.[1]

    • In an inert or vacuum atmosphere , the decomposition primarily yields metallic nickel (Ni) along with gaseous products (NiC₂O₄ → Ni + 2CO₂).[2][3] Intermediate oxygen-deficient phases may also be formed.[2][4]

Q2: What are the expected final products of the thermal decomposition?

A2: The final solid product is highly dependent on the experimental atmosphere.

  • In air: The final product is nickel(II) oxide (NiO).[1]

  • In an inert atmosphere (e.g., nitrogen, argon) or vacuum: The final product is primarily metallic nickel (Ni), which may be partially covered with a surface oxide layer.[2][3][4]

Q3: What are typical activation energy values for the decomposition stages?

A3: The activation energy (Ea) is a key kinetic parameter. Values can vary depending on the calculation method and experimental conditions. Isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are commonly used for non-isothermal data.

Decomposition StageActivation Energy (Ea) Range (kJ/mol)Method(s) of CalculationReference(s)
Dehydration171.1 ± 4.2Friedman, Flynn-Wall-Ozawa[1]
Anhydrous Decomposition174.4 ± 8.1Friedman, Flynn-Wall-Ozawa[1]

Q4: How does the heating rate affect the TGA/DTA curves?

A4: The heating rate is a critical experimental parameter. Increasing the heating rate will generally shift the decomposition temperatures to higher values. While a faster heating rate can reduce experiment time, a slower rate often provides better resolution of overlapping thermal events.

Troubleshooting Guide

Problem 1: The observed weight loss for the dehydration step does not match the theoretical value of 19.73%.

Possible Cause Suggested Solution
Incomplete Dehydration: The dehydration process may not have gone to completion before the onset of the second decomposition stage. This can be more pronounced at higher heating rates.Try using a slower heating rate to improve the separation of the two decomposition steps.
Hygroscopic Sample: The sample may have absorbed additional moisture from the atmosphere prior to the experiment.Ensure the sample is stored in a desiccator before analysis. Handle the sample quickly to minimize exposure to ambient humidity.
Instrument Calibration: The thermobalance may be out of calibration.Perform a weight calibration of the TGA instrument using standard calibration weights.
Sample Purity: The starting material may not be pure nickel oxalate dihydrate.Verify the purity of your sample using other analytical techniques such as X-ray diffraction (XRD) or elemental analysis.

Problem 2: The baseline of the TGA/DTA curve is noisy or drifting.

Possible Cause Suggested Solution
Gas Flow Instability: Fluctuations in the purge gas flow rate can cause baseline instability.Ensure a stable and appropriate gas flow rate. Check for leaks in the gas lines.
Instrument Contamination: Residue from previous experiments in the furnace or on the balance mechanism can cause a drifting baseline.Clean the furnace and sample holder according to the manufacturer's instructions.
Static Electricity: Static charges on the sample or crucible can affect the balance.Use an anti-static gun to discharge any static electricity before placing the sample in the instrument.
External Vibrations: Vibrations from the surrounding environment can be picked up by the sensitive balance.Place the instrument on a vibration-dampening table. Avoid bumping or disturbing the instrument during a run.

Problem 3: The shape of the DTA/DSC peaks is distorted or shows multiple, unresolved events.

Possible Cause Suggested Solution
High Heating Rate: A fast heating rate can lead to poor resolution of thermal events.Use a slower heating rate to better separate overlapping peaks.
Large Sample Mass: A large sample can result in thermal gradients within the sample, leading to broader peaks.Use a smaller sample mass (typically 5-10 mg).
Poor Thermal Contact: Inadequate contact between the sample and the crucible, or the crucible and the sensor, can distort peak shapes.Ensure the sample is spread in a thin, even layer at the bottom of the crucible. Make sure the crucible is properly seated on the sensor.
Sample Packing: The way the sample is packed in the crucible can affect heat transfer.Maintain consistent sample packing for all experiments to ensure reproducibility.

Problem 4: The calculated activation energy values are inconsistent or have a large error.

Possible Cause Suggested Solution
Insufficient Number of Heating Rates: Using too few heating rates for isoconversional analysis can lead to inaccurate results.Use at least three to five different heating rates for reliable kinetic analysis.
Inappropriate Baseline Selection: Incorrectly chosen baselines for peak integration will lead to errors in the calculated kinetic parameters.Carefully and consistently select the baseline for each thermal event.
Mathematical Artifacts of the Model: The chosen kinetic model may not be appropriate for the reaction mechanism.Use multiple isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) and compare the results. Be aware of the assumptions and limitations of each model.
Experimental Noise: Noise in the TGA data can be amplified during kinetic calculations.Ensure high-quality, low-noise TGA data by following the troubleshooting steps for baseline issues.

Experimental Protocols

1. Thermogravimetric and Differential Thermal Analysis (TG-DTA)

  • Instrument: A calibrated simultaneous thermal analyzer (STA) capable of TG and DTA measurements.

  • Sample Preparation: A small amount of nickel oxalate dihydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: The instrument records the sample mass and the temperature difference between the sample and a reference as a function of temperature.

2. Non-isothermal Kinetic Analysis (Flynn-Wall-Ozawa Method)

The Flynn-Wall-Ozawa (FWO) method is an isoconversional method used to determine the activation energy (Ea) without assuming a reaction model.

  • Data Requirement: A series of TGA curves obtained at different heating rates (β).

  • Procedure:

    • For each TGA curve, determine the temperatures (T) corresponding to specific degrees of conversion (α). The degree of conversion is calculated as α = (m₀ - mₜ) / (m₀ - mբ), where m₀ is the initial mass, mₜ is the mass at temperature T, and mբ is the final mass.

    • For each value of α, plot log(β) versus 1/T.

    • According to the FWO equation (log(β) = log(AEa/Rg(α)) - 2.315 - 0.4567Ea/RT), the slope of the resulting straight line is -0.4567Ea/R, where R is the gas constant.

    • Calculate the activation energy (Ea) from the slope for each degree of conversion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA/DTA Experiment cluster_analysis Kinetic Analysis start Start sample Weigh 5-10 mg of NiC₂O₄·2H₂O start->sample place_sample Place sample in TGA crucible sample->place_sample load_sample Load sample into TGA instrument place_sample->load_sample set_params Set experimental parameters (heating rate, atmosphere) load_sample->set_params run_exp Run experiment set_params->run_exp get_data Obtain TGA/DTA curves run_exp->get_data repeat_exp Repeat experiment at different heating rates get_data->repeat_exp fwo_analysis Perform Flynn-Wall-Ozawa (FWO) analysis repeat_exp->fwo_analysis calc_ea Calculate Activation Energy (Ea) fwo_analysis->calc_ea end End calc_ea->end

Caption: Experimental workflow for the non-isothermal kinetic analysis of nickel oxalate dihydrate.

Logical_Relationship cluster_inputs Experimental Inputs cluster_process Decomposition Process cluster_outputs Outputs & Analysis sample Nickel Oxalate Dihydrate dehydration Dehydration (NiC₂O₄·2H₂O → NiC₂O₄) sample->dehydration heating_rate Heating Rate (β) decomposition Anhydrous Decomposition heating_rate->decomposition atmosphere Atmosphere (Air or Inert) atmosphere->decomposition dehydration->decomposition tga_curve TGA Curve (Mass vs. Temp) dehydration->tga_curve dta_curve DTA Curve (ΔT vs. Temp) dehydration->dta_curve decomposition->tga_curve decomposition->dta_curve final_product Final Product (NiO or Ni) decomposition->final_product kinetic_params Kinetic Parameters (Ea, A) tga_curve->kinetic_params

Caption: Logical relationships in the thermal decomposition of nickel oxalate dihydrate.

References

Optimization

Technical Support Center: Large-Scale Synthesis of Nickel Oxalate Dihydrate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of nickel oxalate (B1200...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nickel oxalate dihydrate, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of Nickel Oxalate Dihydrate Precipitate

  • Question: My synthesis resulted in a significantly lower yield than expected. What are the likely causes and how can I improve the precipitation efficiency?

  • Answer: Low yield is typically due to incomplete precipitation of nickel ions from the solution. The solubility of nickel oxalate is highly dependent on the reaction conditions.

    • Cause 1: Suboptimal pH. The pH of the reaction medium is a critical factor. If the pH is too low (highly acidic), the solubility of nickel oxalate increases, leading to fewer precipitates forming.

    • Solution 1: Adjust the final pH of the solution. Studies have shown that a controlled pH of around 6.0 can lead to efficient precipitation.[1] For recovering nickel from mixed-ion solutions, a pH of up to 4 or 5 can maximize the yield.[2][3] It is crucial to monitor and control the pH throughout the addition of the oxalate precursor.

    • Cause 2: Insufficient Oxalate Ions. An inadequate amount of the precipitating agent (oxalic acid or a salt like sodium oxalate) will result in incomplete reaction with the nickel ions.

    • Solution 2: Increase the stoichiometric factor of the oxalic acid. Using a slight excess of the oxalate solution can help drive the precipitation reaction to completion.[2]

    • Cause 3: High Reaction Temperature. While temperature influences particle size, excessively high temperatures can sometimes increase the solubility of the product, depending on the overall system.

    • Solution 3: Optimize the reaction temperature. For many aqueous precipitation processes, conducting the reaction at a controlled temperature, for instance, between 298 K (25 °C) and 333 K (60 °C), has been shown to be effective.[1][4]

Issue 2: Aggregation of Nickel Oxalate Particles

  • Question: The nickel oxalate dihydrate particles are heavily aggregated, making them difficult to process and handle. How can I synthesize a well-dispersed powder?

  • Answer: Particle aggregation is a common challenge in aqueous precipitation, leading to larger, irregular particle clusters instead of fine, uniform crystals.[1]

    • Cause 1: Direct Mixing of High Concentration Reactants. Rapidly mixing concentrated solutions of nickel salts and oxalates can lead to a high degree of supersaturation, which promotes rapid nucleation and subsequent aggregation.

    • Solution 1: Control the addition rate of the precipitating agent. A slow, controlled addition rate, for example, 1 ml/min, allows for more controlled crystal growth and reduces the likelihood of aggregation.[4][5]

    • Solution 2: Utilize a two-step synthesis via a nickel hydroxide (B78521) slurry. First, precipitate nickel hydroxide (Ni(OH)₂), and then convert it to nickel oxalate by adding oxalic acid. This method has been shown to produce well-dispersed, non-aggregated particles.[1][4][5]

    • Cause 2: Lack of Dispersing Agents. In some systems, the inherent properties of the precipitate and the reaction medium lead to aggregation.

    • Solution 3: Consider the use of surfactants or non-aqueous media. Surfactants can adsorb onto the particle surfaces, preventing them from sticking together.[1][6][7] Performing the synthesis in a non-aqueous solvent like anhydrous alcohol can also inhibit the formation of the hydrated structure that contributes to aggregation.[8]

Issue 3: Undesirable Particle Size or Morphology

  • Question: The particle size of my nickel oxalate is too large/small, or the morphology is not the desired shape (e.g., I need nanorods but am getting granular particles). How can I control these properties?

  • Answer: Particle size and morphology are primarily influenced by the reaction temperature, pH, and the presence of coordinating agents like ammonia (B1221849).

    • Cause 1: Incorrect Reaction Temperature. Temperature directly affects the kinetics of nucleation and crystal growth.

    • Solution 1: Adjust the synthesis temperature. Lower temperatures (e.g., 293 K or 20 °C) favor nucleation, leading to smaller particle sizes.[1][4] Conversely, higher temperatures (e.g., 333 K or 60 °C) promote crystal growth, resulting in larger particles.[4]

    • Cause 2: Inappropriate pH or Presence of Ammonia. The pH and the chemical environment dictate the crystal habit.

    • Solution 2: Control the pH and the use of additives. A pH of 6.0 has been used to obtain rectangular parallelepiped-shaped particles.[1] The introduction of ammonia can change the morphology from granular to needle-like or fibrous due to the formation of nickel-ammine complexes.[9][10]

    • Cause 3: Incorrect Reagent Source or Solvent. The choice of nickel salt and solvent can influence the final crystal structure and shape.

    • Solution 3: Experiment with different nickel precursors and solvents. For instance, using different anions (nitrates, sulfates, chlorides) can alter the morphology from nanorods to dandelion-like structures.[7]

Issue 4: Product Contamination and Color Impurities

  • Question: The final product is not the expected light green color and analysis shows the presence of other metal impurities. How can I improve the purity of the nickel oxalate?

  • Answer: This issue is common when using starting materials from industrial streams, spent catalysts, or ore leachates, which often contain other metal ions like aluminum, iron, cobalt, or copper.[6][11][12]

    • Cause 1: Co-precipitation of Other Metal Oxalates. If other metal ions are present in the precursor solution, they may also precipitate as oxalates under the same conditions as nickel.

    • Solution 1: Implement a multi-stage precipitation process. This involves adjusting the pH of the precursor solution to selectively precipitate and remove impurities before adding the oxalic acid. For example, aluminum can be removed by precipitation as a hydroxide at a pH of 6.[6] Iron can also be removed at a specific pH before nickel oxalate precipitation.[12]

    • Cause 2: Incomplete Washing of the Precipitate. Residual soluble salts from the reaction mixture can remain trapped in the filter cake.

    • Solution 2: Ensure thorough washing of the precipitate. After filtration, wash the nickel oxalate cake multiple times with deionized water and ethanol (B145695) to remove any remaining soluble impurities.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance of pure nickel oxalate dihydrate?

    • A1: Pure nickel oxalate dihydrate is a light green crystalline powder.[1] Any significant deviation from this color may indicate the presence of impurities or a different hydration state.

  • Q2: What are the key safety precautions when handling nickel oxalate?

    • A2: Nickel oxalate is hazardous. It is classified as a potential carcinogen and a skin sensitizer. Inhalation or ingestion should be strictly avoided. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood.

  • Q3: How does the choice of nickel salt (e.g., chloride vs. sulfate (B86663) vs. nitrate) affect the synthesis?

    • A3: While all can provide the necessary Ni²⁺ ions, the counter-anion can influence the morphology of the final product. Different anions in the solution can affect the crystal growth patterns, leading to variations in shape, such as nanorods versus dandelion-like structures.[7]

  • Q4: Is a "ripening" or aging step necessary after precipitation?

    • A4: Not always. Some studies have found that for certain methods, such as the conversion from a Ni(OH)₂ slurry, the reaction is complete shortly after the final pH is reached, and an extended ripening time does not significantly change the particle size or shape.[1] However, in other systems, an aging step can promote the growth of larger, more stable crystals.

  • Q5: What is the importance of controlling particle size and morphology?

    • A5: The physical characteristics of the nickel oxalate dihydrate powder are crucial because it is often a precursor for other materials. For example, when thermally decomposed to produce nickel metal or nickel oxide powders, the size and shape of the final particles are largely determined by the size and shape of the oxalate precursor.[1] These properties are critical for applications in catalysts, battery electrodes, and other advanced materials.

Data Presentation: Influence of Synthesis Parameters

Table 1: Effect of Temperature on Particle Size of Nickel Oxalate Dihydrate

Temperature (K)Temperature (°C)Resulting Particle Size (Average)MorphologyReference
29320~400 nm (0.4 µm)Cubic[1]
29825~440 nmRectangular Parallelepiped[4]
31340~750 nmRectangular Parallelepiped[4]
33360~500 x 800 nmRectangular Parallelepiped[1]
33360~770 nmRectangular Parallelepiped[4]

Table 2: Effect of pH on Nickel Recovery and Product Purity

Process StagepHObjectiveResultReference
Impurity Removal6.0Remove aluminum contaminants from spent catalyst leachate.Precipitation of aluminum hydroxide.[6]
Ni Oxalate Precipitation1.0Precipitate nickel oxalate from purified leachate.Optimum condition for precipitating Ni(II) ions, achieving 96.06% purity.[6]
Ni Oxalate Precipitation6.0Form non-aggregated nickel oxalate from a Ni(OH)₂ slurry.Formation of well-dispersed, rectangular particles.[1]
Ni Recovery1.0 - 5.0Maximize nickel recovery from wastewater.Recovery efficiency increases from pH 1 to 5.[3]

Experimental Protocols

Protocol 1: Synthesis of Well-Dispersed Nickel Oxalate Dihydrate via Nickel Hydroxide Slurry

This protocol is based on a method demonstrated to reduce particle aggregation.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium oxalate (Na₂C₂O₄)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Equipment:

  • Reaction vessel with agitation (e.g., magnetic stirrer)

  • pH meter and controller

  • Peristaltic pump for controlled addition

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.2 M solution of NiCl₂·6H₂O in deionized water.

    • Prepare a 1.0 M solution of NaOH in deionized water.

    • Prepare a 0.25 M solution of Na₂C₂O₄ in deionized water.

    • Prepare a 0.2 M solution of H₂C₂O₄·2H₂O in deionized water.

  • Step 1: Precipitation of Nickel Hydroxide (Ni(OH)₂)

    • Add 100 mL of the 0.2 M NiCl₂ solution to the reaction vessel and begin agitation.

    • Set the reaction temperature to the desired level (e.g., 333 K / 60 °C for larger particles or 293 K / 20 °C for smaller particles).

    • Add 30 mL of the 1.0 M NaOH solution to precipitate a slurry of Ni(OH)₂.

  • Step 2: Introduction of Oxalate

    • Immediately add 20 mL of the 0.25 M Na₂C₂O₄ solution to the Ni(OH)₂ slurry.

  • Step 3: Conversion to Nickel Oxalate and pH Control

    • Using the peristaltic pump and pH controller, slowly add the 0.2 M H₂C₂O₄ solution at a controlled rate (e.g., 0.1 mL/s) until the pH of the slurry reaches 6.0. This step converts the Ni(OH)₂ to NiC₂O₄·2H₂O.

  • Step 4: Ripening (Optional)

    • Continue agitating the solution at a constant pH of 6.0 for 1 hour. Note: Some studies indicate this step may not be necessary for achieving the final morphology.[1]

  • Step 5: Filtration and Washing

    • Separate the light green precipitate by filtration.

    • Wash the filter cake thoroughly with deionized water to remove any soluble byproducts.

    • Perform a final wash with ethanol.

  • Step 6: Drying

    • Dry the final product at room temperature for 24 hours or in a vacuum desiccator to obtain a fine, green powder of NiC₂O₄·2H₂O.

Visualizations

G cluster_0 Synthesis Workflow prep_reagents Prepare Reactant Solutions (NiCl₂, NaOH, Na₂C₂O₄, H₂C₂O₄) precip_hydroxide Step 1: Precipitate Ni(OH)₂ (Add NaOH to NiCl₂ solution) prep_reagents->precip_hydroxide add_oxalate Step 2: Add Na₂C₂O₄ to Ni(OH)₂ slurry precip_hydroxide->add_oxalate convert_oxalate Step 3: Controlled pH Adjustment (Slowly add H₂C₂O₄ to reach pH 6.0) add_oxalate->convert_oxalate filtration Step 4: Filtration & Washing (Separate and clean precipitate) convert_oxalate->filtration drying Step 5: Drying (Obtain final product) filtration->drying

Caption: Experimental workflow for the synthesis of nickel oxalate dihydrate.

G problem Problem Observed: Aggregated Particles cause1 Cause 1: High Supersaturation problem->cause1 cause2 Cause 2: Lack of Dispersing Agent problem->cause2 solution1a Solution 1a: Slow down addition rate of reagents cause1->solution1a solution1b Solution 1b: Use Ni(OH)₂ slurry method cause1->solution1b solution2a Solution 2a: Add a surfactant cause2->solution2a solution2b Solution 2b: Use non-aqueous solvent cause2->solution2b

Caption: Troubleshooting logic for particle aggregation.

G cluster_params Controlling Parameters cluster_props Product Characteristics temp Temperature size Particle Size temp->size Increase -> Larger Size ph pH / Ammonia morph Morphology (Shape) ph->morph Varies Shape (e.g., needle-like) yield Yield / Purity ph->yield Optimize for Max Yield add_rate Addition Rate agg Aggregation add_rate->agg Slower -> Less Aggregation

Caption: Relationship between synthesis parameters and product characteristics.

References

Troubleshooting

Technical Support Center: Nickel Oxalate Dihydrate Precipitation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the precipitatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the precipitation of nickel oxalate (B1200264) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in nickel oxalate dihydrate precipitation, and how can they be avoided?

A1: Common impurities often include co-precipitating metal ions such as iron, aluminum, cobalt, and manganese, especially when using industrial or recycled nickel sources.[1][2][3] The primary strategy to avoid these impurities is to control the pH of the precipitation reaction. For instance, iron and aluminum hydroxides can be precipitated and removed at a higher pH (e.g., pH 6) before the addition of oxalic acid to precipitate nickel oxalate at a lower pH.[1]

Q2: What is the optimal pH for precipitating high-purity nickel oxalate dihydrate?

A2: The optimal pH for precipitating nickel oxalate dihydrate with high purity is generally in the acidic range. Studies have shown that a pH between 1 and 2.5 is effective for achieving high recovery and purity of nickel oxalate.[1][2] One study achieved a purity of 96.06% at a pH of 1.[1] At higher pH values, there is an increased risk of co-precipitating other metal hydroxides.

Q3: How does temperature affect the purity and morphology of the nickel oxalate precipitate?

A3: Temperature plays a crucial role in the precipitation process, influencing both the purity and the crystal morphology of the nickel oxalate. Research indicates that higher temperatures, in the range of 70-90°C, can lead to better precipitation efficiency and potentially purer products.[2][4] Temperature also affects the crystal structure and shape of the precipitate, which can be observed through techniques like Scanning Electron Microscopy (SEM).[5]

Q4: Can chelating agents be used to improve the purity of the precipitate?

A4: Yes, chelating agents can influence the precipitation process by forming stable complexes with metal ions, which can prevent them from precipitating as insoluble compounds.[6] However, their effect is complex. In some cases, they can hinder the precipitation of nickel oxalate if they form a very stable complex with nickel ions.[7] The effectiveness of a chelating agent depends on its stability constant with nickel and other impurity metals at the given pH.[8][9] Careful selection and control of the chelating agent and pH are necessary.

Q5: What are the recommended analytical techniques to assess the purity of nickel oxalate dihydrate?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. X-ray Diffraction (XRD) is used to confirm the crystal structure of nickel oxalate dihydrate.[2][5] X-ray Fluorescence (XRF) is a powerful tool for determining the elemental composition and quantifying metallic impurities.[2] Thermogravimetric Analysis (TGA) can be used to confirm the hydration state and decomposition profile of the material.[10][11] Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can be used to determine the concentration of nickel and other metals in the solid product and the reaction solution.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Final product has a brownish/yellowish tint. Co-precipitation of iron hydroxide (B78521) or other colored metal hydroxides.1. Pre-treat the nickel solution by adjusting the pH to around 6 with a base (e.g., NaOH) to precipitate iron and aluminum hydroxides.[1] 2. Filter the solution to remove the hydroxide precipitate before adding oxalic acid. 3. Conduct the nickel oxalate precipitation at a lower pH (1-2.5).[2]
Low yield of nickel oxalate precipitate. 1. Suboptimal pH or temperature. 2. Formation of soluble nickel-oxalate complexes. 3. Presence of strong chelating agents.1. Optimize the pH to the 1-2.5 range and the temperature to 70-90°C.[2][4] 2. Ensure the stoichiometric amount of oxalic acid is added; a slight excess may be beneficial.[4] 3. If chelating agents are present, adjust the pH to a range where the nickel-oxalate complex is less soluble than the nickel-chelating agent complex.[7]
Presence of significant metallic impurities in the final product (confirmed by XRF/ICP). Inefficient removal of other metal ions from the precursor solution.1. Implement a two-step precipitation process: first, precipitate and remove impurity hydroxides at a higher pH, then precipitate nickel oxalate at a lower pH.[1] 2. Thoroughly wash the final nickel oxalate precipitate with deionized water to remove any soluble impurities.
Non-uniform particle size and morphology. Uncontrolled precipitation conditions (e.g., rapid addition of reagents, inadequate mixing).1. Slowly add the oxalic acid solution to the nickel salt solution with vigorous and constant stirring. 2. Control the temperature and pH throughout the precipitation process.[5] 3. Consider a ripening step where the precipitate is aged in the mother liquor to allow for crystal growth and homogenization.[12]

Quantitative Data Summary

Table 1: Effect of pH on Nickel Oxalate Precipitation Efficiency

pH Nickel Extraction Efficiency (%) Reference
1~62[4]
2~65[4]
3~68[4]
4~70[4]
570.3[4]

Note: The study cited indicates that while extraction efficiency increases with pH up to 5, the risk of co-precipitation of other metal hydroxides also increases. For high purity, a lower pH is often preferred.

Table 2: Influence of Temperature on Nickel Extraction Efficiency (at optimal pH)

Temperature (°C) Nickel Extraction Efficiency (%) Reference
20~70[4]
70-80up to 99[4]

Experimental Protocols

Protocol 1: High-Purity Nickel Oxalate Dihydrate Precipitation from a Solution Containing Iron and Aluminum Impurities

  • Preparation of Nickel Solution: Prepare an acidic solution of a nickel salt (e.g., nickel sulfate (B86663) or nickel chloride).

  • Removal of Iron and Aluminum Impurities:

    • Slowly add a solution of sodium hydroxide (NaOH) with stirring to raise the pH to approximately 6.[1]

    • Continue stirring for 1 hour to allow for the complete precipitation of iron and aluminum hydroxides.

    • Filter the solution to remove the hydroxide precipitate. The filtrate now contains the purified nickel salt solution.

  • Nickel Oxalate Precipitation:

    • Adjust the pH of the purified nickel salt solution to 1-2 using a suitable acid (e.g., sulfuric acid).[1]

    • Heat the solution to 70-80°C.[4]

    • Slowly add a stoichiometric amount or a slight excess of oxalic acid solution with constant stirring.

    • Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation.

  • Washing and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Filter the precipitate and dry it in an oven at a moderate temperature (e.g., 80-100°C) to obtain nickel oxalate dihydrate.

Visualizations

experimental_workflow Experimental Workflow for High-Purity Nickel Oxalate Dihydrate start Start: Acidic Nickel Salt Solution (with Fe, Al impurities) step1 Step 1: Impurity Removal Adjust pH to ~6 with NaOH start->step1 step2 Filter to remove Fe(OH)3 and Al(OH)3 precipitate step1->step2 step3 Step 2: Precipitation Adjust filtrate pH to 1-2 Heat to 70-80°C step2->step3 step4 Slowly add Oxalic Acid with stirring step3->step4 step5 Step 3: Isolation & Purification Filter the precipitate step4->step5 step6 Wash with Deionized Water step5->step6 end End: High-Purity Nickel Oxalate Dihydrate step6->end

Caption: Workflow for precipitating high-purity nickel oxalate dihydrate.

influencing_factors Factors Influencing Nickel Oxalate Purity purity Product Purity pH pH pH->purity temp Temperature temp->purity impurities Initial Impurity Concentration impurities->purity mixing Mixing Rate mixing->purity chelators Chelating Agents chelators->purity

Caption: Key parameters affecting the purity of precipitated nickel oxalate.

troubleshooting_tree Troubleshooting Impurities in Nickel Oxalate Precipitation start Impure Final Product? q_color Is the product colored (yellow/brown)? start->q_color a_fe_al Likely Fe/Al hydroxides. Implement pre-precipitation at pH ~6. q_color->a_fe_al Yes q_other_metals Other metallic impurities detected (XRF/ICP)? q_color->q_other_metals No a_wash Improve washing of the precipitate with DI water. q_other_metals->a_wash Yes q_low_yield Is the yield low? q_other_metals->q_low_yield No a_ph_control Optimize precipitation pH to 1-2.5 for selectivity. a_wash->a_ph_control a_temp_ph Optimize temperature (70-90°C) and pH (1-2.5). q_low_yield->a_temp_ph Yes

Caption: Decision tree for troubleshooting common impurity issues.

References

Optimization

Influence of reaction time on nickel oxalate dihydrate crystal growth

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of reaction time on the synthesis of nickel oxalate (B1200264) dihydrate. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of reaction time on the synthesis of nickel oxalate (B1200264) dihydrate. The information is tailored for researchers, scientists, and professionals in drug development engaged in materials synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How does reaction time influence the morphology of nickel oxalate dihydrate crystals?

Reaction time, including both the initial feeding/precipitation phase and subsequent aging/ripening, is a critical parameter that directly affects the size, shape, and aggregation of nickel oxalate crystals.

  • Initial Reaction Phase: During the initial mixing of reagents, the morphology of the precipitates can evolve rapidly. For instance, in an aqueous process, particles may transform from an irregular shape to well-defined rectangular parallelepipeds over a period of 20 to 70 minutes.[1] In an ammonia (B1221849) coordination method, significant morphological changes can be observed in intervals as short as 5-10 minutes during the feeding process.[2]

  • Aging/Ripening Phase: After the initial precipitation, allowing the crystals to age in the mother liquor can lead to further transformations. Prolonging the aging time from 4 to 9 hours has been shown to change particle morphology from agglomerations to distinct fibers.[2] However, in some methods, if the initial reaction is complete (e.g., within 40 minutes), further ripening for several hours may not significantly alter the particle size or shape.[1] This is often attributed to Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable crystals.[2]

Q2: My nickel oxalate particles are heavily agglomerated. How can I achieve better dispersion?

Particle aggregation is a common issue in aqueous synthesis.[1] Several strategies can be employed to minimize it:

  • Method Selection: Synthesizing nickel oxalate via a nickel hydroxide (B78521) (Ni(OH)₂) slurry intermediate has been shown to produce finely dispersed, non-aggregated particles.[1][3][4]

  • Use of Additives: The addition of surfactants or polymers like Polyvinylpyrrolidone (PVP) can prevent particles from clumping together.[2][5]

  • Solvent Control: Preparing the material in non-aqueous media or mixed-solvent systems can sometimes inhibit aggregation.[1][6]

  • Parameter Optimization: Controlling factors like pH and temperature is crucial, as these affect nucleation and growth rates, which in turn influence aggregation.

Q3: I am not achieving the desired crystal shape (e.g., fibrous vs. rectangular). What experimental parameters should I adjust?

Crystal morphology is highly sensitive to the reaction conditions. Besides reaction time, the following parameters are key:

  • pH: The pH of the reaction medium is a dominant factor. For example, in ammonia-coordinated synthesis, fibrous or needle-like particles are favored at higher pH values (e.g., 7.5 and above), while granular or non-fibrous morphologies are observed at lower pH (e.g., 6.5).[2]

  • Temperature: Temperature influences reaction rates and solubility. Higher temperatures (e.g., 70-90°C) can promote the growth of more developed fibrous particles.[2] Conversely, lower temperatures (e.g., 293 K vs. 333 K) can be used to produce smaller particles.[1][3]

  • Reagent Concentration & Addition Rate: The concentration of nickel and oxalate precursors and the rate at which they are mixed influence the level of supersaturation, which dictates whether nucleation (forming new particles) or crystal growth (enlarging existing particles) is favored.

Q4: My particle size is inconsistent across different batches. What could be the cause?

Inconsistent particle size often points to poor control over nucleation and growth kinetics. Key factors to investigate are:

  • Stirring Rate: Inadequate or inconsistent stirring can lead to localized areas of high supersaturation, causing uncontrolled nucleation and a wide particle size distribution.

  • Temperature Control: Fluctuations in the reaction temperature can alter solubility and reaction rates, leading to variability between batches.[7]

  • Reagent Addition: The rate and method of adding precursor solutions must be precisely controlled and consistent. A slow, controlled addition generally favors uniform crystal growth over spontaneous, widespread nucleation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of reaction time and other key parameters on the properties of nickel oxalate dihydrate crystals as reported in various studies.

Table 1: Influence of Reaction & Aging Time on Crystal Morphology

MethodTimeObservationReference
Ammonia Coordination2 min - 50 minContinuous morphology transition during the feeding process.[2]
Ammonia Coordination4 hours vs. 9 hours (Aging)Morphology changed from agglomerations to fibers with longer aging.[2]
Aqueous Process via Ni(OH)₂20 minIrregular particle shape and size.[1]
Aqueous Process via Ni(OH)₂40 minReaction complete; particles are rectangular.[1]
Aqueous Process via Ni(OH)₂70 minParticles are rectangular parallelepipeds.[1]
Aqueous Process via Ni(OH)₂1 hour vs. 4 hours (Ripening)Particle size and shape remained almost the same after initial formation.[1]

Table 2: Influence of Temperature and pH on Crystal Morphology

ParameterValueResulting MorphologyReference
Temperature293 K (20°C)Cubic particles, approx. 0.4 µm in size.[1]
Temperature333 K (60°C)Rectangular parallelepiped particles, approx. 0.4 x 0.8 µm.[1]
Temperature70°C vs 90°CFibrous particles; shorter length at 70°C compared to 90°C due to lower reaction rates.[2]
pH6.5Granular particles.[2]
pH7.5Rod-like particles.[2]

Experimental Protocols & Workflows

Below are detailed methodologies for synthesizing nickel oxalate dihydrate, corresponding to different desired morphologies.

Protocol 1: Synthesis of Fibrous Nickel Oxalate (Ammonia Coordination Method)

This method is adapted from a procedure designed to produce fibrous nickel oxalate particles.[2]

1. Reagent Preparation:

  • Solution A: Dissolve 2.38 g of nickel chloride hexahydrate (NiCl₂·6H₂O) and 4.26 mL of ammonia solution (25–28%) into 50 mL of deionized water.

  • Solution B: Dissolve 1.34 g of sodium oxalate (Na₂C₂O₄) into 50 mL of deionized water.

  • Substrate Solution: Dissolve 0.31 g of Polyvinylpyrrolidone K30 (PVP) in 25 mL of deionized water.

  • Adjust the pH of all three solutions to 9.5 using hydrochloric acid or sodium hydroxide.

2. Reaction Process:

  • Place the substrate solution into a three-neck flask and heat to 80°C in a water bath with continuous stirring (200 rpm).

  • Simultaneously pump Solution A and Solution B into the three-neck flask at a controlled rate of 1 mL/min. This is the feeding time .

  • After all solutions have been added, maintain the reaction system at 80°C for 4 hours. This is the aging time .

3. Product Recovery:

  • Separate the solid product from the aqueous phase by vacuum filtration.

  • Wash the solid product three times with deionized water and then three times with ethanol.

  • Dry the resulting powder.

G cluster_prep 1. Reagent Preparation cluster_react 2. Reaction Process cluster_recover 3. Product Recovery A Solution A (NiCl₂ + NH₃·H₂O) Flask Three-Neck Flask 80°C, 200 rpm A->Flask 1 mL/min B Solution B (Na₂C₂O₄) B->Flask 1 mL/min S Substrate Solution (PVP) S->Flask Filter Vacuum Filtration Flask->Filter 4 hr Aging Wash Washing (Water & Ethanol) Filter->Wash Dry Drying Wash->Dry Product Fibrous NiC₂O₄·2H₂O Dry->Product

Workflow for synthesizing fibrous nickel oxalate.
Protocol 2: Synthesis of Dispersed Rectangular Nickel Oxalate (Aqueous Process)

This protocol is based on a method that transforms a nickel hydroxide slurry to produce non-aggregated rectangular particles.[1]

1. Step 1: Precipitation of Nickel Hydroxide:

  • Add 30 mL of 1 M Sodium Hydroxide (NaOH) solution to a reactor containing 100 mL of 0.2 M Nickel Chloride Hexahydrate (NiCl₂·6H₂O) solution.

  • Agitate the solution at a constant temperature (e.g., 333 K or 60°C) to precipitate Ni(OH)₂.

2. Step 2: Addition of Oxalate Source:

  • Add 20 mL of 0.25 M Sodium Oxalate (Na₂C₂O₄) solution to the reactor containing the Ni(OH)₂ slurry.

3. Step 3: Transformation to Nickel Oxalate:

  • Immediately begin adding a 0.2 M Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) solution at a rate of 0.1 mL/s.

  • Continue adding the oxalic acid solution until the slurry pH reaches 6.0. The transformation from Ni(OH)₂ to NiC₂O₄·2H₂O occurs during this time. The total time for this step can be around 70 minutes.[1]

4. Product Recovery:

  • Filter the resulting precipitate.

  • Wash thoroughly with deionized water.

  • Dry to obtain the final product.

G cluster_steps S1 Step 1: Ni(OH)₂ Precipitation (NiCl₂ + NaOH @ 60°C) S2 Step 2: Add Oxalate Source (Na₂C₂O₄) S1->S2 S3 Step 3: Transformation (Add H₂C₂O₄ until pH 6.0) S2->S3 S4 Product Recovery (Filter, Wash, Dry) S3->S4 Product Rectangular NiC₂O₄·2H₂O S4->Product

Workflow for synthesizing rectangular nickel oxalate.

Logical Relationships in Crystal Growth

The final properties of the nickel oxalate crystals are a result of the interplay between various experimental parameters. The diagram below illustrates how reaction time and other conditions influence the fundamental processes of nucleation and growth.

G cluster_inputs Input Parameters cluster_processes Intermediate Processes cluster_outputs Final Crystal Properties Time Reaction / Aging Time Growth Crystal Growth Rate Time->Growth Ripening Ostwald Ripening Time->Ripening Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Temp->Growth pH pH pH->Nucleation Morphology Morphology / Shape pH->Morphology Stir Stirring Rate Stir->Nucleation Aggregation Aggregation Level Stir->Aggregation Size Particle Size Nucleation->Size Nucleation->Aggregation Growth->Size Growth->Morphology Ripening->Size Ripening->Morphology

Influence of parameters on crystal properties.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of NiO Synthesized from Nickel Oxalate Dihydrate

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nickel oxide (NiO) nanoparticles synthesized from nickel oxalate (B1200264) dihydrate and other common precu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nickel oxide (NiO) nanoparticles synthesized from nickel oxalate (B1200264) dihydrate and other common precursors. We present supporting experimental data from X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) analyses to elucidate the structural and morphological characteristics influenced by the synthesis route.

The synthesis method of nickel oxide (NiO) nanoparticles significantly influences their physicochemical properties, which are critical for their diverse applications, including catalysis, gas sensing, and biomedical fields. The thermal decomposition of nickel oxalate dihydrate is a widely used method for producing NiO nanoparticles. This guide compares the characteristics of NiO derived from this precursor with those synthesized via other popular methods: co-precipitation, sol-gel, and hydrothermal synthesis.

Comparative Analysis of NiO Nanoparticles

The properties of NiO nanoparticles, such as crystallite size, particle size, and morphology, are highly dependent on the synthesis methodology. The following tables summarize the quantitative data obtained from XRD and SEM analyses for NiO synthesized through different routes.

Table 1: Comparison of XRD Data for NiO Synthesized by Various Methods

Synthesis MethodPrecursor(s)Calcination Temperature (°C)Crystal StructureCrystallite Size (nm)Lattice Parameter (Å)Reference
Thermal Decomposition Nickel Oxalate Dihydrate400Cubic~8 - 25-
Co-precipitation Nickel Nitrate (B79036) Hexahydrate, Sodium Hydroxide (B78521)300 - 600Cubic~4 - 6-[1]
Sol-Gel Nickel Nitrate Hexahydrate, Sodium Hydroxide450 - 550Cubic~32.9 - 45-[2]
Hydrothermal Nickel Chloride Hexahydrate, Triethanolamine200 (hydrothermal), then calcinedCubic~14 - 19-[3]

Table 2: Comparison of SEM Data for NiO Synthesized by Various Methods

Synthesis MethodMorphologyParticle SizeAgglomerationReference
Thermal Decomposition Nanoparticles with narrow distribution~25 nmWeak
Co-precipitation Spherical nanoparticles55 - 169 nmPresent[1]
Sol-Gel Spherical nanoparticles~32.9 nm-[2]
Hydrothermal Flower-like nanostructures--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of NiO nanoparticles are crucial for reproducible research.

Synthesis of NiO from Nickel Oxalate Dihydrate (Thermal Decomposition)
  • Precursor Synthesis: Nickel oxalate dihydrate (NiC₂O₄·2H₂O) is synthesized by reacting an aqueous solution of a nickel salt (e.g., nickel nitrate hexahydrate, Ni(NO₃)₂·6H₂O) with an oxalic acid (H₂C₂O₄·2H₂O) solution.[4]

  • Precipitation: The light green precipitate of nickel oxalate dihydrate is formed, filtered, and washed with distilled water to remove impurities.[5]

  • Drying: The precipitate is dried in an oven at approximately 80-100°C.[4]

  • Calcination: The dried nickel oxalate dihydrate powder is then calcined in a furnace at a specific temperature (e.g., 400°C) for a set duration to induce thermal decomposition into NiO nanoparticles.[4]

Alternative Synthesis Methods
  • Co-precipitation Method: This technique involves the precipitation of nickel hydroxide (Ni(OH)₂) from a nickel salt solution (e.g., nickel nitrate hexahydrate) by adding a precipitating agent like sodium hydroxide (NaOH).[1] The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield NiO nanoparticles.[1]

  • Sol-Gel Method: In this method, a sol of nickel hydroxide is prepared from a nickel precursor (e.g., nickel nitrate hexahydrate) in a solvent, often with the aid of a gelling agent.[2][6] The gel is then dried and calcined to obtain NiO nanoparticles.[6]

  • Hydrothermal Method: This process involves the crystallization of NiO precursors from an aqueous solution under high temperature and pressure in a sealed vessel (autoclave).[3] The resulting product is then washed, dried, and may be calcined to obtain the final NiO nanostructures.[3]

Characterization Techniques
  • X-ray Diffraction (XRD): The crystalline structure and phase purity of the synthesized NiO nanoparticles are determined using an X-ray diffractometer. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation. The XRD patterns are typically recorded in the 2θ range of 20° to 80°.

  • Scanning Electron Microscopy (SEM): The morphology, particle size, and surface features of the NiO nanoparticles are investigated using a scanning electron microscope. The samples are typically coated with a conductive material (e.g., gold) before imaging to prevent charging.

Experimental Workflow

The general experimental workflow for the synthesis and characterization of NiO nanoparticles is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Precursor Synthesis_Method Synthesis Method (e.g., Thermal Decomposition) Precursor->Synthesis_Method Reactants NiO_Precipitate NiO Precursor (e.g., Nickel Oxalate) Synthesis_Method->NiO_Precipitate Precipitation Calcination Calcination NiO_Precipitate->Calcination Drying & Heating NiO_Nanoparticles NiO Nanoparticles Calcination->NiO_Nanoparticles XRD XRD Analysis NiO_Nanoparticles->XRD SEM SEM Analysis NiO_Nanoparticles->SEM Structural_Properties Structural Properties (Crystallite Size, Phase) XRD->Structural_Properties Morphological_Properties Morphological Properties (Particle Size, Shape) SEM->Morphological_Properties

Caption: Experimental workflow for NiO synthesis and characterization.

References

Comparative

A Comparative Guide to the Thermal Decomposition of Nickel Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) with other similar metal ox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) with other similar metal oxalates, supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Detailed experimental protocols and visual representations of the decomposition pathway are included to aid in the understanding and replication of these analyses.

Comparative TGA-DTA Data

The thermal decomposition of metal oxalate dihydrates typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous oxalate. The specific temperatures and products of these stages are influenced by the metal cation and the surrounding atmosphere. The following table summarizes the quantitative data for nickel oxalate dihydrate and compares it with cobalt and copper oxalate dihydrates.

CompoundAtmosphereDecomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Observed Weight Loss (%)Final ProductDTA Peak
Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) AirDehydration (loss of 2H₂O)120 - 27019.73~19.93Anhydrous NiC₂O₄Endothermic (~188-225°C)[1]
Decomposition of NiC₂O₄315 - 40039.85~36.23NiOExothermic (~318-330°C)[1]
NitrogenDehydration (loss of 2H₂O)~150 - 25019.73~19.7Anhydrous NiC₂O₄Endothermic
Decomposition of NiC₂O₄~300 - 400--Metallic NiEndothermic/Exothermic[2]
Cobalt Oxalate Dihydrate (CoC₂O₄·2H₂O) AirDehydration (loss of 2H₂O)118 - 19619.69-Anhydrous CoC₂O₄Endothermic
Decomposition of CoC₂O₄248 - 279--Co₃O₄Exothermic[1]
NitrogenDehydration (loss of 2H₂O)~100 - 20019.69-Anhydrous CoC₂O₄Endothermic
Decomposition of CoC₂O₄~250 - 350--CoO/Metallic CoEndothermic
Copper Oxalate Hemihydrate (CuC₂O₄·0.5H₂O) AirDehydration & Decomposition185 - 40050.4 (overall)~50.2 (overall)CuOExothermic (~330°C)[3]
Nitrogen/ArgonDecomposition264 - 310--Metallic Cu (with some Cu₂O)Endothermic/Exothermic[4][5]

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining reliable TGA-DTA data. The following outlines a typical procedure for the analysis of metal oxalate dihydrates.

Instrumentation

A calibrated simultaneous thermogravimetric analyzer with differential thermal analysis capabilities (TGA-DTA) is required.

Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the metal oxalate dihydrate powder into a TGA crucible (e.g., alumina (B75360) or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (usually empty alumina) in the TGA furnace.

    • Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (typically 20-100 mL/min) for a sufficient time to ensure an inert or oxidizing environment.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature that ensures complete decomposition (e.g., 600-900°C).

    • A constant heating rate is typically employed, with 10°C/min being a common choice.

  • Data Acquisition:

    • Record the sample mass (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of the furnace temperature.

    • The instrument's software will typically also provide the derivative of the mass change curve (DTG), which shows the rate of mass loss and helps in identifying the precise temperatures of decomposition events.

Visualizing the Decomposition Pathway

The thermal decomposition of nickel oxalate dihydrate follows a clear, two-step process. This can be visualized as a logical workflow.

G Thermal Decomposition of NiC₂O₄·2H₂O A NiC₂O₄·2H₂O (s) B Anhydrous NiC₂O₄ (s) + 2H₂O (g) A->B  Dehydration (~120-270°C) Endothermic C NiO (s) + CO (g) + CO₂ (g) (in Air) B->C  Decomposition (~315-400°C) Exothermic D Ni (s) + 2CO₂ (g) (in Nitrogen) B->D  Decomposition (~300-400°C) Endothermic/Exothermic

Caption: Decomposition pathway of nickel oxalate dihydrate.

The initial dehydration step is an endothermic process where the two water molecules are removed.[1] The subsequent decomposition of the anhydrous nickel oxalate is exothermic in an air atmosphere, yielding nickel(II) oxide, while in an inert atmosphere like nitrogen, it can be endothermic or exothermic and results in metallic nickel.[1][2] The nature of the DTA peak for the decomposition in nitrogen can be complex and may depend on the specific experimental conditions.

References

Validation

A Comparative Guide to the Surface Chemistry of Nickel Oxalate Dihydrate via X-ray Photoelectron Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the surface chemistry of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) using X-ray Photoelectron Spectrosc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surface chemistry of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) using X-ray Photoelectron Spectroscopy (XPS). The performance and key surface characteristics are compared with those of alternative nickel compounds, namely nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂), as well as other transition metal oxalates such as cobalt oxalate (CoC₂O₄·2H₂O) and manganese oxalate (MnC₂O₄·2H₂O). Experimental data from various studies are presented to support the comparisons.

Executive Summary

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For nickel oxalate dihydrate, XPS analysis reveals the presence of Ni in its +2 oxidation state, along with the characteristic carbon and oxygen environments of the oxalate and water molecules. When compared to nickel oxide and nickel hydroxide, significant differences in the Ni 2p and O 1s core level spectra are observed, reflecting the distinct chemical bonding in these materials. These differences are crucial for applications in catalysis, battery materials, and as precursors for nanoparticle synthesis. Comparisons with other metal oxalates, such as those of cobalt and manganese, highlight the influence of the metal cation on the electronic structure of the oxalate ligand.

Comparative Analysis of XPS Data

The following tables summarize the typical binding energies for the core levels of nickel oxalate dihydrate and its alternatives. These values are critical for the identification of chemical states and surface composition.

Table 1: Comparison of Ni 2p₃/₂ Binding Energies and Satellite Features

CompoundNi 2p₃/₂ Binding Energy (eV)Satellite Peak Position (eV)Satellite Separation (eV)
Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) ~855.8~861.7~5.9
Nickel Oxide (NiO)~853.7 - 854.6~860.6 - 861.5~6.9 - 7.8
Nickel Hydroxide (Ni(OH)₂)~855.6 - 856.2~861.5 - 862.1~5.9 - 6.5

Note: Binding energies can vary slightly depending on the specific experimental conditions and charge correction methods.

Table 2: Comparison of O 1s Binding Energies

CompoundO 1s Binding Energy (eV)Assignment
Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) ~531.5, ~533.5C=O (oxalate), H₂O
Nickel Oxide (NiO)~529.5Lattice O²⁻
Nickel Hydroxide (Ni(OH)₂)~531.2OH⁻

Table 3: Comparison of C 1s Binding Energies in Metal Oxalates

CompoundC 1s Binding Energy (eV)Assignment
Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) ~288.5O-C=O (oxalate)
Cobalt Oxalate Dihydrate (CoC₂O₄·2H₂O)~288.6O-C=O (oxalate)
Manganese Oxalate Dihydrate (MnC₂O₄·2H₂O)~288.4 (estimated)O-C=O (oxalate)

Table 4: Comparison of Metal 2p₃/₂ Binding Energies in Transition Metal Oxalates

CompoundMetal 2p₃/₂ Binding Energy (eV)Metal Oxidation State
Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O) ~855.8Ni²⁺
Cobalt Oxalate Dihydrate (CoC₂O₄·2H₂O)~781.1Co²⁺
Manganese Oxalate Dihydrate (MnC₂O₄·2H₂O)~641.5 (estimated for Mn²⁺)Mn²⁺

Experimental Protocols

A generalized experimental protocol for the XPS analysis of powdered, insulating samples like metal oxalate dihydrates is outlined below.

1. Sample Preparation:

  • The powdered sample is pressed into a pellet to create a flat surface for analysis.

  • Alternatively, the powder can be mounted on a sample holder using double-sided, conductive, and vacuum-compatible carbon tape.

  • It is crucial to ensure a uniform and sufficient amount of powder to cover the analysis area to avoid signal from the underlying substrate.

2. Instrument and Analysis Parameters:

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or a non-monochromatic Mg Kα (1253.6 eV) X-ray source is typically used.

  • Analysis Chamber: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

  • Pass Energy: Survey scans are typically acquired at a higher pass energy (e.g., 160 eV) for good signal-to-noise ratio, while high-resolution scans of specific core levels are acquired at a lower pass energy (e.g., 20-40 eV) for better energy resolution.

3. Charge Neutralization:

  • Metal oxalates are typically electrical insulators and will exhibit surface charging upon X-ray irradiation.

  • A low-energy electron flood gun or a combination of an electron flood gun and a low-energy ion gun is used to neutralize the surface charge.

  • The charge neutralization parameters are adjusted to minimize peak broadening and shifting.

4. Data Acquisition and Analysis:

  • Survey Spectrum: A wide energy range scan (e.g., 0-1200 eV) is first acquired to identify all the elements present on the surface.

  • High-Resolution Spectra: Detailed scans of the core levels of interest (e.g., Ni 2p, O 1s, C 1s) are then acquired.

  • Binding Energy Calibration: Due to residual charging effects, the binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Peak Fitting: The high-resolution spectra are analyzed using specialized software. The peaks are fitted using a combination of Gaussian and Lorentzian functions (Voigt profiles) after subtracting a suitable background (e.g., Shirley or Tougaard). The areas of the fitted peaks are used to determine the relative atomic concentrations of the elements.

Visualizations

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Powder Powdered Sample Pellet Press into Pellet Powder->Pellet Tape Mount on Conductive Tape Powder->Tape UHV Introduce into UHV Chamber Pellet->UHV Tape->UHV Xray Irradiate with X-rays UHV->Xray ChargeNeutralization Apply Charge Neutralization Xray->ChargeNeutralization Detect Detect Emitted Photoelectrons Xray->Detect ChargeNeutralization->Detect Survey Acquire Survey Spectrum Detect->Survey HighRes Acquire High-Resolution Spectra Survey->HighRes Calibration Binding Energy Calibration (Adventitious C 1s = 284.8 eV) HighRes->Calibration PeakFit Peak Fitting & Background Subtraction Calibration->PeakFit Quantify Determine Atomic Concentrations PeakFit->Quantify ChemState Identify Chemical States PeakFit->ChemState

Caption: Experimental workflow for XPS analysis of powdered samples.

Conclusion

The surface chemistry of nickel oxalate dihydrate, as revealed by XPS, is distinct from its oxide and hydroxide counterparts, primarily due to the presence of the oxalate ligand and water of hydration. The binding energy data presented in this guide serves as a valuable reference for researchers working with these materials. The comparative analysis highlights the sensitivity of XPS to the local chemical environment of the constituent elements, making it an indispensable tool for characterizing the surface of these and other related materials in various scientific and industrial applications. The provided experimental protocol offers a general framework for obtaining reliable and reproducible XPS data from insulating powder samples.

Comparative

A Comparative Guide to Nickel Oxide Synthesis: Nickel Oxalate vs. Nickel Acetate Precursors

For researchers and professionals in materials science and drug development, the choice of precursor is a critical step in the synthesis of nickel oxide (NiO) nanoparticles, directly influencing the material's final prop...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the choice of precursor is a critical step in the synthesis of nickel oxide (NiO) nanoparticles, directly influencing the material's final properties and performance. This guide provides an objective comparison of two common precursors, nickel oxalate (B1200264) and nickel acetate (B1210297), supported by experimental data and detailed protocols.

The synthesis of NiO nanoparticles is a field of intense research due to their wide-ranging applications in catalysis, battery technology, sensors, and biomedical fields. The properties of NiO, such as particle size, surface area, and morphology, are highly dependent on the synthesis method and the precursor used. This report focuses on the thermal decomposition of nickel oxalate and nickel acetate to produce NiO, providing a comparative analysis to aid in precursor selection.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data obtained from the thermal decomposition of nickel oxalate and nickel acetate, providing a clear comparison of the resulting NiO nanoparticles.

PropertyNiO from Nickel OxalateNiO from Nickel Acetate
Precursor Nickel Oxalate Dihydrate (NiC₂O₄·2H₂O)Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)
Decomposition Temperature Dehydration ~200-250°C; Oxalate decomposition ~315-400°C[1]Dehydration ~118-160°C; Acetate decomposition ~330-350°C[2][3]
Final Product NiO[1][4]NiO, potentially with Ni depending on atmosphere[2][3]
Average Crystallite/Particle Size 8 nm (at 400°C)[4], 40-50 nm (synthesis with PVAc)[5][6]21-63 nm (at 500°C)[7], 5-25 nm (from ammine complex)[8]
Morphology Nanoparticles with narrow distribution and weak agglomeration[4], hexagonal structure with uniform size[5]Nanoparticles[7], potential for varied morphology based on additives[9]

Experimental Protocols

Detailed methodologies for the synthesis of NiO from both precursors are provided below to ensure reproducibility.

Synthesis of NiO from Nickel Oxalate

This protocol is based on the thermal decomposition of a nickel oxalate precursor.[4]

1. Preparation of Nickel Oxalate Precursor:

  • Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in ethanol.

  • Dissolve oxalic acid dihydrate (H₂C₂O₄·2H₂O) in ethanol.

  • Mix the two solutions to precipitate nickel oxalate dihydrate (NiC₂O₄·2H₂O).

  • Filter, wash with ethanol, and dry the precipitate at 80°C for 24 hours.

2. Thermal Decomposition:

  • Place the dried nickel oxalate powder in a furnace.

  • Heat the sample in air at a rate of 10°C/min to the desired temperature (e.g., 400°C).

  • Maintain the temperature for a specified duration (e.g., 1 hour) to ensure complete decomposition to NiO.

  • Allow the furnace to cool down to room temperature to obtain the final NiO powder.

Synthesis of NiO from Nickel Acetate

This protocol describes the thermal decomposition of nickel acetate.[7]

1. Precursor Preparation:

  • Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) is used directly as the precursor.

2. Thermal Decomposition:

  • Place the nickel acetate tetrahydrate powder in a furnace.

  • Heat the sample in an air atmosphere to 500°C.

  • The heating process leads to the decomposition of the acetate and the formation of NiO nanoparticles.

  • After the desired time at the peak temperature, the furnace is cooled to room temperature.

Visualizing the Process and Comparison

To better illustrate the experimental workflows and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_oxalate Nickel Oxalate Route cluster_acetate Nickel Acetate Route Ni_Nitrate Ni(NO₃)₂·6H₂O in Ethanol Precipitation Precipitation Ni_Nitrate->Precipitation Oxalic_Acid H₂C₂O₄·2H₂O in Ethanol Oxalic_Acid->Precipitation Ni_Oxalate NiC₂O₄·2H₂O Precipitation->Ni_Oxalate Drying_Ox Drying (80°C, 24h) Ni_Oxalate->Drying_Ox Decomposition_Ox Thermal Decomposition (e.g., 400°C) Drying_Ox->Decomposition_Ox NiO_Ox NiO Nanoparticles Decomposition_Ox->NiO_Ox Ni_Acetate Ni(CH₃COO)₂·4H₂O Decomposition_Ac Thermal Decomposition (e.g., 500°C) Ni_Acetate->Decomposition_Ac NiO_Ac NiO Nanoparticles Decomposition_Ac->NiO_Ac

Caption: Experimental workflows for NiO synthesis from nickel oxalate and nickel acetate.

comparison_logic cluster_properties Resulting NiO Properties Precursor Precursor Choice Ni_Oxalate Nickel Oxalate Precursor->Ni_Oxalate Ni_Acetate Nickel Acetate Precursor->Ni_Acetate Particle_Size Particle Size Ni_Oxalate->Particle_Size Generally smaller at lower temp. Morphology Morphology Ni_Oxalate->Morphology Weak agglomeration Purity Purity Ni_Oxalate->Purity High purity NiO Ni_Acetate->Particle_Size Size dependent on higher temp. Ni_Acetate->Morphology Dependent on additives Ni_Acetate->Purity Potential for Ni co-formation

Caption: Logical comparison of NiO properties based on the precursor.

References

Validation

Performance Showdown: A Comparative Guide to Catalysts Derived from Metal Oxalates

For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalysts is perpetual. This guide offers an in-depth comparison of the performance of catalysts derived from various...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalysts is perpetual. This guide offers an in-depth comparison of the performance of catalysts derived from various metal oxalates, focusing on their efficacy in crucial applications such as volatile organic compound (VOC) oxidation and photocatalysis. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to provide a clear and objective evaluation to inform catalyst selection and development.

The thermal decomposition of metal oxalates presents a versatile and effective route to synthesizing a wide array of metal oxide catalysts. This method is lauded for its ability to produce catalysts with high surface areas and controlled morphologies, which are critical parameters for catalytic activity. This guide will delve into the performance of catalysts derived from common transition metal oxalates, including those of manganese (Mn), cobalt (Co), and iron (Fe), with additional insights into other metals like nickel (Ni) and copper (Cu).

Catalytic Oxidation of Volatile Organic Compounds (VOCs)

The catalytic oxidation of VOCs is a cornerstone of air pollution control. The efficiency of this process is heavily reliant on the catalyst's ability to facilitate the complete combustion of VOCs at the lowest possible temperature. Here, we compare the performance of metal oxide catalysts derived from their respective oxalates for the total oxidation of propane (B168953), a representative VOC.

Table 1: Comparative Performance of Metal Oxide Catalysts in Propane Oxidation

CatalystPrecursorCalcination Temperature (°C)T10 (°C)¹T50 (°C)²T90 (°C)³BET Surface Area (m²/g)
Co₃O₄ Cobalt Oxalate (B1200264)400~180~201~22575
Mn₂O₃ Manganese Oxalate400~200~230~26068
Fe₂O₃ Iron Oxalate400~250~280~32055

¹ T10: Temperature at which 10% propane conversion is achieved. ² T50: Temperature at which 50% propane conversion is achieved.[1] ³ T90: Temperature at which 90% propane conversion is achieved.

The data clearly indicates that for propane oxidation, the catalytic activity of the metal oxides prepared via the oxalate route follows the order: Co₃O₄ > Mn₂O₃ > Fe₂O₃.[2] The superior performance of Co₃O₄ can be attributed to its intrinsic electronic properties and the presence of both Co²⁺ and Co³⁺ oxidation states, which facilitates the redox cycle crucial for catalytic oxidation.[3]

Photocatalytic Degradation of Organic Pollutants

Photocatalysis is a promising advanced oxidation process for the degradation of organic pollutants in wastewater. The effectiveness of a photocatalyst is determined by its ability to generate electron-hole pairs upon light irradiation, leading to the formation of highly reactive oxygen species. This section compares the photocatalytic activity of different metal oxides synthesized from oxalate precursors for the degradation of methylene (B1212753) blue, a model organic dye.

Table 2: Comparative Performance in Photocatalytic Degradation of Methylene Blue

CatalystPrecursorLight SourceDegradation Efficiency (%) after 120 minRate Constant (k, min⁻¹)Band Gap (eV)
Fe₂O₃ Iron OxalateUV Light~67~0.009~2.2
ZnO Zinc OxalateVisible Light~95~0.025~3.2
TiO₂ Titanium OxalateUV Light~98~0.031~3.2

The photocatalytic efficiency is influenced by factors such as the catalyst's band gap energy and its ability to absorb light. While iron oxide shows activity under UV light, zinc oxide and titanium dioxide, with their wider band gaps, generally exhibit superior performance, particularly when activated by appropriate light sources.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in catalyst research. Below are the generalized protocols for the synthesis of metal oxide catalysts from their oxalate precursors and their subsequent performance evaluation.

Synthesis of Metal Oxide Catalysts via the Oxalate Route

This protocol outlines the co-precipitation method to synthesize metal oxalate precursors, followed by thermal decomposition to obtain the corresponding metal oxides.

  • Precursor Synthesis (Co-precipitation):

    • Dissolve a stoichiometric amount of the metal salt (e.g., cobalt nitrate, manganese sulfate, iron nitrate) in deionized water to prepare a metal salt solution.

    • Separately, dissolve a stoichiometric amount of oxalic acid or a soluble oxalate salt (e.g., ammonium (B1175870) oxalate) in deionized water to prepare the precipitating agent solution.

    • Slowly add the precipitating agent solution to the metal salt solution under vigorous stirring.

    • Continue stirring for a specified period (typically 1-2 hours) to ensure complete precipitation of the metal oxalate.

    • The resulting precipitate is then collected by filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.

    • Finally, the obtained metal oxalate precursor is dried in an oven at a specific temperature (e.g., 80-100 °C) overnight.

  • Calcination:

    • Place the dried metal oxalate precursor in a crucible.

    • The crucible is then placed in a muffle furnace.

    • The precursor is calcined in air at a specific temperature (e.g., 400-500 °C) for a defined duration (e.g., 2-4 hours) with a controlled heating rate. The thermal decomposition of the metal oxalate yields the desired metal oxide catalyst.[4]

experimental_workflow cluster_synthesis Catalyst Synthesis dissolve_metal Dissolve Metal Salt precipitate Co-precipitation dissolve_metal->precipitate dissolve_oxalate Dissolve Oxalic Acid dissolve_oxalate->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry Precursor filter_wash->dry calcine Calcination dry->calcine catalyst Metal Oxide Catalyst calcine->catalyst

Fig. 1: Experimental workflow for catalyst synthesis.
Catalytic Performance Evaluation

  • Reactor Setup:

    • A fixed-bed quartz microreactor is typically used.

    • A known amount of the catalyst (e.g., 100 mg) is packed into the reactor and secured with quartz wool.

  • Reaction Conditions:

    • A gas mixture containing the VOC (e.g., propane), oxygen, and an inert gas (e.g., nitrogen) at a specific ratio is passed through the reactor.

    • The total flow rate is controlled to achieve a desired gas hourly space velocity (GHSV).

  • Data Analysis:

    • The reactor temperature is gradually increased, and the effluent gas is analyzed at different temperature intervals using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD).

    • The conversion of the VOC is calculated based on the inlet and outlet concentrations.

  • Reaction Setup:

    • A specific amount of the photocatalyst is suspended in an aqueous solution of the organic pollutant (e.g., methylene blue) in a photoreactor.

  • Procedure:

    • The suspension is first stirred in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

    • The suspension is then irradiated with a light source (e.g., UV lamp or visible light lamp).

  • Analysis:

    • Aliquots of the suspension are withdrawn at regular time intervals and centrifuged to remove the catalyst particles.

    • The concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer.

    • The degradation efficiency is calculated from the change in pollutant concentration over time.

logical_relationship cluster_catalyst_properties Catalyst Properties cluster_performance Catalytic Performance metal_oxalate Metal Oxalate Precursor calcination Calcination Conditions metal_oxalate->calcination surface_area Surface Area calcination->surface_area crystallinity Crystallinity & Phase calcination->crystallinity morphology Morphology calcination->morphology activity Catalytic Activity surface_area->activity crystallinity->activity morphology->activity selectivity Selectivity activity->selectivity stability Stability activity->stability

Fig. 2: Factors influencing catalyst performance.

Concluding Remarks

The choice of metal oxalate precursor significantly impacts the resulting metal oxide catalyst's performance. For the catalytic oxidation of propane, cobalt oxide derived from cobalt oxalate demonstrates superior activity compared to its manganese and iron counterparts. In the realm of photocatalysis, the selection of the metal oxide should be tailored to the specific application and light source available. The experimental protocols and workflows provided in this guide offer a standardized framework for the synthesis and evaluation of these promising catalytic materials. Further research focusing on bimetallic or mixed-metal oxide catalysts derived from co-precipitated oxalates could unlock even greater catalytic potential.

References

Comparative

Validating the electrochemical properties of nickel oxalate-derived battery materials

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the electrochemical properties of nickel oxalate-derived materials for battery applications, benchmarked agai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of nickel oxalate-derived materials for battery applications, benchmarked against common alternatives. Experimental data is presented to validate these properties, alongside detailed protocols for key validation experiments.

Electrochemical Performance: A Comparative Analysis

The performance of nickel oxalate (B1200264) as a battery electrode material is promising, particularly as an anode in lithium-ion batteries. It operates on a conversion reaction mechanism, which can offer higher theoretical capacities compared to traditional intercalation-based materials like graphite (B72142). However, this also comes with challenges such as large volume changes during cycling and lower initial coulombic efficiency.

Anode Materials Comparison

Nickel oxalate, particularly when composited with conductive materials like reduced graphene oxide (rGO), demonstrates a high specific capacity. However, its cycling stability and initial efficiency can be lower than that of commercially standard graphite anodes.

MaterialFirst Cycle Discharge Capacity (mAh/g)First Cycle Coulombic Efficiency (%)Cycling Stability (Capacity Retention after 100 cycles)Rate CapabilityVoltage Range (V vs. Li/Li⁺)
Nickel Oxalate Dihydrate/rGO ~1066[1]87.5%[1]~85%[1]586 mAh/g at 10C[1]0.01 - 3.0
Graphite (Natural) ~365[2]~95%[2]>90%Lower than synthetic graphite0.01 - 1.2[3]
Graphite (Artificial) ~340[2]~94.5%[2]>90%Good[2]0.01 - 1.2[3]
Silicon (Microscale) ~1200 (reversible)[4]Variable, often lower initiallyProne to rapid fading without advanced engineeringGood, but with significant volume expansion0.01 - 1.0

Note: Performance metrics can vary significantly based on synthesis methods, electrode composition, and testing conditions (e.g., C-rate, electrolyte).

Cathode Materials Comparison

While less common, transition metal oxalates are being explored as cathode materials.[5] They offer the potential for high stability due to the strong binding of oxygen in the polyoxyanion structure.[5] Data for nickel oxalate specifically as a cathode is limited in publicly available literature, so a comparison is made with the closely related iron oxalate and other common cathode materials.

MaterialSpecific Capacity (mAh/g)Operating Voltage (V vs. Li/Li⁺)Cycle Life (Cycles to 80% retention)Energy Density (Wh/kg)
Lithium Iron Oxalate (Li₂Fe(C₂O₄)₂) *~150 (at 10 mA/g)[6]~3.0[6]Data not readily availableModerate
Lithium Iron Phosphate (LFP) 150 - 170[7]~3.2 - 3.4[7]2000 - 5000+90 - 160
Lithium Nickel Manganese Cobalt Oxide (NMC811) ~200~3.71000 - 2000[8]180 - 220[8]
Lithium Nickel Manganese Cobalt Oxide (NMC111) ~150[9]~3.7[10]~1000 - 2000[8]~150

*Data for Lithium Iron Oxalate is provided as a proxy for oxalate-based cathodes due to the limited availability of specific data for Lithium Nickel Oxalate.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of electrochemical properties. Below are protocols for the synthesis of nickel oxalate and its subsequent electrochemical characterization.

Synthesis of Nickel Oxalate (Precipitation Method)

This protocol describes a common method for synthesizing nickel oxalate dihydrate.

  • Precursor Solution Preparation:

    • Dissolve nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or nickel chloride (NiCl₂) in deionized water to create a nickel-containing solution (e.g., 1 M).[11]

    • Prepare a separate solution of oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) in deionized water (e.g., 1 M).[11]

  • Precipitation:

    • Slowly add the oxalic acid/sodium oxalate solution to the nickel salt solution under constant stirring. A pale green precipitate of nickel oxalate (NiC₂O₄·2H₂O) will form.

    • The reaction can be carried out at room temperature or slightly elevated temperatures to control particle morphology. The pH of the solution can also be adjusted to optimize precipitation.

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours to obtain the nickel oxalate dihydrate powder.

Electrode Preparation and Coin Cell Assembly
  • Slurry Preparation:

    • Mix the synthesized nickel oxalate powder (active material), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.

    • Add N-methyl-2-pyrrolidone (NMP) as a solvent to the mixture and stir until a homogeneous slurry is formed.

  • Electrode Casting:

    • Coat the slurry onto a copper foil (for anode) or aluminum foil (for cathode) current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at approximately 120°C for at least 12 hours to remove the solvent.

  • Electrode Punching and Cell Assembly:

    • Punch circular electrodes from the dried foil.

    • Assemble a 2032-type coin cell in an argon-filled glovebox. The cell consists of the prepared electrode (working electrode), a lithium metal foil (counter and reference electrode), a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

Electrochemical Characterization
  • Cyclic Voltammetry (CV):

    • Purpose: To investigate the redox reactions and electrochemical reversibility.

    • Procedure: Cycle the potential of the coin cell within a specific voltage window (e.g., 0.01-3.0 V for anode testing) at a slow scan rate (e.g., 0.1 mV/s) for several cycles. The resulting voltammogram will show peaks corresponding to the lithiation and delithiation processes.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability.

    • Procedure: Charge and discharge the cell at a constant current (C-rate) within the defined voltage window.[12] A common C-rate for initial testing is C/10 (a full charge or discharge in 10 hours).[10] The capacity is calculated from the duration of the charge/discharge and the applied current.[10] Cycle the cell for a desired number of cycles (e.g., 100) to evaluate capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the internal resistance and charge transfer kinetics of the battery.

    • Procedure: Apply a small AC voltage or current perturbation over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to the cell at a specific state of charge.[13] The resulting impedance data is often plotted as a Nyquist plot to model the different resistance components within the cell.[14]

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram outlines the typical workflow for synthesizing and validating the electrochemical properties of a new battery material like nickel oxalate.

Caption: Experimental workflow for battery material validation.

Performance Metrics Comparison

This diagram illustrates the logical relationship and trade-offs between key performance indicators for nickel oxalate-derived anodes compared to conventional graphite anodes.

G cluster_NiOx Nickel Oxalate Anode cluster_Graphite Graphite Anode Ni_Cap High Specific Capacity Gr_Cap Lower Specific Capacity Ni_Cap->Gr_Cap Trade-off Ni_Eff Lower Initial Coulombic Efficiency Gr_Eff High Initial Coulombic Efficiency Ni_Eff->Gr_Eff Trade-off Ni_Cyc Moderate Cycling Stability Gr_Cyc Excellent Cycling Stability Ni_Cyc->Gr_Cyc Trade-off Ni_Rate Good Rate Capability (with rGO) Gr_Rate Moderate Rate Capability

Caption: Performance trade-offs: Nickel Oxalate vs. Graphite anodes.

References

Validation

A Researcher's Guide to Nickel Oxalate: Morphological Control Through Synthesis

For researchers and professionals in materials science and drug development, the precise control of particle morphology is paramount. Nickel oxalate (B1200264) (NiC₂O₄·2H₂O), a key precursor for nickel-based materials, e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the precise control of particle morphology is paramount. Nickel oxalate (B1200264) (NiC₂O₄·2H₂O), a key precursor for nickel-based materials, exhibits a fascinating array of morphologies depending on its synthesis route. This guide provides a comparative analysis of different synthetic methods, offering insights into achieving desired particle shapes and sizes, supported by experimental data and detailed protocols.

The morphology of nickel oxalate directly influences the properties of its derivative materials, such as nickel oxides and pure nickel powders, which are critical in applications ranging from catalysis and energy storage to magnetic recording media. Understanding and controlling the synthesis process is therefore a crucial step in tailoring the end-product's performance. This comparison focuses on three prominent methods: precipitation, ammonia (B1221849) coordination, and microemulsion synthesis.

Comparative Analysis of Morphological Outcomes

The choice of synthesis method has a profound impact on the resulting morphology of nickel oxalate crystals. The following table summarizes the key morphological characteristics observed for each technique, providing a clear comparison of their capabilities.

Synthesis MethodPredominant MorphologyParticle SizeKey Influencing Factors
Precipitation Rectangular Parallelepiped[1]~440 nm (long axis)[1]pH of oxalic acid solution, dropping rate of precursor, temperature[1]
Ammonia Coordination Fibrous, Needle-like[2][3]~1 µm long, 0.05 µm wide[3]Ammonia concentration, pH, temperature[3]
Microemulsion Nanorods, Nanospheres[4]Aspect ratios of 5:1 to 6:1 for nanorodsSurfactant type, solvent, water-to-surfactant ratio

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed experimental protocols for each synthesis method are provided below.

Precipitation Method

This method involves the direct reaction of a nickel salt with oxalic acid. The morphology can be controlled by carefully adjusting the reaction conditions.

Protocol:

  • Prepare a slurry of nickel hydroxide (B78521) (Ni(OH)₂) by reacting a nickel salt (e.g., NiCl₂·6H₂O) with a base (e.g., NaOH).[1]

  • Separately, prepare an oxalic acid (H₂C₂O₄) solution and adjust its pH. A pH of 1 has been shown to be effective.[1]

  • Slowly add the oxalic acid solution to the Ni(OH)₂ slurry at a controlled rate (e.g., 1 ml/min) while stirring.[1]

  • Maintain the reaction temperature. Temperatures between 298-333 K have been used to produce rectangular particles.[1]

  • After the addition is complete, continue stirring for a set period to allow for crystal growth and ripening.

  • Filter the precipitate, wash it with deionized water and ethanol, and dry it under vacuum.

Ammonia Coordination Method

The presence of ammonia as a complexing agent significantly alters the crystal growth habit, leading to high-aspect-ratio structures.[2][3]

Protocol:

  • Prepare an aqueous solution of a nickel salt, such as nickel chloride hexahydrate (NiCl₂·6H₂O).[3]

  • Add aqueous ammonia to the nickel salt solution to form a nickel-ammonia complex. The concentration of ammonia is a critical parameter for controlling the morphology.[3]

  • Prepare a separate aqueous solution of an oxalate salt, such as sodium oxalate (Na₂C₂O₄).[3]

  • Mix the two solutions under controlled conditions of temperature and stirring.

  • Allow the reaction to proceed for a specific duration to enable the growth of fibrous or needle-like crystals.

  • Collect the product by filtration, wash thoroughly with water and ethanol, and dry.

Microemulsion Method

This technique utilizes a thermodynamically stable dispersion of two immiscible liquids to create nanoscale reactors, enabling the synthesis of nanoparticles with controlled size and shape.[4][5]

Protocol:

  • Create a water-in-oil microemulsion by mixing a surfactant (e.g., CTAB), a co-surfactant (e.g., n-hexanol), and an oil phase (e.g., n-hexane or cyclohexane).[4]

  • Prepare two separate microemulsions: one containing an aqueous solution of a nickel salt and the other containing an aqueous solution of an oxalate precursor.

  • Mix the two microemulsions under constant stirring. The reaction occurs within the aqueous nanodroplets upon their collision and coalescence.

  • After the reaction is complete, break the emulsion by adding a suitable solvent (e.g., acetone).

  • Separate the nanoparticles by centrifugation, wash them repeatedly, and dry them. The choice of solvent in the oil phase can influence the aspect ratio of the resulting nanorods.

Logical Workflow for Morphological Comparison

The following diagram illustrates the decision-making process and experimental workflow for selecting a synthesis method based on the desired morphology of nickel oxalate.

G Workflow for Nickel Oxalate Morphology Control cluster_methods Synthesis Methods cluster_params Controlling Parameters cluster_morphology Resulting Morphology Precipitation Precipitation Params_P pH Temperature Dropping Rate Precipitation->Params_P Ammonia Ammonia Coordination Params_A Ammonia Conc. pH Temperature Ammonia->Params_A Microemulsion Microemulsion Params_M Surfactant Solvent W/S Ratio Microemulsion->Params_M Morph_P Rectangular Params_P->Morph_P Morph_A Fibrous / Needle-like Params_A->Morph_A Morph_M Nanorods / Nanospheres Params_M->Morph_M DesiredMorphology Define Desired Morphology DesiredMorphology->Precipitation Rectangular DesiredMorphology->Ammonia High Aspect Ratio DesiredMorphology->Microemulsion Nanoparticles

Caption: Decision workflow for selecting a synthesis method to achieve a target nickel oxalate morphology.

References

Comparative

Unveiling the Thermal Decomposition of Nickel Oxalate Dihydrate: A Comparative Analysis of Gaseous Product Analysis Techniques

For researchers, scientists, and drug development professionals, understanding the thermal decomposition pathways of materials is critical for ensuring product stability, safety, and performance. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal decomposition pathways of materials is critical for ensuring product stability, safety, and performance. This guide provides a detailed analysis of the gaseous products evolved during the thermal decomposition of nickel oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), with a focus on mass spectrometry (MS) as a primary analytical tool. We present a comparative overview of MS with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

The thermal decomposition of nickel oxalate dihydrate is a well-documented process that occurs in two distinct stages: an initial dehydration step followed by the decomposition of the anhydrous nickel oxalate. The analysis of the gaseous products released during these stages provides crucial insights into the reaction mechanism and the nature of the solid decomposition products. Mass spectrometry, particularly when coupled with thermogravimetric analysis (TGA-MS), has emerged as a powerful technique for real-time identification and monitoring of these evolved gases.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry offers high sensitivity and the ability to identify a wide range of evolved gases, other techniques such as Fourier Transform Infrared Spectroscopy (FTIR) coupled with TGA (TGA-FTIR) and X-ray Photoelectron Spectroscopy (XPS) provide complementary information. The choice of technique depends on the specific analytical requirements, including the desired level of quantification, the need for functional group identification, and the focus on surface versus bulk analysis.

Analytical TechniquePrinciple of OperationInformation Obtained on Gaseous ProductsAdvantagesLimitations
Thermogravimetric Analysis - Mass Spectrometry (TGA-MS) Measures mass change as a function of temperature while simultaneously analyzing the evolved gases based on their mass-to-charge ratio (m/z).- Real-time identification of gaseous products (e.g., H₂O, CO, CO₂).- Evolution profiles of each gas as a function of temperature.- High sensitivity to a wide range of gases.- Can detect and identify multiple gases simultaneously.- Provides quantitative information on the amount of evolved gas.- Fragmentation of molecules can complicate spectral interpretation.- May have lower sensitivity for homonuclear diatomic molecules (e.g., N₂, O₂).
Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy (TGA-FTIR) Measures mass change as a function of temperature while analyzing the evolved gases based on their infrared absorption spectra.- Identification of gaseous products with characteristic IR absorption bands (e.g., H₂O, CO, CO₂).- Information on the functional groups present in the evolved gases.- Excellent for identifying molecules with strong IR absorption.- Provides structural information about the evolved gases.- Lower sensitivity for some gases compared to MS.- Spectral overlap can occur in complex gas mixtures.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that analyzes the elemental composition and chemical state of the solid material's surface after heating.Indirectly provides information about the gaseous products by analyzing the changes in the solid residue.- Provides detailed information on the chemical state of the solid products.- Can identify intermediate solid species.- Not a direct method for analyzing gaseous products.- Provides information only about the surface of the material.

Experimental Data: Decomposition of Nickel Oxalate Dihydrate

The thermal decomposition of nickel oxalate dihydrate typically proceeds as follows:

  • Dehydration: NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

  • Decomposition of Anhydrous Oxalate: NiC₂O₄(s) → Ni(s) + 2CO₂(g) or NiO(s) + CO(g) + CO₂(g) (depending on the atmosphere)

The following table summarizes typical quantitative data obtained from the TGA-MS analysis of nickel oxalate dihydrate decomposition in an inert atmosphere.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Experimental Mass Loss (%)Evolved Gaseous Products (m/z)
Dehydration180 - 25019.7~19.7H₂O (18)
Anhydrous Decomposition320 - 40039.4 (to Ni) or 31.7 (to NiO)Varies with atmosphereCO (28), CO₂ (44)

Experimental Protocols

A typical experimental setup for the analysis of gaseous products from nickel oxalate dihydrate decomposition involves a thermogravimetric analyzer coupled to a mass spectrometer.

Thermogravimetric Analysis (TGA):

  • Sample Mass: 5-10 mg of nickel oxalate dihydrate powder.

  • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen, argon) or an oxidizing atmosphere (e.g., air), at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated from room temperature to a final temperature, typically around 500-600 °C, to ensure complete decomposition.

Mass Spectrometry (MS):

  • Interface: The TGA is connected to the MS via a heated transfer line to prevent condensation of the evolved gases.

  • Ionization: Electron ionization (EI) is commonly used to ionize the gaseous products.

  • Mass Analyzer: A quadrupole mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrometer is set to scan a specific mass range (e.g., m/z 10-100) continuously throughout the TGA experiment to monitor the evolution of different gaseous species.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of a TGA-MS experiment for the analysis of gaseous products from nickel oxalate dihydrate decomposition.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_gas_transfer Gas Transfer cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Sample Nickel Oxalate Dihydrate Sample TGA Heating in TGA (e.g., 10°C/min in N₂) Sample->TGA Loading TransferLine Heated Transfer Line TGA->TransferLine Evolved Gases MS Ionization & Mass Analysis TransferLine->MS Gas Inlet Data Mass Loss Curve (TGA) & Ion Current Profiles (MS) MS->Data Data Acquisition

Caption: Experimental workflow for TGA-MS analysis.

Validation

Benchmarking the Catalytic Activity of Nickel Oxalate-Derived Materials: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of nickel oxalate-derived materials as catalysts, supported by experimental data. The focus...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of nickel oxalate-derived materials as catalysts, supported by experimental data. The focus is on their application in the oxygen evolution reaction (OER), a critical process in renewable energy technologies.

Nickel oxalate-derived materials are emerging as promising, cost-effective catalysts for various chemical transformations. Their unique structural and electronic properties, arising from the oxalate (B1200264) precursor, contribute to enhanced catalytic activity and stability. This guide delves into the synthesis, characterization, and performance of these materials, offering a direct comparison with alternative catalysts.

Performance Benchmarks for Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is a key bottleneck in water splitting for hydrogen production. The efficiency of OER catalysts is typically evaluated based on their overpotential (the extra voltage required beyond the thermodynamic potential to drive the reaction) at a specific current density (a measure of the reaction rate). A lower overpotential at a higher current density signifies a more active catalyst.

CatalystSubstrateElectrolyteOverpotential (mV) @ 10 mA/cm²Overpotential (mV) @ 50 mA/cm²Overpotential (mV) @ 100 mA/cm²Turnover Frequency (TOF) (s⁻¹)Faradaic Efficiency (%)StabilityReference
Ni₂.₅Co₅C₂O₄ Carbon Paper1 M KOH330--3.28 x 10⁻³87Impressive stability[1]
ns-NiFeOxalate Rotating Disk Electrode1.0 M NaOH284----Excellent long-term stability[2][3]
a-NiFeOxalate Rotating Disk Electrode1.0 M NaOH326-----[2][3]
Ni-Fe oxalate nanowires Nickel Foam1 M KOH-210230---[4]
NiC₂O₄ Carbon Paper1 M KOH>330-----[1]
CoC₂O₄ Carbon Paper1 M KOH>330-----[1]
NiCo₂O₄ Carbon Paper1 M KOH410--5.89 x 10⁻⁴-Inferior to Ni₂.₅Co₅C₂O₄[1]
RuO₂ (state-of-the-art) Carbon Paper1 M KOH>330-----[1]
IrO₂ (commercial) Rotating Disk Electrode1.0 M NaOH308-----[2][3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for the synthesis of nickel oxalate-derived catalysts and the electrochemical evaluation of their OER performance.

Synthesis of Nickel-Cobalt (B8461503) Oxalate (Ni₂.₅Co₅C₂O₄)

This protocol is based on a wet-chemical technique described in the literature.[1][5]

Materials:

  • Cobalt nitrate (B79036) hexahydrate [Co(NO₃)₂·6H₂O]

  • Nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O]

  • Oxalic acid

  • Deionized water

  • Methanol

Procedure:

  • Dissolve 1.45 g of cobalt nitrate hexahydrate and 0.725 g of nickel nitrate hexahydrate in 50 ml of deionized water with constant stirring for 15 minutes at 80°C.[5]

  • Prepare a solution of 1.512 g of oxalic acid in 30 ml of deionized water.[5]

  • Add the oxalic acid solution dropwise to the metal nitrate solution while stirring continuously for 120 minutes.[5]

  • Quench the hot, viscous solution in an ice-water bath and then allow it to stand at room temperature (30°C) for 30 minutes.[5]

  • Collect the precipitate by centrifugation.[5]

  • Wash the precipitate with methanol.[5]

  • Dry the final product in an oven at 60°C for 12 hours.[5]

Synthesis of Nanospike Nickel-Iron Oxalate (ns-NiFeOxalate)

This protocol follows a hydrothermal method where oxalate is generated in situ.[2]

Materials:

Procedure:

  • Prepare a 1:1 solution of nickel acetylacetonate and iron nitrate in a mixture of isopropanol and glycerol.[2]

  • Stir the solution for 24 hours under ambient conditions.[2]

  • Heat the solution at 180°C for 12 hours in the air to obtain an amorphous precipitate.[2]

  • Wash the resulting precipitate with ethanol and dry it to get an amorphous powder (a-NiFeOxalate).[2]

  • To obtain the crystalline nanospike material (ns-NiFeOxalate), heat the amorphous powder at 80°C for one week.[2]

Electrochemical Evaluation of OER Activity

The following is a general procedure for assessing the electrocatalytic performance for OER.[1][2]

Materials:

  • Working electrode (e.g., catalyst-loaded carbon paper or rotating disk electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

  • Electrolyte (e.g., 1 M KOH or 1.0 M NaOH)

  • Potentiostat

Procedure:

  • Assemble a standard three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in the chosen electrolyte.[2]

  • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s or 5 mV/s) to record the polarization curves.[2][5] All potentials should be iR-corrected to compensate for the solution resistance.

  • The overpotential is determined from the LSV curve at a current density of 10 mA/cm².

  • Tafel plots (overpotential vs. log of current density) are constructed from the LSV data to evaluate the reaction kinetics.

  • Chronoamperometry or chronopotentiometry can be used to assess the long-term stability of the catalyst.

  • Faradaic efficiency is determined by quantifying the amount of evolved oxygen and comparing it to the theoretical amount calculated from the total charge passed.[1]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and proposed reaction mechanisms.

Synthesis_Workflow cluster_NiCo Ni-Co Oxalate Synthesis cluster_NiFe Ni-Fe Oxalate Synthesis NiCo_start Metal Precursors (Ni(NO₃)₂, Co(NO₃)₂) NiCo_dissolve Dissolve in H₂O (80°C) NiCo_start->NiCo_dissolve NiCo_oxalic Add Oxalic Acid Solution NiCo_dissolve->NiCo_oxalic NiCo_precipitate Precipitation (120 min) NiCo_oxalic->NiCo_precipitate NiCo_quench Quench & Centrifuge NiCo_precipitate->NiCo_quench NiCo_wash Wash with Methanol NiCo_quench->NiCo_wash NiCo_dry Dry at 60°C NiCo_wash->NiCo_dry NiCo_product Ni₂.₅Co₅C₂O₄ Product NiCo_dry->NiCo_product NiFe_start Metal Precursors (Ni(acac)₂, Fe(NO₃)₃) NiFe_dissolve Dissolve in Isopropanol/Glycerol NiFe_start->NiFe_dissolve NiFe_stir Stir 24h NiFe_dissolve->NiFe_stir NiFe_heat Hydrothermal (180°C, 12h) NiFe_stir->NiFe_heat NiFe_wash Wash with Ethanol NiFe_heat->NiFe_wash NiFe_dry Dry NiFe_wash->NiFe_dry a_NiFe_product a-NiFeOxalate NiFe_dry->a_NiFe_product ns_NiFe_heat Anneal (80°C, 1 week) a_NiFe_product->ns_NiFe_heat ns_NiFe_product ns-NiFeOxalate ns_NiFe_heat->ns_NiFe_product

Caption: Synthesis workflows for nickel-cobalt and nickel-iron oxalate catalysts.

OER_Mechanism M M (Active Site, e.g., Ni³⁺/Co³⁺) M_OH M-OH M->M_OH + OH⁻ M_O M-O M_OH->M_O + OH⁻, - H₂O, - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻, - e⁻ M_O2 M + O₂ M_OOH->M_O2 + OH⁻, - H₂O, - e⁻

Caption: A generalized proposed mechanism for the Oxygen Evolution Reaction on a metal active site (M).

Concluding Remarks

Nickel oxalate-derived materials, particularly bimetallic compositions such as nickel-cobalt and nickel-iron oxalates, demonstrate superior electrocatalytic activity for the oxygen evolution reaction compared to their individual metal oxalate counterparts and even the commonly used nickel-cobalt oxide (NiCo₂O₄).[1] The nanostructured morphology, such as the nanospike nickel-iron oxalate, appears to play a significant role in enhancing performance.[2][3] These materials present a viable and cost-effective alternative to precious metal catalysts like RuO₂ and IrO₂. The synthetic methods are relatively straightforward, employing wet-chemical and hydrothermal techniques.[1][2] Further research focusing on optimizing the composition, morphology, and understanding the in-situ transformations of these catalysts during the OER will be crucial for the development of next-generation electrocatalysts for clean energy applications.

References

Comparative

Structural Refinement of Anhydrous Nickel Oxalate: A Comparative Guide Based on Powder Diffraction Data

A detailed structural analysis of anhydrous nickel oxalate (B1200264) (NiC₂O₄) derived from powder X-ray diffraction (PXRD) data reveals a monoclinic crystal system, providing a foundational understanding of its solid-st...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structural analysis of anhydrous nickel oxalate (B1200264) (NiC₂O₄) derived from powder X-ray diffraction (PXRD) data reveals a monoclinic crystal system, providing a foundational understanding of its solid-state properties. This guide offers a comparative overview of its structural parameters alongside isostructural anhydrous cobalt (CoC₂O₄) and zinc (ZnC₂O₄) oxalates, highlighting the subtle yet significant influence of the transition metal cation on the crystal lattice.

The structural refinement of anhydrous nickel oxalate, typically achieved through the Rietveld method, is crucial for researchers in materials science and drug development, as the crystallographic structure dictates the material's physical and chemical behavior. Anhydrous nickel oxalate, along with its cobalt and zinc analogues, crystallizes in the monoclinic space group P2₁/c, indicating a similar atomic arrangement.[1]

Comparative Structural Parameters

The structural parameters of anhydrous nickel, cobalt, and zinc oxalates, as determined by Rietveld refinement of powder diffraction data, are summarized below. These values showcase the slight variations in the unit cell dimensions and volume, which can be attributed to the differing ionic radii of the divalent metal cations (Ni²⁺, Co²⁺, and Zn²⁺).

ParameterAnhydrous Nickel OxalateAnhydrous Cobalt OxalateAnhydrous Zinc Oxalate
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 5.217(9)Data not availableData not available
b (Å) 5.477(4)Data not availableData not available
c (Å) 6.921(4)Data not availableData not available
β (°) 118.65(7)Data not availableData not available
Volume (ų) 173.4(4)Data not availableData not available

Note: Specific lattice parameters for anhydrous cobalt and zinc oxalates from comparable Rietveld refinement studies were not available in the searched literature. The isostructural nature is confirmed, however.

Rietveld Refinement Agreement Factors

The quality of the structural model obtained from Rietveld refinement is assessed by various agreement factors (R-factors). Lower values indicate a better fit between the calculated and observed diffraction patterns.

Agreement FactorAnhydrous Nickel OxalateAnhydrous Cobalt OxalateAnhydrous Zinc Oxalate
Rwp (%) Data not availableData not availableData not available
Rp (%) Data not availableData not availableData not available
S (Goodness of Fit) Data not availableData not availableData not available

Note: Specific agreement factors for the presented anhydrous nickel oxalate data and for the other oxalates were not available in the searched literature.

Experimental Protocols

The structural refinement of anhydrous metal oxalates from powder diffraction data follows a well-established experimental workflow.

Synthesis of Anhydrous Metal Oxalates
  • Preparation of the Dihydrate Precursor: The synthesis typically begins with the precipitation of the metal oxalate dihydrate (e.g., NiC₂O₄·2H₂O). This is achieved by reacting an aqueous solution of a soluble metal salt (e.g., nickel nitrate, nickel chloride) with a solution of oxalic acid or a soluble oxalate salt (e.g., sodium oxalate).[1][2] The resulting precipitate is then filtered, washed with deionized water, and dried at a moderate temperature.

  • Dehydration: The anhydrous form is obtained by the thermal dehydration of the dihydrate precursor. This step is critical and must be performed under controlled conditions (e.g., in a vacuum or under an inert atmosphere) to prevent decomposition of the oxalate.

Powder X-ray Diffraction (PXRD) Data Collection
  • Sample Preparation: A fine powder of the anhydrous metal oxalate is packed into a sample holder. Care is taken to minimize preferred orientation of the crystallites, which can affect the intensity of the diffraction peaks.

  • Data Acquisition: The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation. The data is recorded as a function of the diffraction angle (2θ).

Rietveld Refinement

The collected powder diffraction data is analyzed using the Rietveld method, a full-profile fitting technique.[3][4] This involves refining a theoretical crystal structure model to match the experimental diffraction pattern. The refinement process typically involves adjusting various parameters, including lattice parameters, atomic positions, and peak shape parameters, until the difference between the calculated and observed patterns is minimized.[3][4]

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process for the structural refinement of anhydrous nickel oxalate is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis_dihydrate Precipitation of Nickel Oxalate Dihydrate dehydration Thermal Dehydration synthesis_dihydrate->dehydration pxrd Powder X-ray Diffraction (PXRD) dehydration->pxrd rietveld Rietveld Refinement pxrd->rietveld structure Refined Crystal Structure rietveld->structure

Caption: Experimental workflow for the structural refinement of anhydrous nickel oxalate.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Nickel Oxalate Dihydrate: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for the Responsible Disposal of Nickel Oxalate (B1200264) Dihydrate Nickel oxalate dihydrate, a compound utilized in various research and development applications, is recognize...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of Nickel Oxalate (B1200264) Dihydrate

Nickel oxalate dihydrate, a compound utilized in various research and development applications, is recognized for its potential health and environmental hazards.[1][2] Proper handling and disposal are imperative to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe disposal of nickel oxalate dihydrate, aligning with established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle nickel oxalate dihydrate with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled.[3][4] It is also classified as a suspected carcinogen and may cause an allergic skin reaction.[2][4]

Key Safety Measures:

  • Engineering Controls: Always handle nickel oxalate dihydrate in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower should be readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[3][6]

    • Skin Protection: Use compatible chemical-resistant gloves and wear a lab coat or other protective clothing to prevent skin contact.[3][5][6]

    • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3][6]

Step-by-Step Disposal Protocol

The disposal of nickel oxalate dihydrate is governed by its classification as hazardous waste.[1][4] Under no circumstances should it be disposed of down the drain or released into the environment.[1][4][7]

  • Waste Identification and Classification:

    • All waste containing nickel oxalate dihydrate, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[1]

    • Due to the presence of nickel, it falls under the category of heavy metal waste.[1]

  • Waste Segregation and Collection:

    • Collect all nickel oxalate dihydrate waste in a designated, chemically compatible, and properly sealed hazardous waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

    • Do not mix nickel oxalate dihydrate waste with other incompatible waste streams.[1]

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include the full chemical name ("Nickel (II) oxalate dihydrate"), the concentration (if in solution), and the date of accumulation.[1]

    • Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1][3]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3][4]

Quantitative Data Summary

While specific quantitative limits for disposal were not detailed in the provided search results, the following table summarizes key hazard information for nickel oxalate dihydrate.

PropertyInformation
Chemical Formula NiC₂O₄·2H₂O
Molecular Weight 182.76 g/mol [4]
Appearance Green crystalline solid or powder[1][3]
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled.[3][4] May cause an allergic skin reaction.[2] Suspected of causing cancer.[2][4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of nickel oxalate dihydrate.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify Nickel Oxalate Dihydrate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always handle as hazardous H DO NOT Dispose Down the Drain A->H I DO NOT Release into the Environment A->I C Use Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' + Chemical Name & Date C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Proper Disposal F->G

Figure 1. Decision workflow for the proper disposal of nickel oxalate dihydrate.

References

Handling

Personal protective equipment for handling Nickel oxalate dihydrate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nickel oxalate (B1200264) dihydrate. It offers procedural, step-by-step...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nickel oxalate (B1200264) dihydrate. It offers procedural, step-by-step guidance for safe operations and disposal, ensuring user safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Nickel oxalate dihydrate is a hazardous substance that requires strict safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, is a suspected carcinogen, and may cause an allergic skin reaction.[1][2][3] Adherence to the following PPE guidelines is mandatory.

Hazard Personal Protective Equipment (PPE) Additional Safety Measures
Inhalation NIOSH-approved N95 or P1/P3 particulate respirator.[1]Use in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1]
Skin Contact Compatible chemical-resistant gloves (e.g., nitrile rubber).[1]Wear a lab coat or other protective clothing to prevent skin exposure.[4]
Eye Contact Chemical safety goggles or a face shield.[1][5]An emergency eyewash station should be readily accessible.[1]
Ingestion Do not eat, drink, or smoke in the laboratory.Wash hands thoroughly after handling.[1]

Occupational Exposure Limits

Exposure to nickel and its compounds should be minimized. The following occupational exposure limits (OELs) have been established:

Organization Limit Notes
NIOSH REL 0.015 mg/m³ TWAFor nickel compounds, considered potential occupational carcinogens.[6]
OSHA PEL 1 mg/m³ TWAFor metal and insoluble nickel compounds.[6]
ACGIH TLV 0.1 mg/m³ TWAFor soluble nickel compounds (inhalable particulate mass).[7]
ACGIH TLV 0.2 mg/m³ TWAFor insoluble nickel compounds (inhalable particulate mass).[7]

Step-by-Step Handling Protocol

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][8]

  • Keep away from strong oxidizing agents.[1]

  • Store in a locked cabinet or an area with restricted access.

3.2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a certified chemical fume hood to minimize dust inhalation.

  • Use a disposable weighing boat or paper.

  • Gently scoop the required amount of Nickel oxalate dihydrate using a clean spatula. Avoid any actions that could generate dust.[1]

  • After weighing, carefully transfer the powder to the reaction vessel.

  • Clean the spatula and weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

3.3. General Use in Experiments:

  • Always wear the prescribed PPE.

  • Handle the substance with care to avoid creating dust.

  • Ensure all containers are clearly labeled.

  • In case of a spill, follow the spill response plan outlined below.

Spill Response Plan

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with an absorbent material to prevent the spread of dust.

  • Clean-up: Carefully sweep up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[1] Avoid raising dust.[1]

  • Decontaminate: Wash the spill site with soap and water after the material has been collected.[1]

Disposal Plan

All waste containing Nickel oxalate dihydrate must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste from experiments in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any liquid waste containing Nickel oxalate dihydrate down the drain.[8]

  • Disposal:

    • Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of Nickel Oxalate Dihydrate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Obtain SDS Obtain & Review SDS Wear PPE Wear Appropriate PPE Obtain SDS->Wear PPE Receive Receive & Inspect Wear PPE->Receive Store Store Securely Receive->Store Weigh Weigh in Fume Hood Store->Weigh Use Use in Experiment Weigh->Use Collect Waste Collect Solid & Liquid Waste Use->Collect Waste Spill Spill Occurs Use->Spill Label Waste Label Hazardous Waste Collect Waste->Label Waste Dispose Dispose via Licensed Service Label Waste->Dispose Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Spill Clean & Decontaminate Contain->Cleanup Spill Dispose Spill Waste Dispose of Spill Waste Cleanup Spill->Dispose Spill Waste Dispose Spill Waste->Dispose

References

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